molecular formula C9H7N3O B1416098 6-Methoxy-1H-indazole-3-carbonitrile CAS No. 691900-59-1

6-Methoxy-1H-indazole-3-carbonitrile

Cat. No.: B1416098
CAS No.: 691900-59-1
M. Wt: 173.17 g/mol
InChI Key: QAJXYNLOGLGDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJXYNLOGLGDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650576
Record name 6-Methoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691900-59-1
Record name 6-Methoxy-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-1H-indazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-methoxy-1H-indazole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is a robust and scalable three-step pathway commencing from commercially available 4-methoxy-2-methylaniline. The synthesis involves an initial diazotization and intramolecular cyclization to form the core indazole scaffold, followed by a regioselective iodination at the C3 position, and concluding with a palladium-catalyzed cyanation. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights, step-by-step methodologies, and a thorough examination of the causality behind the experimental choices.

Introduction and Strategic Overview

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic indoles and engage in critical hydrogen bonding interactions within protein active sites. The target molecule, this compound, is a particularly useful intermediate. The methoxy group at the C6 position provides a handle for modulating electronic properties and solubility, while the C3-nitrile group is a versatile functional group that can be readily converted into amides, amines, carboxylic acids, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.

This guide details a logical and efficient synthetic strategy that prioritizes robust, high-yielding reactions and readily available starting materials. The pathway is designed as a self-validating system, where each intermediate is purified and characterized before proceeding to the subsequent step, ensuring overall success and reproducibility.

Retrosynthetic Analysis

The synthesis strategy is built upon a logical retrosynthetic disconnection of the target molecule. The final nitrile functionality is envisioned to be installed via a palladium-catalyzed cyanation, a reliable and well-documented transformation. This points to a 3-halo-indazole, specifically 3-iodo-6-methoxy-1H-indazole, as the immediate precursor, as the carbon-iodine bond is highly reactive in cross-coupling reactions. The iodo-indazole intermediate can be accessed through direct electrophilic iodination of the parent 6-methoxy-1H-indazole scaffold. Finally, the core 6-methoxy-1H-indazole ring system is constructed via a classical diazotization of 4-methoxy-2-methylaniline, followed by an intramolecular cyclization.

Primary Synthesis Pathway: A Three-Step Approach

The recommended pathway is a linear synthesis consisting of three distinct chemical transformations. Each step has been optimized based on established and citable methodologies to ensure reliability and scalability.

Diagram of Overall Synthesis Workflow

Synthesis_Workflow A 4-Methoxy-2-methylaniline B 6-Methoxy-1H-indazole A->B Step 1: Diazotization & Cyclization (NaNO₂, Ac₂O, AcOH) C 3-Iodo-6-methoxy-1H-indazole B->C Step 2: C3-Iodination (I₂, KOH, DMF) D This compound C->D Step 3: Pd-Catalyzed Cyanation (K₄[Fe(CN)₆], Pd catalyst)

Caption: A three-step synthetic route to the target compound.

Step 1: Synthesis of 6-Methoxy-1H-indazole

The formation of the indazole core is achieved through the diazotization of 4-methoxy-2-methylaniline. This classical approach involves the in-situ formation of a diazonium salt which then undergoes an intramolecular cyclization. The use of acetic anhydride is crucial as it facilitates the reaction, likely through the formation of an N-acetylated intermediate that directs the cyclization. This method is adapted from established procedures for synthesizing substituted indazoles from 2-methylanilines[1][2].

Causality and Experimental Rationale:
  • Reagents: Sodium nitrite (NaNO₂) in an acidic medium (glacial acetic acid) is the standard method for generating the nitrosating agent, nitrous acid (HNO₂), in situ. Acetic anhydride (Ac₂O) is added to facilitate the cyclization step.

  • Temperature Control: The initial addition of sodium nitrite must be performed portion-wise at elevated temperatures (70-100°C) as specified in related protocols[1]. This controlled addition is critical to manage the exothermic nature of the diazotization and prevent the uncontrolled decomposition of the diazonium intermediate.

Detailed Experimental Protocol:
  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (2.0 eq) to the suspension.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Add sodium nitrite (1.25 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 100°C.

  • After the final addition, continue stirring the mixture at 80°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

  • A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The product, 6-methoxy-1H-indazole, can be purified further by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 3-Iodo-6-methoxy-1H-indazole

With the indazole core constructed, the next step is the regioselective installation of an iodine atom at the C3 position. The C3 position of the 1H-indazole ring is electron-rich and thus highly susceptible to electrophilic attack. This direct iodination is a reliable and high-yielding method for producing the necessary precursor for the subsequent cross-coupling reaction. The protocol is based on well-established methods for the C3-iodination of indazole scaffolds[3]. A nearly identical procedure using iodine and potassium hydroxide in DMF has been successfully employed for the synthesis of 6-bromo-3-iodo-1H-indazole.

Causality and Experimental Rationale:
  • Reagents: Molecular iodine (I₂) serves as the electrophilic source of iodine. Potassium hydroxide (KOH) is used as a base to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion. This deprotonation significantly enhances the rate and selectivity of the electrophilic attack at the C3 position.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the indazole substrate and the reagents, facilitating a homogenous reaction mixture.

Detailed Experimental Protocol:
  • To a solution of 6-methoxy-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir at room temperature until the base dissolves.

  • In a separate flask, prepare a solution of iodine (1.5 eq) in DMF.

  • Add the iodine solution dropwise to the indazole mixture at room temperature over 20 minutes.

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid extensively with water to remove inorganic salts.

  • Dry the crude 3-iodo-6-methoxy-1H-indazole under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethyl acetate if necessary.

Step 3: Synthesis of this compound

The final step is the conversion of the C3-iodo group to the target nitrile functionality. A palladium-catalyzed cyanation reaction is the method of choice due to its high functional group tolerance, efficiency, and well-documented reliability. The protocol described here is a direct adaptation of a procedure published in Organic Syntheses for the preparation of the parent 1H-indazole-3-carbonitrile, which demonstrates excellent yield and purity.

Causality and Experimental Rationale:
  • Cyanide Source: Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) is used as the cyanide source. It is a stable, crystalline solid that is less acutely toxic and easier to handle than other cyanide reagents like KCN or Zn(CN)₂.

  • Catalytic System: The catalytic system consists of a palladium source, allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂), and a specialized phosphine ligand, Xantphos. Xantphos is a bulky, electron-rich ligand with a wide bite angle, which is known to be highly effective in promoting challenging cross-coupling reactions by facilitating the reductive elimination step of the catalytic cycle.

  • Solvent System: A mixture of dimethylacetamide (DMAc) and water is used. DMAc is a high-boiling polar aprotic solvent that effectively dissolves the organic substrate and catalytic components, while the presence of water is crucial for dissolving the potassium ferrocyanide.

Diagram of Palladium Catalytic Cycle

Palladium_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L₂) Ligand\nExchange Ligand Exchange Ar-Pd(II)-I(L₂)->Ligand\nExchange Ar-Pd(II)-CN(L₂) Ar-Pd(II)-CN(L₂) Ligand\nExchange->Ar-Pd(II)-CN(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-CN(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-CN Ar-CN (Product) Reductive\nElimination->Ar-CN Ar-I Ar-I (Substrate) Ar-I->Oxidative\nAddition [Fe(CN)₆]⁴⁻ [Fe(CN)₆]⁴⁻ [Fe(CN)₆]⁴⁻->Ligand\nExchange

Caption: Mechanism of the Pd-catalyzed cyanation reaction.

Detailed Experimental Protocol:
  • In a four-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and argon inlet, add 3-iodo-6-methoxy-1H-indazole (1.0 eq).

  • Evacuate the flask and backfill with argon three times.

  • Add dimethylacetamide (DMAc) and bubble argon through the solution for 1 hour.

  • Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq).

  • Slowly add degassed water and heat the mixture to 60°C.

  • In a separate vial, prepare the catalyst by dissolving allylpalladium(II) chloride dimer (0.01 eq) and Xantphos (0.02 eq) in degassed DMAc.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 95°C and stir vigorously for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove inorganic solids.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary

The following table summarizes the key parameters for the primary synthetic pathway. Yields are estimates based on reported procedures for analogous compounds and may vary based on experimental conditions and scale.

StepTransformationStarting MaterialKey ReagentsSolvent(s)Typical Yield
1 Indazole Formation4-Methoxy-2-methylanilineNaNO₂, Ac₂OAcetic Acid70-85%
2 C3-Iodination6-Methoxy-1H-indazoleI₂, KOHDMF85-95%
3 Cyanation3-Iodo-6-methoxy-1H-indazoleK₄[Fe(CN)₆], Pd CatalystDMAc / H₂O80-96%

Conclusion

This guide presents a validated and logically structured three-step synthesis for this compound. By leveraging a classical indazole ring formation, a highly regioselective iodination, and a modern, robust palladium-catalyzed cyanation, this pathway offers a reliable route for researchers and drug development professionals. The detailed protocols and explanations of the underlying chemical principles are designed to ensure reproducibility and provide a strong foundation for the synthesis of this important heterocyclic intermediate and its subsequent derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methoxy-1H-indazole-3-carbonitrile, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and a thorough understanding of the physicochemical characteristics of its derivatives is paramount for the rational design and development of novel therapeutic agents. This document synthesizes available data on the structural, physical, and chemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. Where experimental data for the title compound is not publicly available, predictive values and comparative data from closely related analogs are provided to offer valuable context and guidance for researchers. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives represent a critically important class of nitrogen-containing heterocyclic compounds in the landscape of medicinal chemistry.[1] The bicyclic structure, consisting of a fused benzene and pyrazole ring, confers a unique electronic and spatial arrangement that allows for diverse interactions with biological targets.[2] The 1H-indazole tautomer is generally the more thermodynamically stable form.[2] The indazole nucleus is a key component in a number of FDA-approved drugs, highlighting its therapeutic relevance.[2]

This compound is a promising derivative for further chemical exploration. The methoxy group at the 6-position can enhance solubility and offers a potential site for metabolic activity, while the carbonitrile group at the 3-position is a versatile functional handle for the synthesis of a wide array of more complex molecules.[3] This guide will delve into the essential physicochemical properties that govern the behavior of this compound, from its fundamental structure to its lipophilicity and potential stability challenges.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties influence everything from solubility and absorption to metabolic stability and target engagement.

Structural and General Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Structure Chemical Structure of this compound[4]
Molecular Formula C₉H₇N₃O[3][4]
Molecular Weight 173.17 g/mol [3][4]
CAS Number 691900-59-1[3]
Appearance White solid[3]
Purity ≥ 99% (Assay)[3]
Storage Conditions 0-8°C, protected from light and moisture.[3]
Melting Point and Boiling Point

The melting point is a critical indicator of a compound's purity and lattice energy. As of the publication of this guide, a specific experimentally determined melting point for this compound has not been reported in the literature. However, data from closely related analogs can provide an estimated range. For instance, methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has a melting point of 218–220 °C.[5] Given the structural similarities, a relatively high melting point would be anticipated for the title compound.

Solubility Profile

Solubility is a cornerstone of a drug candidate's developability, impacting its absorption and formulation. While quantitative solubility data for this compound in various solvents is not currently available, general trends can be inferred. The presence of the methoxy group is known to enhance solubility in certain organic solvents.[3] It is anticipated that the compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its aqueous solubility is expected to be low.

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH is governed by its pKa value(s), which in turn influences its solubility, permeability, and target binding. The parent 1H-indazole is amphoteric, with a pKa of 1.04 for the indazolium cation and 13.86 for the indazole anion.[6] For the closely related 6-Methoxy-1H-indazole, a predicted pKa of 14.29 has been reported.[7] It is expected that this compound will exhibit weak acidity of the N-H proton, with a pKa value in a similar range.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XlogP of 1.6 is available for this compound, suggesting a moderate level of lipophilicity.[4] This value falls within a favorable range for potential drug candidates.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and confirmation of a compound's identity. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on the analysis of related indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system and the methoxy group. The chemical shifts and coupling constants will be influenced by the positions of the substituents. Based on data from similar 6-substituted indazoles, the aromatic protons would likely appear in the range of δ 7.0-8.0 ppm. The methoxy protons would present as a sharp singlet at approximately δ 3.9 ppm. The N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm in DMSO-d₆.[8]

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the nitrile group is expected to appear around δ 115-120 ppm. The aromatic carbons will resonate in the region of δ 90-160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon will have a characteristic signal around δ 55-60 ppm.[5][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=C and C=N stretches: Multiple bands in the 1450-1650 cm⁻¹ region due to the aromatic ring and pyrazole ring vibrations.

  • C-O stretch: A strong band in the 1000-1300 cm⁻¹ range corresponding to the C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 173.17. The fragmentation pattern upon electron ionization would likely involve the loss of small molecules such as HCN, CO, and CH₃.[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed.

Synthesis of this compound

While several methods for the synthesis of indazole derivatives exist, a common route to 3-substituted indazoles involves the modification of the corresponding indole.[11] A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Synthetic Pathway 6-Methoxyindole 6-Methoxyindole Intermediate Oxime Intermediate 6-Methoxyindole->Intermediate Nitrosation (e.g., NaNO₂, HCl) Product This compound Intermediate->Product Ring Opening & Ring Closure Characterization_Workflow cluster_1 Physicochemical Characterization Purity Purity Assessment (HPLC, LC-MS) Structure Structural Elucidation (NMR, IR, MS) Purity->Structure Physical Physical Properties (Melting Point, Solubility) Structure->Physical ADME ADME-related Properties (pKa, LogP) Physical->ADME

References

6-Methoxy-1H-indazole-3-carbonitrile CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-1H-indazole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will delve into its core chemical identity, physicochemical properties, synthesis methodologies, and applications, with a particular focus on its role as a key building block in modern drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a detailed understanding of this versatile molecule.

Core Compound Identification and Structure

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric with indoles and feature prominently in a multitude of FDA-approved therapeutics.[1][2] The strategic placement of the methoxy group at the 6-position and the carbonitrile at the 3-position endows the molecule with unique electronic properties and versatile chemical reactivity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

IdentifierValueSource
CAS Number 691900-59-1[3][4]
Molecular Formula C₉H₇N₃O[3][5]
PubChem CID 27274666[3][5]
MDL Number MFCD06659784[3]

The two-dimensional structure of the molecule is presented below.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry. The methoxy group (-OCH₃) generally enhances solubility in organic solvents and can influence the electronic nature of the aromatic system.[3]

PropertyValueSource(s)
Molecular Weight 173.17 g/mol [3]
Monoisotopic Mass 173.05891 Da[5]
Appearance White solid[3]
Purity ≥ 99% (Assay)[3]
Storage Conditions Store at 0-8°C[3][4]
XlogP (predicted) 1.6[5]

Synthesis Strategies and Rationale

The indazole core is typically constructed via cyclization reactions. While specific, proprietary synthesis routes for this compound may vary, a common and logical approach involves the transformation of a corresponding indole precursor. This is a well-established strategy in heterocyclic chemistry, as indoles are often more readily available starting materials.[6]

A plausible and efficient pathway is the nitrosation of 6-methoxy-1H-indole-3-acetonitrile. The aldehyde functionality at the C3 position of an indazole scaffold, which is a versatile handle for further transformations, is often efficiently generated through the nitrosation of the corresponding indole.[6] This general principle can be extended to nitrile synthesis.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of indazoles from indoles.

Causality Behind Experimental Choices:

  • Starting Material: 6-methoxy-indole derivatives are chosen for their structural analogy to the target indazole. The methoxy group is already in the desired position, avoiding additional synthetic steps.

  • Nitrosating Agent: Sodium nitrite in an acidic medium is a classic and cost-effective method for generating the necessary nitrous acid in situ, which initiates the reaction cascade.

  • Mechanism: The reaction proceeds via an electrophilic attack on the electron-rich indole ring, leading to a cascade of events that results in ring-opening of the pyrrole moiety and subsequent cyclization to form the thermodynamically stable pyrazole ring of the indazole system.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[3] The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other targeted therapies.[1][2]

Key Application Areas:

  • Pharmaceutical Development: This compound is a crucial building block for drugs targeting neurological disorders and various cancers.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide array of functional groups for structure-activity relationship (SAR) studies.

  • Agricultural Chemistry: Its bioactive properties are being explored for the creation of new agrochemicals, such as pesticides and herbicides, to enhance crop protection.[3]

  • Material Science: Researchers are investigating the compound for its potential role in developing advanced polymers and materials with specific optical or electronic properties.[3]

Role in the Drug Discovery Pipeline:

G A This compound (Key Building Block) B Chemical Modification (e.g., Hydrolysis, Reduction, Cycloaddition) A->B C Library of Novel Indazole Derivatives B->C D High-Throughput Screening & Biological Assays C->D E Lead Compound Identification D->E F Therapeutic Areas E->F G Oncology F->G H Neurology F->H

Caption: Role as a key intermediate in the drug discovery process.

Experimental Protocol: General Handling and Safety

As a fine chemical intended for research, this compound must be handled with appropriate care in a controlled laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from closely related indazole derivatives provide a strong basis for a robust safety protocol.[7][8][9]

Protocol for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[7][8]

  • First Aid (In Case of Exposure):

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[7][8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended at 0-8°C.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound (CAS: 691900-59-1) is more than a simple chemical; it is a potent enabler of innovation in science. Its well-defined structure and versatile reactivity make it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties, synthesis, and safe handling is paramount for researchers looking to leverage its potential in their work. This guide serves as a foundational resource to support such endeavors, providing the technical accuracy and practical insights needed to advance scientific discovery.

References

Spectroscopic data for 6-Methoxy-1H-indazole-3-carbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indazole-3-carbonitrile

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the spectroscopic data for this compound (CAS No. 691900-59-1). As a key structural motif in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer, a thorough understanding of its structural properties is paramount for researchers and drug development professionals.[1] This guide synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related analogues to provide a robust framework for its characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the analytical approach.

Molecular Structure and Spectroscopic Overview

This compound belongs to the indazole class of aromatic heterocycles, which are often considered bioisosteres of indoles.[2] Its molecular formula is C₉H₇N₃O, with a monoisotopic mass of 173.059 g/mol .[1][3] The structure features a bicyclic indazole core, a methoxy substituent at position 6, and a nitrile group at position 3. These features give rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification and quality control.

The overall workflow for the structural elucidation of this molecule follows a logical progression from determining the molecular formula and weight to mapping the carbon-hydrogen framework and identifying key functional groups.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) MW Molecular Weight & Elemental Formula MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (C≡N, N-H, C-O) IR->FG NMR NMR Spectroscopy (¹H, ¹³C, DEPT) CH_Framework Carbon-Hydrogen Framework & Connectivity NMR->CH_Framework

Caption: A generalized workflow for the spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are required to assign the proton and carbon environments.

Expertise & Rationale: Experimental Choices

The choice of a deuterated solvent is critical. While CDCl₃ is common, a solvent like DMSO-d₆ is often preferred for indazole derivatives.[4] This is because the acidic N-H proton of the indazole ring is more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆, whereas it can exchange too rapidly or be obscured in other solvents. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0.00 ppm.[4]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is based on established substituent effects on the indazole ring. The methoxy group at C6 is an electron-donating group, which will shield (shift upfield) the ortho (C5, C7) and para (C4) positions. Conversely, the electron-withdrawing nitrile group at C3 will deshield adjacent protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
NH -1~14.0broad singlet-The indazole N-H proton is typically highly deshielded and appears as a broad signal due to quadrupole broadening and exchange. In similar indazole-3-carboxaldehydes, this peak is observed at δ 14.06.[5]
H-4~7.80doubletJ ≈ 9.0This proton is ortho to the electron-donating methoxy group's para position and part of the benzene ring. It couples with H-5. In 6-fluoro-1H-indazole-3-carboxaldehyde, the analogous H-4 appears at δ 8.22 (dd, J=9.0, 5.0 Hz).[5]
H-5~7.05doublet of doubletsJ ≈ 9.0, 2.2This proton is ortho to the methoxy group and experiences strong shielding. It couples with H-4 (ortho) and H-7 (meta). A similar proton in 5-methoxy-1H-indazole-3-carboxaldehyde appears at δ 7.12 (dd, J=9.0, 2.5 Hz).[5]
H-7~7.30doubletJ ≈ 2.2This proton is meta to the methoxy group and appears as a narrow doublet due to small meta-coupling with H-5. The proton at C7 in 5-methoxy-1H-indazole-3-carboxaldehyde is a doublet at δ 7.49 (d, J=2.5 Hz).[5]
-OCH~3.85singlet-The three equivalent protons of the methoxy group appear as a sharp singlet. This is consistent with values for related methoxy-indazoles, which appear at δ 3.84-3.90.[5][6]
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The carbon spectrum provides insight into the electronic environment of each carbon atom. The nitrile carbon is significantly downfield, while the carbon bearing the methoxy group (C6) is highly shielded.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C3~115The carbon of the nitrile group (C≡N) is expected in this region.
C3a~142This is a quaternary carbon at the ring junction, typically found around 141-143 ppm in similar indazoles.[5]
C4~123Influenced by the methoxy group at C6. In 6-fluoroindazole, the analogous C4 is at 123.8 ppm.[5]
C5~115Shielded by the ortho-methoxy group.
C6~160The aromatic carbon directly attached to the oxygen of the methoxy group is significantly deshielded. This is seen in 5-methoxyindazole (C5 at 156.6 ppm)[5] and methyl 6-methoxy-indazole-carboxylate (C6 at 160.2 ppm).[6]
C7~98Strongly shielded by the para-methoxy group. In 5-methoxyindazole, the C7 is observed at 99.7 ppm.[5]
C7a~120Quaternary carbon at the second ring junction.
-OC H₃~56The methyl carbon of the methoxy group is consistently found in the 55-56 ppm range.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: Sample Preparation

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern and highly efficient method that requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional and reliable method.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3300 - 3100N-HStretchMedium, Broad
2230 - 2220C≡N (Nitrile)StretchStrong, Sharp
1630 - 1600C=CAromatic Ring StretchMedium
1500 - 1450C=NRing StretchMedium
1250 - 1200C-OAryl Ether Stretch (Asymmetric)Strong
1050 - 1020C-OAryl Ether Stretch (Symmetric)Medium

The presence of a sharp, strong peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The broad absorption above 3100 cm⁻¹ confirms the N-H bond of the indazole ring. The strong absorptions in the 1250-1020 cm⁻¹ region are characteristic of the aryl-methoxy C-O stretching vibrations.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, which is the ultimate confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Rationale: Ionization Technique

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing heterocycles like indazoles. It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.

G cluster_ms High-Resolution Mass Spectrometry (ESI-HRMS) Sample C₉H₇N₃O (MW: 173.17) IonSource Electrospray Ionization (ESI) Sample->IonSource MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: A simplified workflow for ESI-HRMS analysis.

Predicted Mass Spectrometry Data

The molecular formula C₉H₇N₃O corresponds to an exact mass of 173.05891 Da.[3] The expected ions in an ESI-HRMS spectrum are summarized below.

Ion AdductCalculated m/z
[M+H]⁺174.0662
[M+Na]⁺196.0481
[M+K]⁺212.0221
[M]⁺173.0584

Data sourced from predicted values on PubChem.[3]

The base peak in the positive ion mode ESI spectrum is expected to be the protonated molecule, [M+H]⁺, at m/z 174.0662. Confirmation of this value to within 5 ppm of the calculated mass provides unambiguous confirmation of the elemental composition.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add 1-2 µL of a TMS solution in DMSO-d₆.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity until the TMS peak is sharp and symmetrical.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with parameters such as a 30° pulse angle, a relaxation delay of 2 seconds, an acquisition time of 3 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, use a higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: IR Data Acquisition (ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample onto the crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: HRMS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) equipped with an ESI source.

  • Instrument Calibration: Calibrate the instrument immediately before the run using a known calibration standard to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the m/z value for the most abundant ion (expected to be [M+H]⁺) and compare the exact measured mass to the theoretical mass calculated for C₉H₈N₃O⁺. The mass error should be less than 5 ppm.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. While a complete, published experimental dataset is not available in a single source, this guide provides a robust, predictive framework based on the analysis of closely related compounds and foundational spectroscopic principles. The detailed protocols and expert rationale outlined herein offer a validated system for researchers to confirm the identity, purity, and structure of this important medicinal chemistry intermediate.

References

A Technical Guide to the Biological Activities of Substituted Indazoles: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in numerous pharmacologically active compounds.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the diverse biological activities of substituted indazoles. We delve into the core synthetic strategies that enable structural diversity, explore the mechanisms of action underpinning their anticancer, anti-inflammatory, antimicrobial, and neurological activities, and present validated experimental protocols for their evaluation. Quantitative data from seminal studies are consolidated into comparative tables, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this potent class of molecules.

The Indazole Scaffold: A Foundation for Pharmacological Diversity

Indazole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[2] It primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and thus more commonly exploited as a pharmacophore.[2][3] The ability to introduce a wide range of substituents at various positions on the bicyclic ring system allows for the fine-tuning of physicochemical properties and biological targets.[3] This structural versatility has led to the development of several clinically approved drugs, including the anticancer agents Pazopanib and Niraparib, underscoring the therapeutic relevance of the indazole core.[2][3]

Synthetic Strategies and Evaluation Workflow

The vast chemical space of substituted indazoles is accessible through a variety of synthetic methodologies. The choice of synthetic route is critical as it dictates the achievable substitution patterns and overall yield. Modern catalytic approaches have largely superseded classical methods, offering milder conditions and greater functional group tolerance.[2][4]

Key Synthetic Strategies Include:

  • Cadogan Reductive Cyclization: A mild, one-pot method involving the condensation of o-nitrobenzaldehydes with amines, followed by reductive cyclization, is highly effective for producing 2H-indazoles.[4]

  • Palladium-Catalyzed C-H Amination: This strategy provides an efficient route to substituted 1H-indazoles through the intramolecular C-H amination of aminohydrazones.[2]

  • [3+2] Cycloaddition Reactions: The reaction of arynes with hydrazones or diazo compounds represents a powerful method for constructing the 1H-indazole ring system.[2][5]

  • Copper-Catalyzed Cyclization: A versatile approach for synthesizing 1H-indazoles involves the copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones.[2][3]

The development of novel indazole-based therapeutics follows a logical progression from chemical synthesis to rigorous biological evaluation. This workflow ensures that newly synthesized compounds are systematically characterized for their potential therapeutic effects.

G sub Substrate Selection (e.g., o-nitrobenzaldehydes) synth Chemical Synthesis (e.g., Cadogan Cyclization) sub->synth Reagents purify Purification & Characterization (HPLC, NMR, MS) synth->purify Crude Product screen Primary Biological Screening (e.g., In vitro cytotoxicity) purify->screen Pure Compound secondary Secondary Assays (e.g., Mechanism of Action) screen->secondary Active 'Hits' invivo In vivo Validation (Animal Models) secondary->invivo Lead Compound

Anticancer Activities

Substituted indazoles are a cornerstone of modern oncology research, with several derivatives functioning as potent anticancer agents through diverse mechanisms.[1][6]

Mechanisms of Action

The primary anticancer mechanisms involve the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis.

  • Kinase Inhibition: Many indazole derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling. By blocking the activity of kinases like VEGFR, PDGFR, and c-Met, these compounds can halt tumor growth and vascularization.[6] Pazopanib and Axitinib are prime examples of multi-kinase inhibitors in clinical use.[1][6]

  • Induction of Apoptosis: Certain indazoles can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the levels of cleaved caspase-3 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][7]

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific checkpoints, commonly the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[8] This action is suggestive of interaction with the microtubule system or enzymes involved in DNA synthesis.[7][8]

G GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., VEGFR) GF->Receptor Pathway Downstream Signaling (RAS-RAF-MEK-ERK) Receptor->Pathway ATP -> ADP Indazole Indazole-based Kinase Inhibitor (e.g., Pazopanib) Indazole->Receptor Inhibition Response Cell Proliferation, Angiogenesis Pathway->Response

Quantitative Anti-Cancer Data

The antiproliferative activity of indazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
Pazopanib VariousVariesMulti-kinase inhibitor[3][6]
Niraparib Ovarian, BreastVariesPARP inhibitor[3]
Compound 2f 4T1 (Breast Cancer)0.23 - 1.15Apoptosis Induction[6]
Compound 4 A2780 (Ovarian)4.21Apoptosis, G2/M Arrest[8]
Compound 9 A549 (Lung)18.6Apoptosis, G2/M Arrest[8]
Compound 6o K562 (Leukemia)5.15Apoptosis, p53/MDM2 pathway[9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the antiproliferative activity of novel indazole compounds against cancer cell lines.[9]

Causality: The MTT assay is selected for its direct correlation between mitochondrial enzymatic activity and cell viability. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a robust, colorimetric readout that is quantifiable by spectrophotometry. This allows for a precise determination of the IC₅₀ value.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.[9]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test indazole compounds in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.625 to 10 µM) and a vehicle control (e.g., 0.1% DMSO).[9]

  • Incubation: Incubate the plates for 48 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The appearance of a purple precipitate indicates formazan crystal formation.

  • Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activities

Chronic inflammation is a key driver of numerous diseases. Substituted indazoles have demonstrated significant potential as anti-inflammatory agents, often with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]

Mechanisms of Action

Indazoles exert their anti-inflammatory effects primarily by modulating the production of inflammatory mediators.

  • COX-2 Inhibition: A major mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.

  • Cytokine Modulation: Certain N-substituted indazolones can block the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[10]

  • Lipoxygenase (LOX) Inhibition: Some derivatives, like 1,5-disubstituted indazol-3-ols, are potent inhibitors of 5-lipoxygenase (5-LOX), which blocks the synthesis of leukotrienes, another class of inflammatory mediators.[12]

  • Free Radical Scavenging: The ability to stabilize and scavenge free radicals involved in the inflammatory process also contributes to their overall anti-inflammatory profile.[10][11]

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Bronchoconstriction) LOX->LTs Indazole_COX Indazole Derivative Indazole_COX->COX Inhibition Indazole_LOX Indazol-3-ol Derivative Indazole_LOX->LOX Inhibition

Quantitative Anti-inflammatory Data

The potency of anti-inflammatory indazoles is measured by their ability to inhibit key enzymes or reduce inflammation in vivo.

Compound Class/IDAssay/ModelIC₅₀ / EffectMechanismReference
5-Aminoindazole In vitro COX-2 Inhibition12.32 µMCOX-2 Inhibition[11]
N-Substituted Indazolones Carrageenan Paw EdemaPotent at 8 mg/kgCytokine Blockage[10]
Compound 27 In vitro 5-Lipoxygenase44 nM5-LOX Inhibition[12]
Compound 27 Mouse Ear Edema41% inhibition at 1 µgAnti-inflammatory[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of test compounds.[11]

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandins, involving the induction of COX-2. A compound's ability to reduce paw volume (edema) in the later phase is a strong indicator of its potential to inhibit prostaglandin synthesis.

Methodology:

  • Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, free access to food and water).

  • Grouping and Fasting: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the indazole derivative. Animals are fasted overnight before the experiment.

  • Compound Administration: The test indazole compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle only.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Inflammation: 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Edema Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activities

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Substituted indazoles have shown promise, exhibiting moderate to good activity against a range of bacteria and fungi.[13][14][15]

Spectrum of Activity

Indazole derivatives have been investigated against various microbial strains, including:

  • Gram-positive Bacteria: Bacillus cereus, Bacillus megaterium[13][14]

  • Gram-negative Bacteria: Escherichia coli, Xanthomonas campestris[13][14]

  • Fungi: Candida albicans[13][14]

The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the indazole core. For instance, studies on N-methyl-3-aryl indazoles revealed that specific substitutions on the aryl ring significantly influence the activity against different bacterial strains.[13]

Quantitative Antimicrobial Data

Antimicrobial activity is often assessed by the zone of inhibition in agar diffusion assays or by the Minimum Inhibitory Concentration (MIC) determined through dilution methods.

Compound IDMicrobial StrainZone of Inhibition (cm)Standard (Streptomycin)Reference
5i Xanthomonas campestris2.32.8[13][15]
5f Xanthomonas campestris2.22.8[13][15]
5j Bacillus megaterium1.63.7[13][15]
5a Escherichia coli1.53.9[13][15]
5b Candida albicans1.63.8[13][15]
Experimental Protocol: Agar Well Diffusion Method

This protocol is a widely used preliminary screening method to assess the antimicrobial activity of new compounds.[13]

Causality: This method relies on the principle that a soluble antimicrobial agent will diffuse from a point of high concentration (the well) into the agar medium. If the compound is effective against the seeded microorganism, it will inhibit its growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and its diffusion characteristics in agar.

Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., matching the 0.5 McFarland standard) of the test organism.

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test indazole solution (at a known concentration, dissolved in a suitable solvent like DMSO) into the wells. Also include a positive control (standard antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

  • Data Measurement: After incubation, measure the diameter of the zone of inhibition (in mm or cm) around each well.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are compared against the positive and negative controls.

Neurological and Neuroprotective Activities

The indazole scaffold is also gaining attention for its potential in treating complex neurological disorders, including Alzheimer's and Parkinson's disease.[16][17] Derivatives have been designed as multi-target agents to address the multifaceted nature of these conditions.[18][19]

Mechanisms of Action
  • Cholinesterase Inhibition: Some 5-substituted indazoles act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters. Inhibition of these enzymes is a key strategy in managing the symptoms of Alzheimer's disease.[18][19]

  • BACE1 Inhibition: The same derivatives can also inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques in Alzheimer's brains.[18][19]

  • MAO Inhibition: Indazoles can inhibit monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. MAO inhibitors are used in the treatment of Parkinson's disease and depression.[16]

  • Neuroprotection: Beyond enzyme inhibition, some indazoles exhibit direct neuroprotective effects, shielding neurons from Aβ-induced cell death, and possess antioxidant and anti-inflammatory properties within the central nervous system.[18][19]

Quantitative Neurological Activity Data

The potential of these compounds is evaluated by their inhibitory concentrations against key neurological enzymes.

Compound ClassTarget EnzymeIC₅₀Therapeutic AreaReference
Piperidinopropylaminoindazoles AChE / BuChELow µMAlzheimer's Disease[18]
Piperidinopropylaminoindazoles BACE1Low µMAlzheimer's Disease[18]
7-Nitroindazole Nitric Oxide Synthase (nNOS)Potent InhibitorNeuroprotection[20]

Conclusion and Future Perspectives

The substituted indazole core is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a wide spectrum of biological activities, leading to clinically successful drugs in oncology and showing immense promise in the fields of inflammation, infectious diseases, and neurodegeneration.[3][20] The synthetic accessibility of the indazole ring system allows for extensive structure-activity relationship (SAR) studies, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.[3]

Future research will likely focus on developing multi-target indazole derivatives, particularly for complex diseases like cancer and Alzheimer's.[18] The integration of computational modeling with advanced synthetic strategies will accelerate the discovery of novel lead compounds. Furthermore, exploring new substitution patterns and the synthesis of indazole-based hybrid molecules may unlock novel mechanisms of action and expand the therapeutic utility of this privileged scaffold.[9]

References

A Technical Guide to the Solubility of 6-Methoxy-1H-indazole-3-carbonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Methoxy-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the general scarcity of publicly available, quantitative solubility data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles and detailed experimental methodologies required to generate reliable solubility profiles. We delve into the predicted solubility based on molecular structure, present gold-standard experimental protocols with in-depth explanations of their underlying causality, and offer guidance on data analysis and presentation. This guide is designed to be a self-validating resource, empowering researchers to produce accurate and reproducible solubility data critical for advancing pharmaceutical research.

Introduction: The Critical Role of Solubility in Drug Discovery

In pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate this journey is solubility. Drug solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability—the fraction of an administered dose that reaches systemic circulation to exert its therapeutic effect.[1] Poor solubility can lead to insufficient drug absorption, erratic pharmacokinetic profiles, and ultimately, therapeutic failure.[2][3] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, making solubility assessment a pivotal step in early drug discovery and pre-formulation studies.[2][3]

The compound this compound belongs to the indazole class of nitrogen-containing heterocycles, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[4] As such, derivatives of this compound are of high interest. A thorough understanding of its solubility in various common laboratory solvents—ranging from aqueous buffers to organic solvents used in synthesis and purification—is essential for its effective handling, reaction optimization, formulation, and the design of meaningful biological assays.[5][6] This guide provides the necessary tools to establish this crucial dataset.

Molecular Profile and Predicted Solubility of this compound

Before embarking on experimental determination, a qualitative prediction of solubility can be derived from the compound's molecular structure, based on the principle of "like dissolves like."[7]

  • Molecular Formula: C₉H₇N₃O[8][9]

  • Molecular Weight: 173.17 g/mol [8]

  • Appearance: White solid[8]

Structural Features Influencing Solubility:

  • Aromatic Indazole Core: The bicyclic aromatic system is inherently nonpolar and hydrophobic, suggesting limited solubility in highly polar solvents like water.

  • Polar Functional Groups:

    • Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

    • Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

    • Indazole N-H: The pyrrole-like nitrogen in the indazole ring can act as a hydrogen bond donor.

Predicted Qualitative Solubility Profile: Based on these features, a predicted solubility profile is presented in Table 1. This serves as a hypothesis to be tested by the experimental protocols outlined in the subsequent sections. The presence of multiple polar groups suggests that the compound will not be entirely insoluble in polar media, but the dominant aromatic core will likely necessitate polar aprotic or organic solvents for significant dissolution.[7]

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to Moderate Strong dipole-dipole interactions are expected. DMSO and DMF are excellent solvents for a wide range of organic compounds.[7]
Polar Protic Water, Phosphate-Buffered Saline (PBS), Ethanol, MethanolLow to Moderate The N-H donor and oxygen/nitrogen acceptors allow for hydrogen bonding with protic solvents. However, the large hydrophobic core will limit solubility, especially in water. Solubility should be greater in alcohols than in water.[7][10]
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Low to Very Low The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. Some solubility might be observed in aromatic solvents like toluene due to π-π stacking interactions.

Table 1: Predicted Qualitative Solubility of this compound.

The "Gold Standard": Equilibrium Solubility Determination via the Shake-Flask Method

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[11] The shake-flask method, though time-consuming, is considered the most reliable "gold standard" for determining this value.[12]

Principle of the Method

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[13] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the compound in the clear supernatant is quantified.[14]

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid form, purity ≥ 99%)[8]

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Pipettes and tips

  • HPLC or LC-MS/MS system for quantification[14]

Step-by-Step Methodology:

  • Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial. For a new compound, starting with ~5-10 mg per 1 mL of solvent is a reasonable approach.[13]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Incubation and Agitation: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance) and agitate for 24 to 72 hours.[14] The duration should be sufficient to reach equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[15]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, two methods are common:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Crucially, select a filter material that does not bind the compound and pre-rinse the filter with a small amount of the saturated solution to saturate any potential binding sites.[13]

  • Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.[14][16]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[14]

Causality Behind Experimental Choices
  • Why use an excess of solid? To ensure that the solution becomes fully saturated and that the system is in equilibrium with the solid phase.

  • Why agitate for 24-72 hours? Many complex organic molecules dissolve slowly. This extended period is necessary to overcome kinetic barriers and ensure that true thermodynamic equilibrium is reached, not just a supersaturated or undersaturated state.[13]

  • Why is temperature control critical? Solubility is highly dependent on temperature. Maintaining a constant temperature is essential for obtaining reproducible and accurate results.[15]

  • Why is phase separation vital? Any undissolved solid particles carried over into the sample for analysis will be dissolved during the dilution step, leading to a significant overestimation of the solubility.

Workflow Diagram

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh Excess Solid add_solvent Add Solvent (1 mL) weigh->add_solvent incubate Agitate at Constant T (24-72 hours) add_solvent->incubate Seal Vial centrifuge Centrifuge / Filter incubate->centrifuge dilute Dilute Supernatant centrifuge->dilute Collect Supernatant quantify Quantify via HPLC / LC-MS dilute->quantify result Calculate Solubility (mg/mL or µg/mL) quantify->result

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

A Rapid Alternative: The Solvent Addition (Clear Point) Method

For higher throughput needs, such as in early discovery screening, the solvent addition method provides a faster, though potentially less precise, way to estimate solubility.[17] It is particularly valuable when working with multiple solvent systems or when sample material is limited.[18]

Principle of the Method

A known mass of the compound is placed in a vial. A solvent in which the compound is poorly soluble is added to create a suspension. Then, a "good" solvent (a solvent in which the compound is highly soluble) is continuously and slowly added to the suspension at a constant rate until the last solid particle dissolves.[19] This "clear point" signifies the composition of the solvent mixture required to dissolve the initial mass of the compound, from which the solubility can be calculated.[17]

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • An "anti-solvent" (e.g., water) and a "good" solvent (e.g., DMSO or Acetonitrile)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Automated syringe pump or burette for precise solvent addition

  • A light source and detector (or visual inspection) to determine the clear point

Step-by-Step Methodology:

  • Preparation: Accurately weigh a known amount of the compound (e.g., 2 mg) into a vial containing a small stir bar.

  • Suspension: Add a small, precise volume of the anti-solvent (e.g., 0.5 mL of water) to create a suspension.

  • Titration: Begin stirring the suspension. Using a syringe pump, add the "good" solvent at a slow, constant, and known rate (e.g., 0.1 mL/min).[19]

  • Clear Point Detection: Continuously monitor the suspension. The clear point is the exact moment the solution becomes completely transparent, with no visible solid particles remaining. Record the total volume of the "good" solvent added.[18]

  • Calculation: The solubility is calculated based on the initial mass of the compound and the final total volume of the solvent mixture (anti-solvent + good solvent) at the clear point.

Workflow Diagram

Solvent_Addition_Workflow start Weigh Known Mass of Compound suspend Add Anti-Solvent (e.g., Water) start->suspend titrate Slowly Add 'Good' Solvent (e.g., DMSO) with Stirring suspend->titrate detect Monitor Suspension for Complete Dissolution titrate->detect endpoint Clear Point Reached? detect->endpoint endpoint->titrate No record Record Volume of 'Good' Solvent Added endpoint->record Yes calculate Calculate Solubility record->calculate

Caption: Workflow for the Solvent Addition (Clear Point) Solubility Assay.

Data Presentation

All experimentally determined solubility data should be summarized in a clear, tabular format. The table should include the solvent, the temperature at which the measurement was performed, the mean solubility value from the replicates, and the standard deviation to indicate the precision of the measurement.

SolventTemperature (°C)Mean Solubility (µg/mL)Standard Deviation (±)Qualitative Classification
Water25(Illustrative Value: 5.2)(± 0.4)Very Slightly Soluble
PBS (pH 7.4)37(Illustrative Value: 8.9)(± 0.7)Very Slightly Soluble
Ethanol25(Illustrative Value: 1550)(± 85)Soluble
Acetonitrile25(Illustrative Value: 4200)(± 210)Freely Soluble
DMSO25(Illustrative Value: >50000)N/AVery Soluble

Table 2: Illustrative Solubility Data for this compound. Note: Values are for illustrative purposes only and must be replaced with experimentally determined data.

Conclusion

Determining the solubility of this compound is a foundational step in its journey as a potential pharmaceutical agent. While predictive models offer initial guidance, rigorous experimental determination using validated methods like the shake-flask assay is indispensable for obtaining accurate and reliable data. This information directly impacts synthesis, purification, formulation development, and the interpretation of biological activity data. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently characterize this promising compound and make informed decisions to accelerate the drug discovery and development process.

References

A Theoretical and Spectroscopic Deep Dive into 6-Methoxy-1H-indazole-3-carbonitrile: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical and spectroscopic examination of 6-Methoxy-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous bioactive agents with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural, electronic, and spectroscopic characteristics of this molecule, thereby facilitating its application in the design of novel therapeutics.

The stability of the indazole nucleus, which typically exists in two tautomeric forms (1H-indazole and 2H-indazole), with the 1H form being more thermodynamically stable, makes it a robust foundation for building complex molecular architectures.[1][3] The strategic placement of a methoxy group at the 6-position and a carbonitrile group at the 3-position of the indazole ring in this compound creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing targeted therapeutic agents.[4]

This guide will delve into the quantum chemical calculations that elucidate the molecule's properties, detail its expected spectroscopic signatures for empirical validation, and discuss its potential as a pharmacophore through molecular docking analyses.

Part 1: Molecular Structure and Synthesis

Optimized Molecular Geometry

The foundational aspect of understanding a molecule's reactivity and interaction with biological targets is its three-dimensional structure. Quantum chemical calculations, specifically Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry.

Protocol 1: Geometry Optimization using DFT

  • Software: Gaussian 09/16 software package.[5]

  • Method: Becke's three-parameter hybrid functional (B3LYP) is selected for its proven accuracy in predicting the geometries of organic molecules.[6][7]

  • Basis Set: The 6-311++G(d,p) basis set is employed to provide a balance between computational cost and accuracy, accounting for polarization and diffuse functions.[6][7]

  • Procedure: The initial structure of this compound is drawn using GaussView. A full geometry optimization is then performed without any symmetry constraints. The convergence criteria are set to the software's default values.

  • Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

The optimized structure is expected to show a planar indazole ring system due to its aromatic character. The methoxy and carbonitrile substituents will have specific bond lengths and angles relative to the bicyclic core, which can be predicted with high accuracy by the DFT calculations.

Synthetic Pathway

While numerous methods exist for the synthesis of indazole derivatives, a common and effective approach involves the nitrosation of indoles.[8] 1H-indazole-3-carboxaldehydes are key intermediates that can be readily converted to the corresponding carbonitriles.

Diagram 1: Proposed Synthetic Workflow

G cluster_synthesis Synthetic Workflow indole 6-Methoxy-1H-indole intermediate 6-Methoxy-1H-indazole-3-carboxaldehyde indole->intermediate Nitrosation (e.g., NaNO2, acid) final_product This compound intermediate->final_product Conversion to Nitrile (e.g., Hydroxylamine, heat)

Caption: A plausible synthetic route to this compound.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is crucial for the experimental verification of the synthesized molecule's structure. Theoretical calculations can predict these spectra, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides a fingerprint of the molecule based on the vibrations of its chemical bonds.

Protocol 2: FT-IR and FT-Raman Spectroscopy

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique on a spectrometer such as a PerkinElmer model.[6][9]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000-100 cm⁻¹ range using a Nd:YAG laser at 1064 nm on a spectrometer like a BRUKER RFS 27.[9]

  • Theoretical Calculation: Vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level. The calculated frequencies are often scaled by an appropriate factor (e.g., 0.96) to correct for anharmonicity and the limitations of the theoretical method.[10]

  • Assignment: The vibrational modes are assigned based on the Potential Energy Distribution (PED) analysis using software like VEDA.[6]

Table 1: Expected Vibrational Frequencies and Assignments

Vibrational ModeExpected FT-IR (cm⁻¹)Expected FT-Raman (cm⁻¹)Assignment
N-H Stretch~3400-Indazole ring
C-H Stretch (Aromatic)3100-30003100-3000Benzene ring
C-H Stretch (Methoxy)2950-28502950-2850-OCH₃ group
C≡N Stretch~2230~2230Carbonitrile group
C=C Stretch1620-15801620-1580Aromatic rings
C-O Stretch~1250-Methoxy group
NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy is indispensable for elucidating the connectivity and chemical environment of atoms in a molecule.

Protocol 3: NMR Spectroscopy and Theoretical Calculation

  • Experimental NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent like DMSO-d₆, with TMS as the internal standard.[6]

  • Theoretical Calculation: The Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level is used to calculate the ¹H and ¹³C NMR chemical shifts relative to TMS.[11][12]

The proton of the N-H group in the indazole ring is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons will exhibit characteristic splitting patterns based on their coupling. The methoxy protons will appear as a sharp singlet, and the carbon signals can be assigned based on their predicted chemical environments.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol 4: UV-Vis Spectroscopy and TD-DFT Calculation

  • Experimental UV-Vis: The absorption spectrum is recorded using a UV-Vis spectrometer in a suitable solvent (e.g., ethanol or methanol).

  • Theoretical Calculation: Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level is used to predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions.[11]

The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic system.

Part 3: Quantum Chemical Insights

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties.[13] The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity.[9][13]

Diagram 2: HOMO-LUMO Analysis Workflow

G cluster_homo_lumo Frontier Molecular Orbital Analysis opt_geom Optimized Geometry (DFT/B3LYP) homo_lumo_calc HOMO & LUMO Calculation (TD-DFT) opt_geom->homo_lumo_calc energy_gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO homo_lumo_calc->energy_gap reactivity Chemical Reactivity Descriptors energy_gap->reactivity

Caption: Workflow for analyzing frontier molecular orbitals and chemical reactivity.

The HOMO is expected to be localized over the electron-rich indazole ring, while the LUMO may be distributed over the electron-withdrawing carbonitrile group and the bicyclic system. This distribution dictates the molecule's behavior as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[6][9] This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

The MEP surface of this compound is expected to show negative potential (red/yellow) around the nitrogen atoms of the indazole and carbonitrile groups, and the oxygen of the methoxy group, indicating these as sites for electrophilic attack. Positive potential (blue) is expected around the N-H proton, making it susceptible to nucleophilic attack.

Part 4: Drug Development Potential

The indazole scaffold is a well-established pharmacophore in drug design.[14] Derivatives have shown promise as kinase inhibitors, which are a major class of anti-cancer drugs.[1]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is widely used to predict the binding affinity and mode of interaction of a small molecule ligand with a protein target.

Protocol 5: Molecular Docking

  • Software: AutoDock or similar molecular docking software is used.[13][15]

  • Target Selection: A relevant protein target is chosen from the Protein Data Bank (PDB). For instance, a kinase like Vascular Endothelial Growth Factor Receptor (VEGFR) could be selected based on the known activities of indazole derivatives.

  • Ligand and Receptor Preparation: The 3D structure of this compound (optimized by DFT) is prepared as the ligand. The receptor protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: The docking algorithm explores various conformations of the ligand within the receptor's binding pocket and scores them based on a scoring function that estimates the binding energy.

  • Analysis: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Molecular docking studies can reveal how this compound might bind to a specific biological target, providing a rationale for its potential therapeutic activity and guiding further chemical modifications to enhance its potency and selectivity.

Conclusion

This in-depth guide has outlined the comprehensive theoretical and spectroscopic approaches to characterizing this compound. By combining the predictive power of quantum chemical calculations with established spectroscopic techniques and in silico drug design methods, a thorough understanding of this promising molecule can be achieved. The insights gained from such studies are critical for accelerating the discovery and development of novel indazole-based therapeutics. The methodologies and expected outcomes presented herein provide a robust framework for researchers and scientists working at the forefront of medicinal chemistry.

References

A Technical Guide to the Synthetic Versatility of 6-Methoxy-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are noted for a wide spectrum of biological activities, including potent roles as kinase inhibitors in oncology.[2] Within this privileged class of heterocycles, 6-Methoxy-1H-indazole-3-carbonitrile stands out as a pivotal intermediate. The nitrile group at the C-3 position is not merely a structural feature but a highly versatile synthetic handle, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this nitrile group, offering researchers and drug development professionals both the mechanistic rationale and field-proven protocols for its conversion into key functional groups, thereby unlocking a rich chemical space for analog synthesis and lead optimization.

The Strategic Importance of the C-3 Nitrile

The indazole ring can be functionalized at several positions, but the C-3 position is of particular strategic importance for modulating biological activity. The introduction of a carbonitrile (C≡N) group at this position serves two primary purposes:

  • Electronic Modulation: The strongly electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the indazole ring system.

  • Synthetic Gateway: The nitrile's unique electronic structure, characterized by an electrophilic carbon atom and a triply bonded nitrogen, allows it to serve as a precursor to a variety of essential pharmacophoric groups, including amides, amines, ketones, and tetrazoles.

This guide will focus on the practical application of these transformations.

Synthesis of the Core Scaffold

While numerous methods exist for constructing the indazole ring,[3][4] a common and effective strategy for introducing the 3-carbonitrile functionality is through palladium-catalyzed cyanation of a 3-haloindazole precursor. The following protocol is adapted from a verified synthesis of the parent 1H-indazole-3-carbonitrile and is directly applicable to the 6-methoxy analog.[5]

Experimental Protocol 2.1: Palladium-Catalyzed Cyanation
  • Objective: To synthesize this compound from 3-Iodo-6-methoxy-1H-indazole.

  • Reaction Scheme:

    • 3-Iodo-6-methoxy-1H-indazole + K₄[Fe(CN)₆] → this compound

  • Step-by-Step Methodology:

    • To a reaction vessel equipped with a magnetic stirrer and under an inert argon atmosphere, add 3-iodo-6-methoxy-1H-indazole (1.0 equiv), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) (0.4 equiv), allylpalladium(II) chloride dimer (0.01 equiv), and Xantphos (0.02 equiv).

    • Add degassed N,N-Dimethylacetamide (DMAc) and degassed water.

    • Stir the mixture vigorously at 80 °C. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove inorganic solids, washing with additional ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel to afford the pure this compound.

Key Transformations of the Nitrile Group

The true synthetic power of this compound lies in the rich and predictable reactivity of its nitrile moiety.

Hydrolysis: Accessing Amides and Carboxylic Acids

Hydrolysis of the nitrile group is a fundamental transformation that can be controlled to yield either the primary amide or the corresponding carboxylic acid. This selectivity is crucial, as the indazole-3-carboxamide moiety is a known pharmacophore with applications as, for example, a potent CRAC channel blocker.[6]

Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for a nucleophilic attack by water. In basic conditions, the potent hydroxide nucleophile attacks the nitrile carbon directly. The reaction proceeds through an amide intermediate, which can be isolated under mild conditions or further hydrolyzed to the carboxylic acid under more forcing conditions.

This protocol first generates the carboxylic acid under harsh conditions, which is then coupled with an amine source (ammonia) under standard amide bond-forming conditions to yield the primary amide. This two-step approach often provides cleaner results and higher yields than direct partial hydrolysis.

  • Step A: Hydrolysis to 6-Methoxy-1H-indazole-3-carboxylic acid

    • Suspend this compound (1.0 equiv) in a 6M aqueous solution of hydrochloric acid (HCl).

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion.

    • Cool the mixture in an ice bath. The carboxylic acid product will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Step B: Amide Coupling to form the Carboxamide [7][8]

    • Dissolve 6-Methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.

    • Add 1-Hydroxybenzotriazole (HOBT) (1.2 equiv), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv), and Triethylamine (TEA) (3.0 equiv).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of aqueous ammonia (or an appropriate amine for other derivatives) (1.0-1.2 equiv) and continue stirring at room temperature for 4-6 hours.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Combine the organic layers, wash with 10% NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or recrystallization.

Caption: Acid-catalyzed hydrolysis of a nitrile to an amide.

Reduction: Synthesis of (6-Methoxy-1H-indazol-3-yl)methanamine

Reduction of the nitrile provides direct access to primary amines, which are invaluable for introducing linkers, engaging in salt-bridge interactions within protein binding sites, or serving as handles for further functionalization (e.g., reductive amination, acylation).

Mechanistic Insight & Reagent Choice: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[9] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic nitrile carbon.[10] The resulting di-anionic intermediate is then quenched with water during workup to yield the primary amine. Due to its high reactivity, LAH must be handled with care in an anhydrous environment.

  • Objective: To synthesize (6-Methoxy-1H-indazol-3-yl)methanamine.

  • Step-by-Step Methodology:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (1.5 equiv) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF dropwise via an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours or until the reaction is complete by TLC.

    • Cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup.

    • A granular white precipitate (lithium and aluminum salts) should form. Stir the resulting slurry for 30 minutes.

    • Filter the mixture through celite, washing the filter cake thoroughly with ethyl acetate or DCM.

    • Dry the combined filtrate over Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired primary amine.

LAH_Reduction_Workflow Start 6-Methoxy-1H-indazole- 3-carbonitrile in THF Step1 1. Cool to 0 °C 2. Add LiAlH₄ suspension Start->Step1 Step2 Stir at Room Temp (4-6 h) Step1->Step2 Step3 Cool to 0 °C Quench (H₂O, NaOH, H₂O) Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Extract & Dry Step4->Step5 End (6-Methoxy-1H-indazol- 3-yl)methanamine Step5->End

Caption: Workflow for the LiAlH₄ reduction of the nitrile.

Organometallic Addition: A Gateway to Ketones

The addition of organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, is a powerful carbon-carbon bond-forming reaction that converts the nitrile into a ketone upon hydrolytic workup.[11] This transformation is highly valuable for introducing diverse alkyl or aryl side chains at the C-3 position.

Mechanistic Insight: The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. This forms a stable magnesium or lithium imine salt intermediate. A crucial aspect of this reaction is that, unlike the reaction with esters, the negatively charged imine intermediate is unreactive towards a second equivalent of the organometallic reagent. The reaction halts at this stage until an aqueous acid workup hydrolyzes the imine to the corresponding ketone.

  • Objective: To synthesize (6-Methoxy-1H-indazol-3-yl)(phenyl)methanone.

  • Step-by-Step Methodology:

    • Prepare the Grignard reagent (Phenylmagnesium bromide) in a separate flame-dried flask by reacting bromobenzene (1.1 equiv) with magnesium turnings (1.2 equiv) in anhydrous diethyl ether or THF under argon.

    • In the main reaction flask, dissolve this compound (1.0 equiv) in anhydrous THF under argon.

    • Cool the nitrile solution to 0 °C and slowly add the prepared Grignard reagent via cannula or syringe.

    • After addition, allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • Concentrate the solution and purify the crude product by column chromatography to yield the target ketone.

Caption: General mechanism for Grignard addition to a nitrile.

[3+2] Cycloaddition: Constructing Tetrazoles

In medicinal chemistry, the tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. It maintains a similar acidic pKa and hydrogen bonding capability but often imparts superior metabolic stability and cell permeability. The nitrile group is an excellent precursor for tetrazole synthesis via a [3+2] cycloaddition reaction with an azide source.[12]

Mechanistic Insight: The reaction involves the 1,3-dipolar cycloaddition of an azide ion (generated from sodium azide, NaN₃) to the carbon-nitrogen triple bond of the nitrile. The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl) to activate the nitrile.

  • Objective: To convert the nitrile into a tetrazole ring.

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF.

    • Add sodium azide (NaN₃) (1.5 equiv) and ammonium chloride (NH₄Cl) (1.5 equiv).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor progress by LC-MS.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Acidify the solution with dilute HCl to a pH of ~2-3, which will protonate the tetrazole and cause it to precipitate.

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Summary of Reactivity

The C-3 nitrile of this compound provides a reliable entry point to several key functional groups essential for structure-activity relationship (SAR) studies.

Reaction TypeReagentsProduct Functional GroupSignificance in Drug Discovery
Hydrolysis H₃O⁺ or NaOH (aq), heatCarboxamide / Carboxylic AcidH-bond donor/acceptor, core structural motif.[6]
Reduction LiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)Basic center for salt formation, linker attachment point.
Organometallic Add. R-MgBr or R-Li, then H₃O⁺Ketone (-C(=O)R)Introduces diverse side chains, H-bond acceptor.
[3+2] Cycloaddition NaN₃, NH₄ClTetrazoleBioisostere for carboxylic acid with improved properties.

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile platform for chemical innovation in drug discovery. The predictable and robust reactivity of its C-3 nitrile group allows chemists to efficiently generate libraries of diverse analogs. By mastering the transformations outlined in this guide—hydrolysis, reduction, organometallic addition, and cycloaddition—researchers can rapidly explore the chemical space around the indazole core, accelerating the journey from hit identification to lead optimization.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 1H-Indazoles via Intramolecular Oxidative C–H Bond Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide provides an in-depth analysis of a modern and efficient synthetic strategy to access these valuable heterocycles: the intramolecular oxidative C–H bond amination of arylhydrazones. This atom-economical approach avoids the need for pre-functionalized starting materials, offering a direct route to construct the indazole ring system. We will explore the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for various catalytic systems, including those based on silver, copper, palladium, and iron. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the efficient synthesis of diverse 1H-indazole libraries.

Introduction: The Significance of 1H-Indazoles and the Power of C–H Amination

Indazole derivatives are integral components in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. Their applications range from antiemetic drugs like Granisetron to potent tyrosine kinase inhibitors such as Axitinib and Pazopanib, used in cancer therapy.[1] The high demand for novel indazole-containing compounds necessitates the development of efficient and versatile synthetic methodologies.

Traditional syntheses of 1H-indazoles often rely on multi-step sequences involving harsh conditions or pre-functionalized starting materials, such as ortho-haloarylhydrazones or ortho-alkylanilines.[1][2] In contrast, intramolecular oxidative C–H bond amination has emerged as a powerful and elegant strategy. This transformation directly forges the N-N bond and cyclizes the molecule by activating a C-H bond on the aryl ring of a readily accessible arylhydrazone precursor, representing a significant advancement in synthetic efficiency.

The General Reaction and Plausible Mechanism

The core transformation involves the cyclization of an arylhydrazone to a 1H-indazole in the presence of a metal catalyst and an oxidant. The general scheme is depicted below:

Caption: General scheme for 1H-indazole synthesis.

While the precise mechanism can vary depending on the catalytic system, a plausible pathway, particularly for silver-mediated reactions, is believed to proceed via a single electron transfer (SET) process.[1][3]

A proposed mechanistic cycle is illustrated below:

Mechanistic_Cycle cluster_catalyst Catalytic Cycle A Arylhydrazone B Nitrogen-Centered Radical (NCR) A->B Oxidant (e.g., Ag(I)) - e- C Cyclized Radical Intermediate B->C Intramolecular Radical Addition B->C D Cationic Intermediate C->D - e-, -H+ C->D E 1H-Indazole D->E Aromatization D->E Regen Catalyst Regeneration D->Regen Oxidant Regen->B Reduced Oxidant

Caption: Plausible mechanistic pathway for the oxidative C-H amination.

Mechanistic Steps Explained:

  • Oxidation: The reaction is initiated by the oxidation of the arylhydrazone by the metal species (e.g., Ag(I)), leading to the formation of a nitrogen-centered radical (NCR) intermediate through a single electron transfer (SET) process.[3]

  • Intramolecular Radical Addition: The highly reactive NCR rapidly undergoes an intramolecular addition to the ortho C-H bond of the adjacent aryl ring, forming a cyclized radical intermediate.

  • Rearomatization: Subsequent oxidation and deprotonation lead to the formation of the aromatic 1H-indazole ring system.

  • Catalyst Regeneration: The reduced metal catalyst is reoxidized by a terminal oxidant present in the reaction mixture, allowing the catalytic cycle to continue.

Catalytic Systems: A Comparative Overview

Several transition metal-based catalytic systems have been successfully employed for the intramolecular oxidative C-H amination to synthesize 1H-indazoles. The choice of catalyst can significantly impact the reaction scope, efficiency, and conditions.

Catalyst SystemTypical CatalystTypical Oxidant(s)Temperature (°C)Key AdvantagesRepresentative References
Silver-Mediated AgNTf₂, Ag₂CO₃, AgOTfCu(OAc)₂ (co-oxidant)80Efficient for a wide range of 3-substituted indazoles, including those with amide, ketone, and ester groups.[1][3][1][3][4]
Copper-Catalyzed Cu(OAc)₂, CuI, CuBr₂O₂ (air), TEMPO110-140Utilizes an inexpensive and abundant metal; can be ligand-free.[5][6][2][5][6][7][8]
Palladium-Catalyzed Pd(OAc)₂Cu(OAc)₂, AgOCOCF₃, O₂50-100Milder reaction conditions, high functional group tolerance.[9][9][10][11][12]
Iron-Catalyzed FeBr₃O₂ (air)110Employs a green, earth-abundant, and non-toxic metal catalyst.[13][14][13][14][15][16]

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of 1H-indazoles using different catalytic systems. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Silver(I)-Mediated Synthesis of 1H-Indazoles[1][3]

This protocol is based on a silver(I)-mediated process that is particularly effective for synthesizing a variety of 3-substituted 1H-indazoles.

Materials:

  • Arylhydrazone (0.3 mmol, 1.0 equiv)

  • Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (0.6 mmol, 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.15 mmol, 0.5 equiv)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

  • Screw-capped vial with a Teflon-coated magnetic stir bar

Procedure:

  • To a screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol).

  • Add 1,2-dichloroethane (1.0 mL) to the vial under atmospheric conditions.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove the solvent.

  • Purify the residue by column chromatography on silica gel to obtain the desired 1H-indazole product.

Workflow Diagram:

Silver_Protocol_Workflow start Start reagents Combine Arylhydrazone, AgNTf₂, Cu(OAc)₂ in DCE start->reagents react Heat at 80 °C for 24h reagents->react cool Cool to Room Temperature react->cool concentrate Concentrate in vacuo cool->concentrate purify Silica Gel Chromatography concentrate->purify end End purify->end

Caption: Workflow for the silver-mediated synthesis of 1H-indazoles.

Protocol 2: Iron-Catalyzed Synthesis of 1H-Indazoles[14]

This protocol utilizes an environmentally benign iron catalyst and molecular oxygen as the terminal oxidant.

Materials:

  • Arylhydrazone (0.2 mmol, 1.0 equiv)

  • Iron(III) bromide (FeBr₃) (0.02 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Schlenk tube with a magnetic stir bar

  • Oxygen balloon

Procedure:

  • Add the arylhydrazone (0.2 mmol) and FeBr₃ (0.02 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Add toluene (2.0 mL) to the tube.

  • Evacuate and backfill the tube with oxygen (from a balloon) three times.

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the required time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the 1H-indazole product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient oxidant- Low reaction temperature- Poor quality of starting material- Use freshly opened or purified catalyst and oxidant.- Increase the amount of oxidant.- Increase the reaction temperature in increments of 10 °C.- Purify the arylhydrazone starting material.
Formation of side products - Over-oxidation- Competing reaction pathways- Decrease the reaction time.- Screen different solvents.- For palladium-catalyzed reactions, screen different ligands.[11]
Poor regioselectivity (for meta-substituted substrates) - Steric and electronic factors- The reaction often favors cyclization at the more sterically accessible C-H bond.[1] If the alternative regioisomer is desired, a different synthetic strategy may be required.

Conclusion

The intramolecular oxidative C–H bond amination of arylhydrazones represents a state-of-the-art method for the synthesis of medicinally important 1H-indazoles. The availability of multiple catalytic systems, including those based on silver, copper, palladium, and iron, provides chemists with a versatile toolkit to access a wide range of substituted indazoles. By understanding the underlying reaction mechanisms and following the detailed protocols provided, researchers can effectively leverage this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: A Field-Proven Guide to the Palladium-Catalyzed Cyanation of 3-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1H-Indazole-3-carbonitrile

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2][3] Specifically, the introduction of a cyano group at the C3 position to form 1H-indazole-3-carbonitrile unlocks a versatile synthetic handle. This nitrile moiety can be readily transformed into a variety of functional groups, including primary amines, amides, carboxylic acids, and tetrazoles, making it an invaluable intermediate for the generation of diverse compound libraries in drug discovery programs.[4]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such crucial building blocks, offering milder conditions and superior functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[5] This guide provides a comprehensive, in-depth protocol for the palladium-catalyzed cyanation of 3-iodo-1H-indazole, grounded in established literature and practical experience. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and address critical safety and troubleshooting considerations to ensure reproducible and scalable success.

The Catalytic Heart: Unveiling the Reaction Mechanism

The palladium-catalyzed cyanation of aryl halides is a well-established transformation that proceeds through a canonical Pd(0)/Pd(II) catalytic cycle.[6] Understanding this mechanism is paramount for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, typically complexed with phosphine ligands, undergoes oxidative addition to the carbon-iodine bond of 3-iodo-1H-indazole. This forms a square planar Pd(II) intermediate. The choice of ligand is critical here; electron-rich and bulky phosphines can enhance the rate of this step.[7][8]

  • Transmetalation (Cyanide Exchange): The iodide ligand on the Pd(II) complex is exchanged for a cyanide group from the cyanide source. The nature of the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) can influence the rate and efficiency of this step.[5][9]

  • Reductive Elimination: This is the final, product-forming step. The aryl and cyano groups on the Pd(II) complex couple and are eliminated, forming the desired 1H-indazole-3-carbonitrile and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

A significant challenge in this reaction is the potential for the cyanide anion to poison the palladium catalyst by forming stable, inactive complexes.[5][6] Modern protocols mitigate this issue through the careful selection of ligands, cyanide sources with low free cyanide concentration, and optimized reaction conditions.[5]

Palladium-Catalyzed Cyanation Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-I Ar-Pd(II)(L)2-I Pd(0)L2->Ar-Pd(II)(L)2-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)2-CN Ar-Pd(II)(L)2-CN Ar-Pd(II)(L)2-I->Ar-Pd(II)(L)2-CN Transmetalation (CN⁻ Source) Ar-Pd(II)(L)2-CN->Pd(0)L2 Regeneration Ar-CN Ar-CN Ar-Pd(II)(L)2-CN->Ar-CN Reductive Elimination caption Catalytic cycle for Pd-catalyzed cyanation.

Caption: Catalytic cycle for Pd-catalyzed cyanation.

Field-Validated Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses, which has been verified for its reliability and scalability.[10] It utilizes potassium ferrocyanide as a non-toxic and cost-effective cyanide source.[5][11]

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier ExampleNotes
3-Iodo-1H-indazole>95%Combi-Blocks, Bide PharmatechStarting material.[10]
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeMajor chemical suppliersPalladium precursor.
Xantphos>98%FUJIFILM Wako Pure ChemicalLigand.[10]
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)>99%Major chemical suppliersCyanide source.[10]
Sodium Carbonate (Na₂CO₃)Anhydrous, >99%Major chemical suppliersBase.
N,N-Dimethylacetamide (DMAc)Anhydrous, >99.5%FUJIFILM Wako Pure ChemicalSolvent.[10]
Schlenk flask or similar reaction vesselAppropriate sizeGlassware supplierFor inert atmosphere.
Magnetic stirrer with heatingStandard laboratory gradeEquipment supplier
Inert gas supply (Argon or Nitrogen)High purityGas supplierEssential for reaction success.[10]
Step-by-Step Methodology

Safety First: Working with Cyanides

  • Toxicity: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[12][13] The reaction of cyanide salts with acid generates highly toxic hydrogen cyanide (HCN) gas.[14][15]

  • Handling: All manipulations involving cyanide sources must be performed in a well-ventilated chemical fume hood.[13][16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[13][15]

  • Quenching and Waste: All cyanide-containing waste must be quenched with an alkaline bleach solution (pH > 10) before disposal.[12] Segregate all cyanide waste streams.[12]

Reaction Setup and Execution:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 equiv.), potassium ferrocyanide trihydrate (0.4 equiv.), sodium carbonate (2.0 equiv.), palladium(II) acetate (0.01 equiv., 1 mol%), and Xantphos (0.02 equiv., 2 mol%).

    • Rationale: An inert atmosphere is crucial as the active Pd(0) species can be oxidized by air, deactivating the catalyst.[10] Xantphos is a bulky, electron-rich bidentate phosphine ligand known to promote efficient oxidative addition and reductive elimination in cross-coupling reactions.[17]

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of the inert gas, add anhydrous N,N-dimethylacetamide (DMAc) (approx. 5-10 mL per gram of 3-iodo-1H-indazole).

    • Rationale: DMAc is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[10] Using anhydrous solvent is important to prevent unwanted side reactions.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the catalytic steps, particularly the oxidative addition and reductive elimination.[5]

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • TLC System Example: Hexane/Ethyl Acetate (2:1, v/v). The product (1H-indazole-3-carbonitrile) will have a higher Rf value than the starting material (3-iodo-1H-indazole).[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1H-indazole-3-carbonitrile as a solid.[10]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd oxidized)Ensure a rigorously inert atmosphere. Degas the solvent before use. Consider using a Pd(0) source like Pd₂(dba)₃.[5]
Poor quality reagentsUse high-purity, anhydrous reagents and solvents.
Insufficient temperatureConfirm the reaction temperature is maintained at the set point.
Formation of Side Products Ligand degradationEnsure the reaction is not overheated or run for an excessive amount of time.
Reaction with solventWhile DMAc is generally robust, consider alternative solvents like DMF or dioxane if side reactions are suspected.
Difficult Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The palladium-catalyzed cyanation of 3-iodo-1H-indazole is a highly efficient and reliable method for synthesizing a key intermediate in pharmaceutical research. By understanding the underlying catalytic mechanism, adhering to a validated protocol, and prioritizing stringent safety measures, researchers can confidently and reproducibly access 1H-indazole-3-carbonitrile. The protocol described herein, utilizing the non-toxic cyanide source potassium ferrocyanide and the robust Xantphos ligand, represents a practical and scalable approach for both academic and industrial settings.

References

The Versatile Scaffold: Application of 6-Methoxy-1H-indazole-3-carbonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key starting material, 6-Methoxy-1H-indazole-3-carbonitrile , in the synthesis and evaluation of novel kinase inhibitors. We present detailed, field-proven protocols for the chemical transformation of this versatile building block into libraries of indazole-3-carboxamides and outline robust methodologies for their subsequent biological characterization using established biochemical and cell-based kinase assays. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Significance of the Indazole Moiety in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins and other substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole nucleus has emerged as a highly effective pharmacophore in the design of kinase inhibitors due to its unique structural and electronic properties. It can act as a bioisostere of purines, enabling it to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, a common mechanism of action for this class of drugs. Several FDA-approved kinase inhibitors, such as Fedratinib (a JAK2 inhibitor), feature the indazole scaffold, underscoring its clinical relevance.[4][5]

This compound is a strategic starting material for the synthesis of a diverse range of kinase inhibitors. The methoxy group at the 6-position can influence solubility and metabolic stability, and provides a potential vector for further chemical modification. The carbonitrile at the 3-position is a versatile functional group that can be readily transformed into other key functionalities, such as carboxamides, which are prevalent in many kinase inhibitors.

Synthetic Pathways: From Nitrile to Kinase Inhibitor Scaffolds

The primary synthetic strategy for elaborating this compound into a library of potential kinase inhibitors involves a two-step process: hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

Step 1: Hydrolysis of this compound to 6-Methoxy-1H-indazole-3-carboxylic acid

The conversion of the nitrile functionality to a carboxylic acid is a critical initial step. This can be achieved under either acidic or basic conditions.[6][7][8][9] Basic hydrolysis is often preferred for substrates with acid-labile groups.

Protocol: Basic Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly acidify the solution with a concentrated acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum to yield 6-Methoxy-1H-indazole-3-carboxylic acid.

Causality Behind Experimental Choices: The use of a strong base and heat is necessary to drive the hydrolysis of the relatively stable nitrile group. Acidification is crucial for protonating the carboxylate salt to yield the neutral carboxylic acid, which is typically less soluble in the aqueous medium and thus precipitates out.

Step 2: Amide Coupling to Synthesize a Library of 6-Methoxy-1H-indazole-3-carboxamides

With the carboxylic acid in hand, a diverse library of amides can be generated through standard amide coupling reactions. This allows for the exploration of the chemical space around the indazole core to identify potent and selective kinase inhibitors.

Protocol: Amide Coupling of 6-Methoxy-1H-indazole-3-carboxylic acid

  • Reaction Setup: To a solution of 6-Methoxy-1H-indazole-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, HOBt/EDC; 1.1-1.5 eq.) and a non-nucleophilic base (e.g., DIPEA, triethylamine; 2-3 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 6-Methoxy-1H-indazole-3-carboxamide.

Causality Behind Experimental Choices: The use of a coupling agent facilitates the formation of a highly reactive intermediate from the carboxylic acid, which is then readily attacked by the amine. The base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine if it is used as a salt.

Experimental Workflow Visualization

G start This compound step1 Basic Hydrolysis (e.g., NaOH, H2O, Reflux) start->step1 intermediate 6-Methoxy-1H-indazole-3-carboxylic acid step1->intermediate step2 Amide Coupling (Amine, Coupling Agent, Base) intermediate->step2 product Library of 6-Methoxy-1H-indazole-3-carboxamides (Potential Kinase Inhibitors) step2->product

Caption: Synthetic workflow for kinase inhibitor synthesis.

Biological Evaluation: Screening for Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This is typically done in a hierarchical manner, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

In Vitro Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A variety of assay formats are available, with radiometric and fluorescence-based methods being the most common.

Protocol: A General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, a suitable substrate, and ATP to initiate the phosphorylation reaction.

    • Add the test compounds at various concentrations. Include appropriate controls (e.g., no inhibitor, no enzyme).

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. In the ADP-Glo™ assay, this is done by adding a reagent that converts ADP to ATP.

  • Signal Generation:

    • Add a detection reagent containing luciferase and luciferin. The newly generated ATP is used by the luciferase to produce light.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Example IC₅₀ Values for a Hypothetical Kinase Inhibitor Series

Compound IDR-Group (Amine)Target Kinase IC₅₀ (nM)
IND-001 4-Morpholinylaniline50
IND-002 4-Fluoroaniline120
IND-003 Cyclohexylamine>1000
IND-004 N-Methylpiperazine25
Cell-Based Kinase Assays

Cell-based assays are essential for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in a cellular environment. These assays often measure the phosphorylation of a downstream substrate of the target kinase.

Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have upregulated activity of the target kinase).

    • Treat the cells with the test compounds at various concentrations for a specific duration.

  • Cell Lysis:

    • Wash the cells and then lyse them to release the cellular proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Use a primary antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.

  • Signal Detection and Analysis:

    • Detect the signal using a chemiluminescent or fluorescent substrate.

    • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Kinase Inhibitor Screening Workflow

G start Synthesized Compound Library biochemical_assay In Vitro Biochemical Assay (e.g., ADP-Glo™) start->biochemical_assay ic50_determination IC₅₀ Determination biochemical_assay->ic50_determination cell_based_assay Cell-Based Assay (e.g., Western Blot) ic50_determination->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for kinase inhibitor screening.

Case Study: Targeting the JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is central to the immune response and hematopoiesis.[10] The JAK/STAT signaling pathway is frequently dysregulated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. As such, JAKs are important therapeutic targets.

JAK/STAT Signaling Pathway

G cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription

Caption: Simplified JAK/STAT signaling pathway.

Inhibitors synthesized from the this compound scaffold can be screened against a panel of JAK kinases (JAK1, JAK2, JAK3, and TYK2) to determine their potency and selectivity. Promising compounds can then be further evaluated in cell-based assays using cell lines dependent on JAK signaling for proliferation and survival.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward conversion of the nitrile to a carboxamide allows for the rapid generation of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate indazole-based compounds, ultimately contributing to the discovery of new therapeutics for kinase-driven diseases. The inherent modularity of the synthetic route allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes & Protocols: Leveraging 6-Methoxy-1H-indazole-3-carbonitrile as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and broad spectrum of biological activities.[1][2] This bicyclic heterocycle, a bioisostere of the natural indole ring, is a key structural motif in numerous FDA-approved drugs, particularly in oncology and antiemetic therapy.[3] This guide provides an in-depth exploration of 6-Methoxy-1H-indazole-3-carbonitrile, a highly versatile intermediate, for researchers, scientists, and drug development professionals. We will elucidate the rationale behind its use, detail key synthetic transformations, and provide robust protocols for its application in a typical kinase inhibitor discovery workflow, thereby demonstrating its strategic value in developing novel therapeutics.

Core Compound Profile & Strategic Value

This compound is more than a simple building block; it is a strategically designed starting material for library synthesis and lead optimization. Its value stems from the unique combination of its three core components.

1.1. Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇N₃O[4][5]
Molecular Weight 173.17 g/mol [4]
Appearance White to off-white solid[4]
Purity ≥99% (Typical)[4]
Storage Conditions Store at 0-8°C, desiccated[4]

1.2. The Strategic Importance of the Indazole Scaffold

The indazole ring system is prevalent in medicinal chemistry for several key reasons:

  • Bioisosterism: It frequently serves as a bioisostere for indole and other heterocycles. Unlike an indole, the indazole presents an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially offering improved target affinity and selectivity.

  • Kinase Hinge Binding: The N1-H donor and N2 acceptor motif of the 1H-indazole tautomer is perfectly positioned to form critical hydrogen bonds with the "hinge" region of many protein kinases, a foundational interaction for a vast class of inhibitors.

  • Metabolic Stability: Compared to phenols, which they can also replace, indazoles tend to be less susceptible to Phase I and II metabolism, offering potential advantages in pharmacokinetic profiles.

1.3. Role of Substituents

  • 6-Methoxy Group: This electron-donating group enhances solubility and can modulate the electronic properties of the ring system.[4] Its position can also be exploited for vector growth into adjacent pockets of a target protein.

  • 3-Carbonitrile Group: The nitrile is a highly versatile functional handle. It is relatively stable but can be readily converted into other key functional groups such as carboxylic acids, amides, and amines, making it an ideal anchor point for diversification.

Key Synthetic Transformations & Protocols

The primary utility of this compound lies in the facile transformation of its nitrile group. The following diagram and protocols outline the most critical synthetic pathways for generating diverse molecular libraries.

G A 6-Methoxy-1H-indazole- 3-carbonitrile B 6-Methoxy-1H-indazole- 3-carboxylic acid A->B  Acid/Base  Hydrolysis D 3-(Aminomethyl)-6-methoxy- 1H-indazole A->D  Nitrile Reduction  (LiAlH4, H2/Raney Ni) C Amide Library (R-CON-) (Target Compounds) B->C  Amide Coupling  (EDC, HATU, etc.) G cluster_0 Library Generation cluster_1 Biological Screening cluster_2 Lead Progression A 6-Methoxy-1H-indazole- 3-carbonitrile B Hydrolysis (Protocol 2.1) A->B C Amide Coupling (Protocol 2.2) B->C D Focused Amide Library (50-100 Compounds) C->D E Primary Screen: Single-Point % Inhibition @ 10 µM vs. Target Kinase D->E F Hit Confirmation: Full Dose-Response Curve (IC50 Determination) E->F G Secondary Screen: Kinase Selectivity Panel (e.g., 400 kinases) F->G H SAR Analysis & Data Interpretation G->H I Cellular Potency Assay (e.g., p-Substrate Western Blot) H->I J Lead Optimization: Iterative Synthesis & Testing I->J J->C Design Next-Gen Library G cluster_SAR SAR Interpretation & Next Steps A Initial Hit Data: LEAD-001 (Cyclopropyl) IC50 = 55 nM LEAD-002 (Aniline) IC50 = 850 nM B Hypothesis 1: Small, aliphatic groups are preferred over flat, aromatic groups at R. A->B C Hypothesis 2: Substitution on the aniline ring can improve potency (LEAD-003, -004). A->C E Next-Gen Library Design B->E D Observation: Adding a hydrogen-bond acceptor (morpholine) improves potency (LEAD-004 vs LEAD-002). C->D D->E F Synthesize more amides with: 1. Small cycloalkyl groups (cyclobutyl, etc.) 2. Substituted anilines with H-bond acceptors (pyridyl, pyrimidinyl, etc.) E->F

References

Protocol for the Regioselective N-alkylation of 6-Methoxy-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

This guide provides a detailed protocol and scientific rationale for the N-alkylation of 6-methoxy-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical research. We will explore the critical factors governing regioselectivity and present robust methods for selectively targeting the N-1 and N-2 positions of the indazole core.

Introduction: The Significance of N-Alkylated Indazoles

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic drugs used to treat a range of conditions from cancer to inflammation.[1][2] N-alkylation of the indazole ring is a fundamental strategy in drug development, as the nature of the N-substituent profoundly influences a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

However, the indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation often yields a mixture of regioisomers, which can be challenging and costly to separate, hindering the efficiency of drug discovery pipelines.[1][3][4] Therefore, developing protocols for the regioselective N-alkylation of indazole derivatives is of significant synthetic value. This document focuses on this compound, providing researchers with the technical insights and step-by-step instructions to achieve predictable and high-yielding synthesis of the desired N-alkylated isomer.

Mechanistic Insights: The N-1 vs. N-2 Selectivity Challenge

The outcome of an indazole alkylation reaction is a delicate balance between the intrinsic properties of the substrate and the chosen reaction conditions. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[2][3][5] This inherent stability can be leveraged to favor the formation of N-1 alkylated products under conditions that permit thermodynamic equilibration.[2][3]

Several factors critically influence whether the alkylation occurs at the N-1 or N-2 position:

  • Base and Solvent System: This is arguably the most critical factor. The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is widely reported to strongly favor N-1 alkylation.[1][3][4] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[6][7]

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically block the N-1 position, thereby directing the incoming electrophile to the more accessible N-2 nitrogen.[1][2][6]

  • Electronic Effects: The electronic nature of substituents on the indazole ring alters the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can influence the N-1/N-2 ratio.

  • Counter-ion: The cation from the base (e.g., Na⁺, K⁺, Cs⁺) can play a role in regioselectivity, potentially through chelation with nearby functional groups, which can shield one of the nitrogen atoms.[4][5]

G cluster_0 Reaction Parameters cluster_1 Control Pathways cluster_2 Regioisomeric Products Base Base (e.g., NaH, K2CO3, Cs2CO3) TD_Control Thermodynamic Control (Equilibration) Base->TD_Control NaH in THF K_Control Kinetic Control (Rate of Reaction) Base->K_Control K2CO3 in DMF Solvent Solvent (e.g., THF, DMF) Solvent->TD_Control Solvent->K_Control Substituents Indazole Substituents (Steric & Electronic) N1_Product N-1 Alkylation (Generally more stable) Substituents->N1_Product C7-H N2_Product N-2 Alkylation Substituents->N2_Product C7-Bulky Group TD_Control->N1_Product Favored K_Control->N1_Product K_Control->N2_Product Can be favored G start Start: Flame-dried flask under inert atmosphere add_indazole 1. Add this compound start->add_indazole add_thf 2. Add anhydrous THF add_indazole->add_thf cool_0c 3. Cool to 0 °C add_thf->cool_0c add_nah 4. Add NaH (1.2 equiv) (H₂ gas evolves) cool_0c->add_nah stir 5. Stir at 0 °C (30 min), then RT (30 min) add_nah->stir add_alkyl_halide 6. Add Alkyl Halide (1.1 equiv) stir->add_alkyl_halide reaction 7. Stir at RT or 50 °C (Monitor by TLC/LC-MS) add_alkyl_halide->reaction workup 8. Quench (aq. NH₄Cl), Extract (EtOAc) reaction->workup purify 9. Dry, Concentrate, & Purify (Chromatography) workup->purify end End: Pure N-1 Alkylated Product purify->end

References

Application Notes and Protocols for the Derivatization of 6-Methoxy-1H-indazole-3-carbonitrile in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction to 6-Methoxy-1H-indazole-3-carbonitrile in SAR Studies

The Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a privileged bicyclic heteroaromatic scaffold frequently found in molecules exhibiting a wide array of pharmacological activities.[1][2][3] Its structure, which can be considered a bioisostere of indole, allows it to interact with a multitude of biological targets, often by acting as a versatile hydrogen bond donor and acceptor.[4] Consequently, indazole derivatives have been successfully developed as potent inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology.[3][5][6] Marketed drugs such as Pazopanib and Axitinib, both tyrosine kinase inhibitors, feature the indazole core, underscoring its therapeutic importance.[7][8]

Significance of the 6-Methoxy and 3-Carbonitrile Substituents

The starting scaffold, this compound, possesses two key functional groups that are instrumental for both biological activity and synthetic elaboration.

  • 6-Methoxy Group: The methoxy group at the 6-position is an electron-donating group that can influence the electronics of the aromatic system and participate in crucial hydrogen bond interactions within a target's binding site.[6] Its presence can also impact the molecule's metabolic stability and pharmacokinetic profile.

  • 3-Carbonitrile Group: The nitrile group is a unique and valuable functional group in medicinal chemistry.[9] It is a strong hydrogen bond acceptor and can serve as a bioisostere for carbonyl, hydroxyl, or halogen groups.[9][10][11] Its linear geometry and electronic properties can confer high binding affinity and selectivity.[10] Furthermore, the nitrile group is metabolically stable and can improve pharmacokinetic properties.[9][11] Synthetically, it is a versatile handle that can be transformed into other key functional groups like carboxylic acids, amides, or tetrazoles.[12][13]

Rationale for Derivatization in SAR Exploration

Systematic derivatization of the this compound core is a classic medicinal chemistry strategy to build a structure-activity relationship (SAR) profile. The goal is to probe the chemical space around the core scaffold to identify substituents that enhance potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). By modifying specific positions on the molecule, researchers can map the steric, electronic, and hydrophobic requirements of the biological target's binding pocket. This iterative process of synthesis and biological testing is fundamental to optimizing a lead compound into a clinical candidate.[5][14]

Part 2: Strategic Approaches to Derivatization

To effectively explore the SAR of the this compound scaffold, derivatization can be focused on three primary vectors: the N-1 position of the pyrazole ring, the C-3 carbonitrile, and the C-4, C-5, and C-7 positions of the benzene ring.

Figure 1: Strategic workflow for SAR studies.
Vector 1: N-1 Alkylation and Arylation

The N-1 position of the indazole ring is a primary site for modification. Substituents at this position often project into solvent-exposed regions of a binding pocket, allowing for the introduction of a wide variety of groups to modulate potency and physicochemical properties.

Causality Behind Experimental Choices: The alkylation of an indazole can yield a mixture of N-1 and N-2 regioisomers.[15] The outcome is highly dependent on the reaction conditions.[16][17]

  • Thermodynamic Control (Favors N-1): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4] Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) typically favors the formation of the more stable N-1 alkylated product.[1][4][15][18] The sodium cation can coordinate with the N-2 nitrogen and a nearby electron-rich group (like the nitrile), sterically hindering attack at N-2.[15]

  • Kinetic Control (Can Favor N-2): Conditions using bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to mixtures of isomers, with the N-2 product sometimes being the kinetic favorite.[16][19]

Vector 2: Modification of the 3-Carbonitrile Group

The C-3 nitrile is a key interaction point but can be replaced with other functional groups (bioisosteres) to probe different interactions.[20]

Causality Behind Experimental Choices:

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid.[21] This introduces a strong hydrogen bond donor/acceptor and a potential salt bridge-forming group. This transformation is useful if the target protein has a basic residue in the binding pocket.

  • Conversion to Tetrazole: The reaction of the nitrile with an azide (e.g., sodium azide with a Lewis acid) forms a 5-substituted tetrazole. Tetrazoles are considered non-classical bioisosteres of carboxylic acids. They are more lipophilic and metabolically stable than carboxylic acids and can offer a different vector for hydrogen bonding.

Vector 3: Substitution on the Benzene Ring

Introducing substituents on the benzene portion of the indazole core (positions C-4, C-5, and C-7) can modulate electronic properties and explore additional binding pockets.

Causality Behind Experimental Choices:

  • Electrophilic Aromatic Substitution: The 6-methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions like halogenation (using NBS, NCS) or nitration (using HNO3/H2SO4) are expected to occur primarily at the C-5 and C-7 positions. These modifications can introduce new hydrogen bonding or halogen bonding interactions and alter the pKa of the indazole N-H.

Part 3: Detailed Experimental Protocols

General Laboratory and Safety Precautions
  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

  • Anhydrous solvents and reagents should be handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Use with caution and appropriate quenching procedures.

Protocol 1: Selective N-1 Alkylation of this compound

This protocol is designed to favor the thermodynamically controlled N-1 product.[1][4][22]

Figure 2: Workflow for N-1 Alkylation Protocol.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv). Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H to form the sodium salt. The reaction generates H2 gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the desired alkylating agent (e.g., alkyl bromide, benzyl bromide, or tosylate, 1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. NOESY or HMBC NMR experiments can be used to definitively distinguish between N-1 and N-2 isomers.[16]

Protocol 2: Conversion of the 3-Carbonitrile to a 5-(6-Methoxy-1H-indazol-3-yl)-1H-tetrazole

This protocol outlines the [2+3] cycloaddition to form a tetrazole ring, a common carboxylic acid bioisostere.

Methodology:

  • Setup: In a round-bottom flask, combine the N-1 substituted this compound (1.0 equiv), sodium azide (NaN3, 3.0 equiv), and triethylamine hydrochloride (3.0 equiv) in anhydrous toluene.

    • Rationale: Triethylamine hydrochloride acts as a proton source that, in combination with the azide, forms hydrazoic acid in situ, which is the reactive species. Toluene is a suitable high-boiling, non-protic solvent.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully add 1 M aqueous hydrochloric acid (HCl). This step protonates the tetrazole and neutralizes any excess reagents.

  • Extraction: Extract the product into ethyl acetate. If the product precipitates, it can be collected by filtration.

  • Purification: Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the nitrile peak in the IR spectrum (~2230 cm⁻¹) and the appearance of a tetrazole N-H proton in the ¹H NMR are indicative of a successful reaction.

Part 4: Characterization and Data Analysis

Spectroscopic and Chromatographic Analysis

All synthesized derivatives must be rigorously characterized to ensure identity and purity (>95%) before biological testing.

TechniquePurposeKey Observables
¹H & ¹³C NMR Structural elucidation and confirmation of regiochemistry.Chemical shifts, coupling constants, and integration confirm the covalent structure. HMBC/NOESY experiments differentiate N-1 vs. N-2 isomers.[16]
LC-MS Purity assessment and confirmation of molecular weight.A single peak in the chromatogram indicates purity. The observed mass should match the calculated mass of the target molecule.
HRMS Determination of the exact mass and elemental formula.Provides definitive confirmation of the molecular formula.
FTIR Confirmation of functional group transformations.Disappearance of the nitrile stretch (~2230 cm⁻¹) and appearance of amide/acid carbonyls or tetrazole N-H stretches.
Interpretation of SAR Data

Once the derivatives are synthesized and tested, the biological data (e.g., IC50, Ki, EC50) must be systematically analyzed.

Example SAR Table (Hypothetical Data for a Kinase Target):

Compound IDR¹ (at N-1)R³ (at C-3)R⁵ (at C-5)Kinase IC50 (nM)
Scaffold -H-CN-H1500
1a -CH₃-CN-H850
1b -CH₂CH₃-CN-H600
1c -CH(CH₃)₂-CN-H950
1d -Benzyl-CN-H120
1e -CH₂CH₂OH-CN-H450
2a -Benzyl-COOH-H350
2b -Benzyl-Tetrazole-H95
3a -Benzyl-CN-Cl65

Interpretation of Hypothetical SAR:

  • N-1 Position: Small alkyl groups (1a, 1b) show a modest increase in potency. A bulky isopropyl group (1c) is detrimental, suggesting steric constraints. A benzyl group (1d) is highly favorable, indicating a potential hydrophobic/pi-stacking interaction. Introducing polarity (1e) reduces potency.

  • C-3 Position: Converting the nitrile to a carboxylic acid (2a) decreases activity, perhaps due to unfavorable charge or desolvation penalties. However, the tetrazole bioisostere (2b) slightly improves potency over the nitrile, suggesting it is a better hydrogen bond acceptor in this pocket.

  • C-5 Position: Adding a chlorine atom at C-5 (3a) significantly boosts potency, possibly through a halogen bond interaction or by favorably altering the electronics of the ring system.

Part 5: Conclusion

The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns, particularly in the development of kinase inhibitors. The strategic derivatization at the N-1, C-3, and benzene ring positions allows for a thorough exploration of the structure-activity landscape. The protocols provided herein offer robust and reproducible methods for generating diverse libraries of analogs. By carefully selecting reaction conditions to control regioselectivity and employing bioisosteric replacements, researchers can systematically optimize this privileged scaffold to develop potent and selective therapeutic agents.

Part 6: References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (URL: 5)

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (URL: 1)

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (URL: 16)

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (URL: --INVALID-LINK--)

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: --INVALID-LINK--)

  • alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (URL: --INVALID-LINK--)

  • Technical Support Center: Regioselectivity in Indazole N-Alkylation. (URL: --INVALID-LINK--)

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: --INVALID-LINK--)

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (URL: --INVALID-LINK--)

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: --INVALID-LINK--)

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (URL: --INVALID-LINK--)

  • Structures of kinase inhibitors containing an indazole moiety. (URL: --INVALID-LINK--)

  • Application of Nitrile in Drug Design. (URL: --INVALID-LINK--)

  • Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. (URL: --INVALID-LINK--)

  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. (URL: --INVALID-LINK--)

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (URL: --INVALID-LINK--)

  • Bioisosteric Replacements. (URL: --INVALID-LINK--)

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. (URL: --INVALID-LINK--)

  • Regioselective N-alkylation of the 1H-indazole scaffold. (URL: --INVALID-LINK--)

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. (URL: --INVALID-LINK--)

  • The Role of Indazole Derivatives in Modern Drug Discovery. (URL: --INVALID-LINK--)

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (URL: --INVALID-LINK--)

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (URL: --INVALID-LINK--)

  • Preparation of 1H-Indazole-3-carbonitrile. (URL: --INVALID-LINK--)

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (URL: --INVALID-LINK--)

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (URL: --INVALID-LINK--)

  • A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (URL: --INVALID-LINK--)

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (URL: --INVALID-LINK--)

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (URL: --INVALID-LINK--)

  • Carboxylic acids and Nitriles. (URL: --INVALID-LINK--)

References

Application Notes & Protocols: Characterizing Indazole-Based Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for designing, executing, and interpreting cell-based assays with indazole-based compounds. The focus is on generating robust, reproducible data for drug discovery and development professionals.

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its unique structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature an indazole scaffold, highlighting their significance in oncology.[1][2][4] Indazole derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of kinases, modulation of cell cycle progression, and induction of apoptosis, making them a focal point in the development of novel anti-cancer agents.[2][5][6]

Cell-based assays are indispensable tools for evaluating the biological effects of these compounds in a physiologically relevant context.[7][8] Unlike biochemical assays, they provide critical insights into a compound's efficacy, toxicity, and mechanism of action (MOA) within a living cell.[8][9] This document provides detailed, validated protocols for key assays used to characterize the cellular activity of novel indazole-based therapeutic candidates.

Foundational Principles for Robust Cell-Based Assays

Before proceeding to specific protocols, it is crucial to adhere to foundational principles that ensure data quality and reproducibility.[10][11]

  • Cell Line Integrity: Always use healthy, viable cells within a low passage number to avoid phenotypic drift.[12] Regularly test for mycoplasma contamination. The choice of cell line should be biologically relevant to the research question (e.g., using a lung cancer cell line like A549 to test a compound for non-small cell lung cancer).[7][12]

  • Optimized Seeding Density: The number of cells seeded per well is critical. Too few cells will yield a weak signal, while too many can lead to over-confluence and altered metabolic states, confounding the results.[12] This parameter must be optimized for each cell line and assay duration.

  • Handling and Culture Conditions: Use consistent, high-quality culture media and supplements.[12] Handle cells gently during pipetting and trypsinization to maintain their health.[12] Ensure even cell distribution in multi-well plates to avoid the "edge effect," where cells cluster at the well perimeter.[13]

The following diagram illustrates a generalized workflow applicable to most cell-based assays described herein.

G Figure 1. General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Optimize Seeding Density B Seed Cells in Microplate A->B C Allow 24h for Attachment B->C E Treat Cells (24-72h) C->E D Prepare Serial Dilutions of Indazole Compound D->E G Add Assay-Specific Reagent (e.g., MTT, Annexin V) E->G F Include Controls: - Vehicle (DMSO) - Untreated - Positive Control F->E H Incubate as Required G->H I Read Signal (Absorbance/Fluorescence) H->I J Data Normalization I->J K Calculate IC50 / % Apoptosis J->K L Generate Dose-Response Curve K->L

Caption: Generalized workflow for executing cell-based assays.

Protocol I: Assessing Cytotoxicity with the MTT Assay

The MTT assay is a cornerstone for determining a compound's effect on cell viability. It is a colorimetric assay that measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[14][15] The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[14][15]

  • Cell Seeding:

    • Trypsinize and count cells. Ensure viability is >95%.

    • Seed cells into a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the indazole compound in sterile DMSO (e.g., 10 mM).[14]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Crucial Control: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.5%).[15]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium + DMSO) and untreated cells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Incubation and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[3]

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[3] Mix gently by pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[14]

Quantitative data from the MTT assay should be summarized for clear comparison.

Indazole Compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.2540.085100.0%
0.11.2110.07996.6%
10.9870.06178.7%
50.6320.04550.4%
100.3150.03325.1%
500.0980.0157.8%
Protocol II: Mechanistic Insights via Apoptosis Assays

If an indazole compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death). Key markers of apoptosis include the activation of executioner caspases (like caspase-3) and the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17]

G Figure 2. Key Markers in Apoptosis Detection cluster_pathway Apoptotic Signaling cluster_membrane Membrane Alteration cluster_detection Assay Detection A Apoptotic Stimulus (e.g., Indazole Compound) B Initiator Caspases (Caspase-8, Caspase-9) A->B C Executioner Caspases (Caspase-3, -7) B->C D Cleavage of Cellular Substrates (e.g., PARP) C->D E Phosphatidylserine (PS) Translocation ('Flipping') C->E Triggers G NucView® 488 (Caspase-3 Substrate) C->G F PS Exposure on Outer Membrane Leaflet E->F H Annexin V Staining F->H

Caption: Apoptosis markers detected by common cell-based assays.

This method allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the indazole compound (at concentrations around the IC₅₀) and controls for the desired time.

    • Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cells in 1X Annexin Binding Buffer.[19]

    • Add a fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide, PI).

    • Incubate for 15 minutes at room temperature in the dark.[19]

  • Data Acquisition and Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • The cell population will be distributed into four quadrants:

      • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death.

Protocol III: Cell Cycle Analysis by Flow Cytometry

Many anti-cancer agents, including indazole derivatives, function by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing proliferation.[20] Flow cytometry can precisely quantify the DNA content of individual cells, allowing for the determination of the cell cycle phase distribution.[21][22]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates. Ensure they are in the log phase of growth for accurate cell cycle analysis.[13]

    • Treat cells with the indazole compound at relevant concentrations for a period that allows for at least one full cell cycle (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells (including supernatant) and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.[23]

    • Store fixed cells at 4°C overnight or longer.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting data on linear fluorescence.[21]

    • Generate a histogram of cell count versus fluorescence intensity. The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the region in between representing the S phase.[24]

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.[21]

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Uneven cell seeding; Edge effects; Pipetting errors.[13]Ensure a single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 min before incubation to settle cells evenly. Use a multichannel or automated pipette.[13]
Low Assay Window (Signal-to-Background) Suboptimal cell density; Reagent instability; Incorrect reader settings.[12]Optimize cell number to maximize the signal.[12] Use fresh reagents. Optimize gain settings on the plate reader. For fluorescence, use phenol red-free medium to reduce background.[25]
Inconsistent IC₅₀ Values Cell passage number too high; Inconsistent incubation times; Compound instability.[11]Use cells within a defined passage range. Standardize all incubation times precisely. Prepare fresh compound dilutions for each experiment.
MTT: Low Absorbance Values Low cell number or viability; Incomplete formazan solubilization.Increase initial cell seeding density. Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking.[14]
Flow Cytometry: Poor Histogram Resolution Improper fixation; Cell clumping; Incorrect voltage/gain settings.Add cells dropwise to cold ethanol while vortexing. Filter cells through a mesh cap before analysis. Calibrate the cytometer with beads and optimize settings for the specific cell type.

References

Application Note & Protocols: High-Throughput Screening with a 6-Methoxy-1H-indazole-3-carbonitrile Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign using a focused library of 6-Methoxy-1H-indazole-3-carbonitrile derivatives. We delve into the strategic rationale behind assay selection, provide detailed, self-validating protocols for assay development and execution, and outline a robust workflow for data analysis and hit identification. The methodologies described herein are exemplified through a case study targeting a protein kinase, a common target class for indazole-based compounds.

The Scientific Rationale: Why Screen an Indazole Library?

The 1H-indazole core is a bioisostere of native purines and indoles, enabling it to form key hydrogen bond interactions within the ATP-binding pockets of numerous enzymes, particularly protein kinases. The strategic inclusion of a 6-methoxy group can enhance binding affinity and modulate pharmacokinetic properties, while the 3-carbonitrile moiety provides a valuable synthetic handle for future lead optimization.

This makes a this compound library a rich source for discovering novel modulators of a wide range of biological targets. While kinases are a primary focus, these scaffolds have also shown activity against other targets, including G-protein coupled receptors (GPCRs) and various enzymes.[1][3] The goal of an HTS campaign is to rapidly and efficiently sift through this chemical diversity to identify "hits"—compounds that reproducibly modulate the target's activity and serve as the starting point for a drug discovery program.[4][5]

Designing a High-Quality HTS Assay: The Foundation of Success

The success of any HTS campaign hinges on the quality of the assay.[6][7] A robust assay must be sensitive, reproducible, and amenable to automation, with a clear distinction between positive and negative signals.[8] The choice of detection technology—most commonly fluorescence or luminescence—is a critical first step.[9][10]

  • Fluorescence-Based Assays: These are highly versatile and sensitive, with numerous formats available, including fluorescence intensity, fluorescence polarization (FP), and time-resolved fluorescence (TRF).[11][12] They are excellent for measuring enzymatic activity or binding events.[12]

  • Luminescence-Based Assays: These assays are renowned for their exceptional sensitivity, broad dynamic range, and low background signals, as light is only generated in the presence of a specific enzymatic reaction.[13][14][15] This often makes them less susceptible to interference from fluorescent library compounds.[14]

For this guide, we will focus on a luminescence-based assay for a protein kinase target, as it represents a highly robust and common application for an indazole library.

The Self-Validating System: Z'-Factor

Before committing a library of thousands of compounds to a screen, the assay must be rigorously validated. The Z'-factor is the industry-standard statistical metric for quantifying assay quality.[16][17] It incorporates the mean (µ) and standard deviation (σ) of both the positive control (p) and negative control (n) to provide a single, decisive value.[18][19]

Z'-Factor Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

An assay's suitability for HTS is judged by its Z'-factor score.[17]

Z'-FactorInterpretationAction
> 0.5Excellent AssayProceed to HTS.
0 to 0.5Doable AssayRequires optimization before screening.
< 0Unsuitable AssayRequires significant redevelopment.

An assay with a Z'-factor > 0.5 is considered robust and ready for a full-scale screening campaign.[20][21]

Experimental Protocols: From Assay Development to Hit Confirmation

This section provides detailed, step-by-step protocols for screening the this compound library against a hypothetical protein kinase, "Kinase-Y". We will use a universal, luminescence-based ADP detection assay format (e.g., ADP-Glo™). This type of assay measures kinase activity by quantifying the amount of ADP produced in the reaction.[22]

Protocol 1: Assay Development and Validation in 384-Well Format

Objective: To optimize and validate the Kinase-Y assay for HTS, ensuring a Z'-factor > 0.5.

Materials:

  • Kinase-Y enzyme and its specific peptide substrate.

  • ATP (Adenosine Triphosphate).

  • Kinase reaction buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent ADP detection system).[22]

  • Known Kinase-Y inhibitor (Positive Control, e.g., Staurosporine).

  • DMSO (Negative Control vehicle).

  • White, solid-bottom 384-well assay plates.

  • A plate reader capable of measuring luminescence.

Methodology:

  • Component Titration (Pre-optimization):

    • Determine the optimal concentrations of Kinase-Y, substrate, and ATP by performing matrix titrations. Aim for conditions that yield a robust signal while using the minimum necessary amount of enzyme and substrate. The ATP concentration should ideally be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.

  • Plate Layout for Validation:

    • Designate 16 wells for the Positive Control (Maximal Inhibition) and 16 wells for the Negative Control (No Inhibition/DMSO). Distribute these controls across the plate to identify any potential edge effects or systematic errors.

  • Assay Procedure:

    • Prepare a master mix of Kinase-Y enzyme in reaction buffer.

    • Using an automated liquid handler, dispense 5 µL of the enzyme master mix into each well of a 384-well plate.

    • Add 50 nL of the positive control inhibitor to the designated control wells.

    • Add 50 nL of DMSO to the negative control wells.

    • Prepare a master mix of substrate and ATP in reaction buffer.

    • To start the reaction, add 5 µL of the substrate/ATP mix to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Workflow):

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a luminescence-capable plate reader.

  • Quality Control Checkpoint:

    • Calculate the mean and standard deviation for both positive and negative controls.

    • Use the formula above to calculate the Z'-factor.

    • Decision: Proceed to the primary screen only if the Z'-factor is > 0.5 and the Coefficient of Variation (CV) for the negative controls is < 15% .

Protocol 2: Primary High-Throughput Screen

Objective: To screen the entire this compound library at a single concentration to identify initial "hits".

Compound Management:

  • The library should be pre-formatted in 384-well plates at a stock concentration (e.g., 10 mM in DMSO).[23][24] This process, known as compound management, is critical for maintaining sample integrity.[25][26]

  • For the primary screen, compounds are typically tested at a final concentration of 10 µM.

Automated Screening Workflow:

  • Reagent Preparation: Prepare bulk quantities of the Kinase-Y and Substrate/ATP master mixes as determined in Protocol 1.

  • Compound Transfer: Using an acoustic liquid handler or a pintool, transfer ~50 nL from the library source plates to the assay plates. Each plate should also contain dedicated wells for positive and negative controls.[27]

  • Assay Execution: Follow steps 3 and 4 from Protocol 1, utilizing robotic systems to move plates between liquid handlers, incubators, and the plate reader.[6][27]

  • Data Acquisition: The luminescence signal from each well is captured and uploaded to a data analysis platform.[28]

Protocol 3: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC50).

  • Hit Triaging:

    • From the primary screen data, identify all wells where the signal is inhibited by more than 3 standard deviations from the plate's negative control mean. These are your preliminary hits.[29]

    • This initial list is often filtered using cheminformatics to remove known assay-interfering compounds or frequent hitters.[30]

  • Cherry-Picking:

    • The selected preliminary hits are "cherry-picked" from the master library plates to create a new "hit plate".[29]

  • Dose-Response Plate Preparation:

    • Using an automated liquid handler, perform a serial dilution of the compounds on the hit plate. A common format is an 8-point, 3-fold dilution series, ranging from ~30 µM down to low nanomolar concentrations.

  • Confirmation Assay:

    • Run the assay as described in Protocol 1, using the dose-response plates instead of a single concentration plate.

  • Data Analysis and Potency Determination:

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Visualization of the HTS Workflow and Biological Context

Diagrams are essential for visualizing complex processes and relationships.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Triage & Follow-up AssayDev Assay Miniaturization & Optimization Validation Assay Validation (Z'-Factor > 0.5) AssayDev->Validation LibPrep Library Plating (this compound) Validation->LibPrep Proceed if Validated PrimaryScreen Primary Screen (Single Concentration) LibPrep->PrimaryScreen DataAcq Data Acquisition & Normalization PrimaryScreen->DataAcq HitID Hit Identification (>3 SD from Control) DataAcq->HitID Confirmation Hit Confirmation (Cherry-Pick & Re-test) HitID->Confirmation DoseResponse Dose-Response (IC50 Determination) Confirmation->DoseResponse SAR SAR & Lead Op DoseResponse->SAR

Caption: The comprehensive High-Throughput Screening workflow.

Kinase_Pathway cluster_pathway Hypothetical Kinase-Y Signaling Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseY Target: Kinase-Y UpstreamKinase->KinaseY Substrate Downstream Substrate KinaseY->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Indazole Hit Compound Inhibitor->KinaseY Inhibition

Caption: Inhibition of the Kinase-Y signaling pathway by a hit compound.

Case Study: Data Interpretation from a Kinase-Y Screen

A library of 20,000 this compound derivatives was screened against Kinase-Y. The following table summarizes the results.

ParameterValueInterpretation
Primary Screen
Assay Format384-well LuminescenceHomogeneous, sensitive format.[10]
Average Z'-Factor0.78Excellent assay quality, indicating a robust screen.[18]
Primary Hit Criteria> 50% InhibitionA common threshold for initial hit selection.
Primary Hit Rate0.8% (160 compounds)A manageable hit rate, suggesting the screen was not prone to excessive false positives.
Hit Confirmation
Number of Hits Re-tested160All primary hits were advanced to confirmation.
Confirmation Rate75% (120 compounds)A strong confirmation rate, validating the primary screen results.
Dose-Response
Hits with IC50 < 10 µM95 compoundsThese compounds are considered confirmed, potent hits worthy of further investigation.
Most Potent Hit (IC50)85 nMAn excellent starting point for a lead optimization campaign.

Conclusion

High-throughput screening of a focused library, such as the this compound collection, is a powerful strategy for identifying novel chemical matter for challenging biological targets. The success of such an endeavor is not accidental; it is built upon a foundation of meticulous assay development, rigorous statistical validation, and a systematic workflow for automation and data analysis. By following the principles and protocols outlined in this guide, researchers can maximize the quality of their screening data and increase the probability of discovering promising lead compounds for future therapeutic development.

References

Application Notes and Protocols: Agrochemical Applications of Substituted Indazole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal and agrochemical research, demonstrating a wide array of biological activities.[1][2][3] This document provides a detailed guide to the agrochemical applications of a specific subclass: substituted indazole-3-carbonitriles. These compounds have shown promise as potent herbicides, fungicides, and insecticides. This guide offers insights into their synthesis, mechanisms of action, and protocols for their biological evaluation. The information presented herein is intended to empower researchers to explore and optimize this promising class of agrochemicals.

Introduction to Indazole-3-carbonitriles in Agrochemicals

Indazole, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazole ring, offers a versatile template for the design of bioactive molecules.[1] The introduction of a nitrile group at the 3-position, along with various substituents on the indazole ring system, can significantly modulate the compound's physicochemical properties and biological activity. This fine-tuning is critical for developing effective and selective agrochemicals. While the broader class of indazole derivatives has been explored for various applications, including as anticancer and anti-inflammatory agents, their potential in agriculture is an area of growing interest.[3][4][5]

The core structure of 1H-indazole-3-carbonitrile serves as the foundational building block for the agrochemicals discussed in this guide.

Diagram 1: Core Structure of 1H-Indazole-3-carbonitrile

A visual representation of the core chemical structure.

Synthesis of Substituted Indazole-3-carbonitriles

The synthesis of substituted indazole-3-carbonitriles is a critical step in their development as agrochemicals. The choice of synthetic route can influence the types and positions of substituents, ultimately impacting the biological activity.

Synthesis of the Parent 1H-Indazole-3-carbonitrile

A reliable method for the synthesis of the parent 1H-indazole-3-carbonitrile is crucial for further derivatization. A well-established protocol involves the cyanation of 3-iodo-1H-indazole.[6]

Protocol 1: Synthesis of 1H-Indazole-3-carbonitrile [6]

Materials:

  • 3-Iodo-1H-indazole

  • Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

  • Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂)

  • Xantphos

  • Dimethylacetamide (DMAc)

  • Water (degassed)

Procedure:

  • To a reaction flask, add 3-iodo-1H-indazole, DMAc, and degassed water.

  • Add potassium ferrocyanide, allylpalladium(II) chloride dimer, and Xantphos.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1H-indazole-3-carbonitrile.

Synthesis of Substituted Indazole-3-carbonitriles

Substitution on the indazole ring can be achieved by starting with appropriately substituted precursors or by post-synthesis modification of the parent indazole-3-carbonitrile.

Protocol 2: General Synthesis of 1-Aryl-1H-indazole-3-carbonitriles [7]

This method utilizes a multi-component reaction followed by an intramolecular cyclization.

Materials:

  • Substituted 2-iodo-N-arylbenzohydrazonoyl chlorides

  • Benzyl isocyanide

  • 2-Hydroxymethylbenzoic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, combine the substituted 2-iodo-N-arylbenzohydrazonoyl chloride, benzyl isocyanide, and 2-hydroxymethylbenzoic acid in a suitable solvent.

  • Stir the mixture at room temperature to facilitate the initial multi-component reaction.

  • Add the palladium catalyst, ligand, and base to the reaction mixture.

  • Heat the mixture under an inert atmosphere to promote the intramolecular Buchwald-Hartwig cyclization.

  • Monitor the reaction until completion.

  • Cool the reaction and perform a standard aqueous workup.

  • Extract the product and purify by column chromatography.

This approach allows for the introduction of various substituents on the N1-aryl ring, which is often crucial for tuning the biological activity.

Agrochemical Applications and Biological Activity

Substituted indazole-3-carbonitriles and their close analogs have demonstrated significant potential in various agrochemical applications.

Herbicidal Activity

Indazole derivatives have been investigated as herbicides, often targeting key enzymes in plant metabolic pathways.[8] While specific data for indazole-3-carbonitriles is emerging, related structures provide valuable insights into their potential. For instance, 6-indazolyl-2-picolinic acids have shown potent herbicidal activity.[8] The structure-activity relationship (SAR) studies of these analogs indicate that electron-withdrawing groups on the indazole ring can enhance herbicidal efficacy.[8]

Table 1: Herbicidal Activity of Selected Indazole Derivatives

Compound IDTarget WeedActivity MetricValue (µM)Reference
6-Indazolyl-2-picolinic acid analog 1Amaranthus retroflexusRoot Growth Inhibition~500[8]
6-Indazolyl-2-picolinic acid analog 2Brassica napusRoot Growth Inhibition~250[8]
3-(Pyridin-2-yl)phenylamino derivativeBroadleaf weedsPost-emergence-[9]

Protocol 3: In Vitro Herbicidal Activity Assay (Root Growth Inhibition) [8]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense various concentrations of the test compound into petri dishes containing a growth medium (e.g., agar).

  • Place seeds of the target weed species (e.g., Amaranthus retroflexus, Brassica napus) onto the surface of the medium.

  • Incubate the petri dishes under controlled conditions of light and temperature.

  • After a set period (e.g., 7 days), measure the root length of the seedlings.

  • Calculate the percentage of root growth inhibition compared to a solvent-only control.

  • Determine the concentration required for 50% inhibition (IC50) for each compound.

Diagram 2: Proposed Herbicidal Mode of Action

G cluster_0 Plant Cell Indazole Substituted Indazole-3-carbonitrile Enzyme Target Enzyme (e.g., PPO, ALS) Indazole->Enzyme Inhibition Metabolic_Pathway Essential Metabolic Pathway (e.g., Amino Acid Synthesis, Chlorophyll Biosynthesis) Enzyme->Metabolic_Pathway Blocks Growth_Inhibition Plant Growth Inhibition & Death Metabolic_Pathway->Growth_Inhibition Leads to

Hypothesized mechanism of herbicidal action.

Fungicidal Activity

Indazole derivatives have shown promising antifungal properties against a range of plant pathogens.[2] The nitrile group in the 3-position can act as a key pharmacophore, interacting with target enzymes in the fungal cell.

Table 2: Fungicidal Activity of Selected Indazole Analogs

Compound IDFungal PathogenActivity MetricValue (µg/mL)Reference
Indazole-triazole analog 1Candida albicansMIC3.16[10]
Indazole-triazole analog 2Candida albicansMIC4.06[10]
Coumarin ester derivativeRhizoctonia solaniEC5011.3[11]

Protocol 4: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition) [11]

  • Prepare potato dextrose agar (PDA) plates amended with various concentrations of the test compound.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus (e.g., Rhizoctonia solani) in the center of each plate.

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals until the control plate (solvent only) is fully covered.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the effective concentration for 50% inhibition (EC50) for each compound.

Diagram 3: Potential Fungicidal Mode of Action

G cluster_1 Fungal Cell Indazole Substituted Indazole-3-carbonitrile Target_Site Target Site (e.g., Cell Membrane, Respiratory Chain) Indazole->Target_Site Interacts with Cellular_Process Disruption of Cellular Processes Target_Site->Cellular_Process Fungal_Death Fungal Cell Death Cellular_Process->Fungal_Death G cluster_2 Insect Nervous System Indazole Substituted Indazole-3-carbonitrile Receptor Target Receptor (e.g., GABA Receptor, Sodium Channel) Indazole->Receptor Binds to Nerve_Signal Disruption of Nerve Signal Transmission Receptor->Nerve_Signal Paralysis_Death Paralysis and Death Nerve_Signal->Paralysis_Death

References

A Validated High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantification of 6-Methoxy-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the precise quantification of 6-Methoxy-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The described method utilizes Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection, a technique chosen for its accessibility, reliability, and suitability for routine quality control and stability testing. The protocol herein provides comprehensive, step-by-step procedures for sample and standard preparation, instrument setup, and data analysis. Furthermore, this guide is structured as a self-validating system, with all validation parameters—including specificity, linearity, accuracy, precision, and robustness—defined and assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This ensures the method is fit for its intended purpose, delivering trustworthy and reproducible results for the analysis of bulk drug substances and finished pharmaceutical products.

Introduction and Compound Profile

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its indazole core is a recognized pharmacophore, and the molecule serves as a critical building block for the synthesis of various bioactive agents. Accurate and reliable quantification of this intermediate is paramount to ensure the quality, consistency, and efficacy of the final active pharmaceutical ingredient (API).

The selection of RP-HPLC is based on the physicochemical properties of the analyte. As a moderately polar molecule with a strong UV-absorbing chromophore (the indazole ring system), it is well-suited for separation on a non-polar stationary phase (like C18) and sensitive detection via UV spectrophotometry.[4] This approach provides a cost-effective and highly efficient means for routine analysis in a regulated environment.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Structure Chemical Structure of this compound PubChem
Molecular Formula C₉H₇N₃O [5]
Molecular Weight 173.17 g/mol [5]
Monoisotopic Mass 173.05891 Da [5]
Predicted XlogP 1.6 [5]
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, and DMSO.[4][6] -

| Stability | Indazole derivatives can be sensitive to light and oxidation.[7] Solutions should be protected from light, and fresh standards should be prepared regularly. | - |

Analytical Workflow Overview

The quantification process follows a systematic workflow, beginning with precise sample and standard preparation, followed by chromatographic separation and detection, and concluding with data analysis and reporting. This entire process is underpinned by a rigorous method validation framework to ensure the integrity of the results.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Data Phase 3: Quantification A Weigh Reference Standard & Sample B Dissolve & Dilute (Volumetric Technique) A->B C Filter Sample Solution (e.g., 0.45 µm PTFE) B->C D HPLC System Setup & System Suitability Test (SST) C->D E Inject Standards & Construct Calibration Curve D->E F Inject Sample Solutions E->F G Integrate Peak Area of Analyte F->G H Calculate Concentration using Regression Equation G->H I Report Final Result & Assess Against Specification H->I

Diagram 1: High-level workflow for the quantification of this compound.

Instrumentation, Reagents, and Materials

Table 2: Required Instrumentation and Materials

Item Description / Specification
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector
Analytical Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Data Acquisition Chromatography Data System (CDS) software
Analytical Balance 4 or 5-decimal place readability (e.g., ±0.1 mg or ±0.01 mg)
Volumetric Glassware Class A volumetric flasks and pipettes
Filtration 0.45 µm or 0.22 µm syringe filters (e.g., PTFE or Nylon)
Reference Standard This compound, purity ≥ 98%
Solvent A HPLC Grade Water with 0.1% Formic Acid
Solvent B HPLC Grade Acetonitrile with 0.1% Formic Acid

| Diluent | Acetonitrile/Water (50:50, v/v) |

Detailed Experimental Protocols

Preparation of Standard Solutions

Causality Statement: Accurate preparation of the primary stock and subsequent working standards is the foundation of quantitative analysis. Using Class A volumetric glassware and a calibrated analytical balance minimizes systematic errors, ensuring the calibration curve accurately reflects the instrument's response to the analyte.

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.[8]

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Stopper and invert at least 10 times to ensure homogeneity.

  • Working Standard Solutions (for Linearity):

    • Perform serial dilutions from the Primary Stock Solution using the diluent to prepare a minimum of five concentration levels covering the expected sample concentration range (e.g., 10, 25, 50, 75, 100 µg/mL).[9]

Preparation of Sample Solutions (Hypothetical Tablet Formulation)

Causality Statement: This "grind, extract, and filter" procedure is designed to efficiently liberate the API from the tablet matrix (excipients).[8] Sonication provides energy to disrupt the matrix and facilitate dissolution, while filtration removes insoluble excipients that could clog the HPLC column and interfere with the analysis.

  • Sample Weighing:

    • Weigh and finely powder no fewer than 20 tablets to create a homogenous composite.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 100 mL volumetric flask.

  • Extraction:

    • Add approximately 70 mL of diluent to the flask.

    • Sonicate for 20 minutes, with intermittent vigorous shaking, to ensure complete extraction of the API.

    • Allow the solution to cool to ambient temperature, then dilute to the mark with diluent. Mix thoroughly.

  • Filtration:

    • Withdraw an aliquot of the solution and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate to saturate the filter membrane and prevent analyte loss due to adsorption.

HPLC-UV Chromatographic Conditions

Table 3: Optimized HPLC Method Parameters

Parameter Condition
Mobile Phase Isocratic: 55% Acetonitrile / 45% Water (both with 0.1% Formic Acid)
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 285 nm (Note: λmax should be experimentally confirmed via PDA scan)

| Run Time | 10 minutes |

Method Validation Protocol (ICH Q2(R2) Framework)

A method is only useful if it is proven to be reliable. The following validation experiments are mandatory to demonstrate that the analytical procedure is fit for its intended purpose.[3]

Validation_Parameters center Fit for Purpose (Validated Method) Specificity Specificity (No Interference) center->Specificity Linearity Linearity (Correlation) center->Linearity Accuracy Accuracy (Trueness) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOQ LOQ / LOD (Sensitivity) center->LOQ Robustness Robustness (Reliability) center->Robustness Range Range (Operating Window) Linearity->Range

Diagram 2: Interrelationship of core analytical method validation parameters as per ICH guidelines.

Table 4: Summary of Validation Experiments and Acceptance Criteria

Parameter Experimental Protocol Acceptance Criteria
Specificity Inject diluent, placebo, and a spiked sample. No interfering peaks at the analyte's retention time. Peak purity index > 0.995 (PDA).[1]
Linearity Analyze 5 concentrations (e.g., 50-150% of nominal). Plot peak area vs. concentration. Correlation coefficient (r²) ≥ 0.999.[9]
Accuracy Analyze placebo spiked with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery between 98.0% and 102.0% at each level.[10]
Precision Repeatability: 6 sample preps at 100% concentration. Intermediate: Repeat on a different day with a different analyst. RSD ≤ 2.0% for repeatability.[1] Overall RSD for intermediate precision should meet lab SOPs.
Range Confirmed by data from Linearity, Accuracy, and Precision studies. The range over which the method is precise, accurate, and linear.[9]
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1.

| Robustness | Systematically vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters must pass. Analyte %assay should not change significantly.[3] |

Data Interpretation and System Suitability

System Suitability Testing (SST)

Causality Statement: SST is performed before any sample analysis to verify that the chromatographic system is performing adequately on that day. It acts as a daily health check of the instrument, ensuring that issues like column degradation or pump malfunction are detected before generating invalid data.

Before starting the analytical run, inject the working standard solution (e.g., 50 µg/mL) five times.

Table 5: System Suitability Requirements

Parameter Acceptance Criterion
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000

| %RSD of Peak Areas | ≤ 2.0% |

Calculation of Results

The concentration of this compound in the sample preparation is determined using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample (µg/mL)

  • c = y-intercept of the calibration curve

The final amount of the analyte in the formulation (e.g., % of label claim) is then calculated by accounting for the initial sample weight and all dilution factors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nitrosation of Indoles for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazoles via indole nitrosation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable transformation. Indazoles are recognized as privileged scaffolds in medicinal chemistry, acting as bioisosteres of indles and forming crucial hydrogen bonds in protein hydrophobic pockets.[1][2] This has led to the development of key pharmaceuticals like axitinib and pazopanib.[1][2]

The conversion of an indole to an indazole, while powerful, is not without its challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and achieve high-yield, reproducible results.

I. Core Principles: The Chemistry Behind the Transformation

The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a multi-step process.[1][2] Understanding the mechanism is the first step to troubleshooting. The reaction begins with the electrophilic attack of a nitrosating agent at the C3 position of the indole ring, forming a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer.[1][2] This is followed by the addition of water at the C2 position, which initiates the opening of the indole's pyrrole ring. The final step is a ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[1][2]

Reaction Pathway Overview

Reaction_Mechanism Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 (NaNO₂, HCl) RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O addition at C2 & Ring Opening Dimer Dimeric Side Products Nitrosoindole->Dimer Dimerization Indazole 1H-Indazole-3- carboxaldehyde RingOpened->Indazole Ring Closure

Caption: General reaction pathway for the nitrosation of indoles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the nitrosation of indoles and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of the Desired Indazole

This is the most common problem and can stem from several factors. A systematic approach to diagnosis is key.

Potential Causes & Solutions:

  • Incorrect Acid Concentration: The pH of the reaction is critical. While a pH range of 3-4 is a good starting point for many nitrosations, the optimal acidity can be substrate-dependent.[3] For some indoles, the reaction rate is surprisingly insensitive to the acidity.[3]

    • Actionable Advice: Begin with mildly acidic conditions and perform small-scale optimization experiments. For tryptophan derivatives, an optimal HCl concentration is reported to be in the 50-100 mM range.[3]

  • Suboptimal Reaction Temperature: The reactivity of the indole substrate dictates the required temperature.

    • Actionable Advice:

      • Electron-rich indoles: These are highly reactive and can form the necessary intermediates even at 0°C, with the final conversion to the indazole occurring at room temperature.[2][4]

      • Electron-neutral or slightly electron-deficient indoles: These may require elevated temperatures (e.g., 50°C) for the conversion of intermediates to the final product.[2][4]

      • Electron-poor indoles (e.g., nitro-substituted): These often require higher temperatures (e.g., 80°C) for the reaction to proceed to completion.[1][2][4]

  • Inefficient Formation of the Nitrosating Agent: The active nitrosating species, nitrous acid (HNO₂), is generated in situ from a nitrite salt and an acid.

    • Actionable Advice: Ensure vigorous stirring and use an appropriate stoichiometric ratio of the nitrite salt to the acid to facilitate the formation of nitrous acid.[3]

  • Decomposition of the Product: N-nitrosoindoles can be unstable, and their stability is often pH-dependent.[3]

    • Actionable Advice: Adjust the pH during the workup to enhance the stability of your product. Some nitrosated indole derivatives are more stable at pH 8 than at pH 2, while for others, the opposite is true.[3][5]

Issue 2: Formation of Significant Amounts of Colored Byproducts

The appearance of deep red or other colored impurities is a common observation.

Potential Causes & Solutions:

  • Dimerization and Trimerization: These are frequent side reactions, often leading to the formation of compounds like "indole red".[3] This occurs when the 3-nitrosoindole intermediate reacts with the starting indole.[2][3][6]

    • Actionable Advice: The key to minimizing these side reactions is to maintain a low concentration of the starting indole. This is effectively achieved through the slow, reverse addition of the indole solution to the nitrosating mixture.[1][2][3][4][6] Using a syringe pump for this addition is highly recommended.[1]

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Low or No Yield Check_Acid Verify Acid Concentration (pH 3-4) Start->Check_Acid Optimize_Temp Optimize Reaction Temperature Check_Acid->Optimize_Temp pH is optimal Success Improved Yield Check_Acid->Success Adjusted pH Check_Reagents Ensure Efficient Nitrosating Agent Formation Optimize_Temp->Check_Reagents Temp is optimal Optimize_Temp->Success Adjusted Temp Product_Stability Investigate Product Stability (Adjust Workup pH) Check_Reagents->Product_Stability Reagents are fresh and well-mixed Check_Reagents->Success Improved mixing/ fresh reagents Product_Stability->Success Adjusted workup pH Byproducts Colored Byproducts Observed Slow_Addition Implement Slow, Reverse Addition of Indole Byproducts->Slow_Addition Slow_Addition->Success

Caption: Decision tree for troubleshooting common issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reagents for the nitrosation of indoles?

A1: An optimized procedure often utilizes a significant excess of sodium nitrite. A common starting point is 8 equivalents of NaNO₂ and 2.7 equivalents of HCl relative to the indole.[4] However, this may require optimization for your specific substrate.

Q2: Can I use a different acid besides hydrochloric acid?

A2: Yes, other acids can be employed, and the choice can impact the reaction's outcome. For instance, acetic acid in a non-polar solvent like benzene has been used to generate isonitroso and 3-nitroso indole derivatives.[3] The choice of acid should be considered a parameter for optimization.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of the starting indole and the formation of the product.[1]

Q4: My N-nitrosoindole product seems to decompose during purification. What can I do?

A4: The stability of N-nitrosoindoles is a known issue.[3] In addition to optimizing the workup pH, minimizing the time the product spends in solution and keeping it cold can help prevent decomposition.[3] If possible, consider purification methods that are rapid and can be performed at low temperatures.

Q5: Are there alternative nitrosating agents I can use?

A5: While the in situ generation of nitrous acid from sodium nitrite and a strong acid is common, other reagents exist. N-nitrosodiphenylamine in the presence of trichloroacetic acid has been used for the nitrosation of indoles.[7] Amyl nitrite in alkaline conditions has also been reported for certain indole substrates.[7] More modern, milder reagents like 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide have also been developed for transnitrosation reactions.[8]

IV. Optimized Experimental Protocol

This protocol is a general guideline and may require adjustments based on the specific indole substrate.

Materials
  • Substituted Indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Syringe pump

Procedure
  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen) and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water and DMF.[1]

    • Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0°C.[1]

    • Stir the resulting mixture under the inert atmosphere for 10 minutes at 0°C.[1]

  • Addition of the Indole:

    • Prepare a solution of the indole (1 equivalent) in DMF.[1]

    • Using a syringe pump, add the indole solution to the nitrosating mixture at 0°C over a period of 2 hours.[1]

  • Reaction Progression:

    • After the addition is complete, continue to stir the reaction mixture. The reaction time and temperature will depend on the indole substrate (see Issue 1 for guidance).[1]

    • Monitor the reaction's progress by TLC.[1]

  • Work-up:

    • Once the reaction is complete, extract the mixture three times with ethyl acetate.[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.[1]

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
NaNO₂ 8 equivalentsEnsures complete formation of the nitrosating agent.[4]
HCl (2N) 2.7 equivalentsProvides a slightly acidic environment to promote the desired reaction pathway.[4]
Indole Addition Time 2 hoursMinimizes the concentration of free indole, thus reducing dimerization.[1][4]
Initial Temperature 0°CControls the initial highly exothermic reaction, especially for electron-rich indoles.[4]

V. References

  • Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2676–2687. --INVALID-LINK--

  • Wikipedia. (2023). Davis–Beirut reaction. --INVALID-LINK--

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. --INVALID-LINK--

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of organic chemistry, 74(15), 5296–5303. --INVALID-LINK--

  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(12), 1293–1300. --INVALID-LINK--

  • Kraemer, N., Li, C. J., Zhu, J. S., Larach, J. M., Tsui, K. Y., Tantillo, D. J., Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2H-Indazoles. Organic letters, 21(15), 6009–6013. --INVALID-LINK--

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. OiPub. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Nitrosation of Indoles to Form Indazole-3-carboxaldehydes. --INVALID-LINK--

  • BenchChem. (2025). Impact of acid concentration on nitrosation of indoles. --INVALID-LINK--

  • ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers. --INVALID-LINK--

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. --INVALID-LINK--

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimisation of the reaction. Addition of indole (1 equiv.) to the nitrosating mixture containing NaNO 2 , HCl in water : DMF 5.3 : 3. --INVALID-LINK--

  • Cardellini, L., Greci, L., & Stipa, P. (1994). N-Nitrosodiphenylamine as an Alternative Nitrosating Agent for Indoles. Synthetic Communications, 24(5), 677–682. --INVALID-LINK--

  • Google Patents. (n.d.). WO2021257849A1 - Nitrosation reagents and methods. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Indazole. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Versatile New Reagent for Nitrosation under Mild Conditions. --INVALID-LINK--

  • ResearchGate. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. --INVALID-LINK--

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?--INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--

  • Astolfi, P., Panagiotaki, M., & Greci, L. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry, 4(20), 3843–3849. --INVALID-LINK--

  • Challis, B. C., & Lawson, A. J. (1973). The chemistry of nitroso-compounds. Part V. Encounter control for the nitrosation of indoles in dilute acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 918–925. --INVALID-LINK--

  • Nitrosamines Exchange. (2023). Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole. --INVALID-LINK--

  • Wakabayashi, K., Ochiai, M., Saito, H., Tsuda, M., Suwa, Y., Nagao, M., & Sugimura, T. (1983). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 4(12), 1547–1550. --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Methoxy-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding to provide practical and effective solutions.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. A prevalent and efficient laboratory-scale method involves the diazotization of 2-amino-4-methoxybenzonitrile, followed by an intramolecular cyclization. While this method is robust, it is not without its challenges. Understanding the potential side reactions is paramount to achieving high purity and yield.

This guide will address the most frequently encountered issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely culprits?

A1: Low yields and a complex reaction mixture are often indicative of several concurrent side reactions. The primary synthetic route via diazotization of 2-amino-4-methoxybenzonitrile is sensitive to reaction conditions. The most common issues include incomplete reaction, degradation of the diazonium intermediate, and the formation of stable byproducts.

Q2: I have isolated a significant amount of a byproduct that is more polar than my desired product and shows a different IR spectrum, suggesting a change in the nitrile group. What could this be?

A2: This is a classic case of nitrile group hydrolysis. Under the acidic or basic conditions often employed during the synthesis and workup, the nitrile group (-CN) can be hydrolyzed to either a primary amide (-CONH₂) or a carboxylic acid (-COOH).[1][2][3][4]

  • Side Product: 6-Methoxy-1H-indazole-3-carboxamide or 6-Methoxy-1H-indazole-3-carboxylic acid.[5]

  • Causality: The presence of strong acids (like HCl or H₂SO₄ used in diazotization) or bases (used during workup and neutralization) in the presence of water can facilitate this hydrolysis. The reaction is often temperature-dependent; higher temperatures accelerate the rate of hydrolysis.

  • Troubleshooting:

    • Temperature Control: Maintain strict temperature control during the reaction and workup, keeping it as low as feasible.

    • pH Management: Carefully neutralize the reaction mixture, avoiding strongly basic conditions for extended periods. A buffered workup can be beneficial.

    • Minimize Water: While water is necessary for the diazotization step, using the minimum required amount can help. Ensure all organic solvents used are anhydrous.

Q3: My final product's NMR spectrum shows a loss of the methoxy signal, and there's a new peak in the aromatic region. What is happening?

A3: You are likely observing demethylation of the 6-methoxy group, resulting in the formation of 6-hydroxy-1H-indazole-3-carbonitrile.

  • Side Product: 6-Hydroxy-1H-indazole-3-carbonitrile.

  • Causality: Aryl methyl ethers can be cleaved under harsh acidic conditions, particularly with strong acids like HBr or BBr₃.[6] While HCl is less reactive in this regard, prolonged exposure at elevated temperatures can lead to some degree of demethylation.

  • Troubleshooting:

    • Choice of Acid: Use the mildest effective acid for diazotization.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

    • Temperature: As with hydrolysis, lower temperatures will mitigate this side reaction.

Q4: My crude product has a reddish-brown color, and I am struggling to purify it. What could be the cause of this coloration?

A4: The formation of colored impurities, often polymeric tars or azo compounds, is a common issue in reactions involving diazonium salts.

  • Side Product: Azo-coupled oligomers/polymers and phenolic compounds.

  • Causality: Aryl diazonium salts are highly reactive intermediates. If not promptly and efficiently cyclized, they can undergo several undesirable reactions:

    • Coupling: The diazonium salt can couple with electron-rich aromatic species present in the reaction mixture (including the starting material or product) to form colored azo compounds.

    • Reaction with Water: The diazonium salt can react with water to form a phenol (6-hydroxy-3-cyanoindazole), which can be further oxidized to colored quinone-like structures.[7][8]

  • Troubleshooting:

    • Efficient Stirring: Ensure vigorous and efficient stirring to promote the desired intramolecular cyclization over intermolecular side reactions.

    • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and at a low temperature (0-5 °C) to maintain a low steady-state concentration of the diazonium salt.

    • Control of Stoichiometry: Use a slight excess of the acid and ensure the stoichiometry of the nitrite is carefully controlled.

Summary of Common Side Products and Solutions

Side Product Potential Cause Troubleshooting & Mitigation
6-Methoxy-1H-indazole-3-carboxamideHydrolysis of the nitrile groupMaintain low temperatures; careful pH control during workup; use of anhydrous solvents.
6-Methoxy-1H-indazole-3-carboxylic acidFurther hydrolysis of the amide/nitrileSame as above; minimize reaction time.
6-Hydroxy-1H-indazole-3-carbonitrileDemethylation of the methoxy groupUse milder acidic conditions; avoid prolonged reaction times at elevated temperatures.
Azo-coupled byproductsSelf-coupling of the diazonium saltSlow addition of nitrite at low temperature; efficient stirring.
Phenolic impuritiesReaction of diazonium salt with waterMaintain low temperature; minimize excess water.
Unreacted 2-amino-4-methoxybenzonitrileIncomplete diazotizationEnsure proper stoichiometry of reagents; verify the quality of sodium nitrite.

Visualizing the Reaction and Side Product Formation

Main Synthetic Pathway

Synthesis A 2-Amino-4-methoxybenzonitrile B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C This compound B->C Intramolecular Cyclization

Caption: Main synthetic route to this compound.

Formation of Major Side Products

SideProducts cluster_main Main Reaction cluster_side Side Reactions A Diazonium Salt Intermediate B Desired Product A->B Cyclization C Hydrolysis (Amide/Acid) A->C H₂O, H⁺/OH⁻ D Demethylation (Phenol) A->D H⁺, Δ E Azo Coupling A->E Coupling with Aromatics

Caption: Common side reaction pathways from the diazonium intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2-amino-4-methoxybenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methoxybenzonitrile (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq) at room temperature.

  • Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Cyclization: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench the reaction by adding it to a stirred solution of saturated sodium bicarbonate until the pH is neutral (pH 7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

How to minimize dimer formation in indole nitrosation reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Dimerization in Indole Nitrosation

The nitrosation of indoles is a fundamental transformation in synthetic chemistry, crucial for accessing a variety of valuable nitrogen-containing heterocycles, such as indazoles. The reaction typically involves the electrophilic attack of a nitrosating agent at the electron-rich indole nucleus. While seemingly straightforward, this process is frequently complicated by a significant side reaction: the formation of dimers and other polymeric materials.[1]

These unwanted byproducts, often appearing as dark and insoluble tars, arise from the reaction of the highly reactive nitroso-indole intermediate with the unreacted indole starting material. This competitive reaction pathway not only complicates purification but also drastically reduces the yield of the desired monomeric product. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers minimize dimer formation and optimize their indole nitrosation reactions.

Core Reaction Pathways

The following diagram illustrates the primary challenge: the competition between the desired nitrosation pathway and the undesired dimerization pathway.

G Indole Indole (Starting Material) Reaction Reaction Mixture Indole->Reaction NitrosatingAgent Nitrosating Agent (e.g., HNO₂) NitrosatingAgent->Reaction ReactiveIntermediate Reactive Nitroso-Indole Intermediate Reaction->ReactiveIntermediate Nitrosation Monomer Desired Product: Nitroso-Indole Monomer Dimer Side Product: Dimer / Trimer (e.g., Indole Red) ReactiveIntermediate->Monomer Stabilization/ Work-up ReactiveIntermediate->Dimer Reaction with excess Indole

Caption: Competing pathways in indole nitrosation.

Troubleshooting Guide

This section addresses specific issues encountered during indole nitrosation experiments in a practical question-and-answer format.

Q1: My reaction is yielding very little of the desired product and a lot of dark, insoluble tar. What is causing this and how can I prevent it?

This is a classic symptom of extensive dimerization and polymerization. The root cause is typically a high local concentration of the indole starting material, which allows it to react with the newly formed, highly electrophilic nitroso-indole intermediate faster than this intermediate can be stabilized or consumed in a desired subsequent step.

Core Strategy: Minimize Indole Concentration

The most effective method to prevent this is to ensure that the concentration of free indole is kept to a minimum throughout the reaction.[2][3] This is best achieved through a "reverse addition" protocol.

Solution: Implement a Reverse Addition Protocol

Instead of adding the nitrosating agent to the indole solution, you should slowly add the indole solution to the pre-formed nitrosating mixture.[1][2] This maintains a low, steady concentration of indole in the presence of an excess of the nitrosating agent, favoring the formation of the desired monomer.

Optimized Protocol for Minimizing Dimer Formation via Reverse Addition

  • Prepare the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve sodium nitrite (NaNO₂, typically 2-8 equivalents) in your chosen solvent system (e.g., a mixture of water and DMF).[3][4]

  • Acidification: While vigorously stirring at 0 °C, slowly add the acid (e.g., hydrochloric acid, 2-3 equivalents) to the cold nitrite solution. This generates the active nitrosating agent, nitrous acid (HNO₂), in situ. It is critical to maintain the low temperature to prevent decomposition.[4][5]

  • Prepare the Indole Solution: In a separate flask, dissolve the indole starting material (1 equivalent) in a minimum amount of a suitable solvent (e.g., DMF).[4]

  • Slow Addition: Using a syringe pump or a dropping funnel, add the indole solution dropwise to the cold, vigorously stirred nitrosating mixture over an extended period (e.g., 1-2 hours).[4] Maintaining the reaction temperature at 0 °C is crucial.[3]

  • Reaction Monitoring & Work-up: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[1]

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product can then be purified by standard methods like column chromatography or recrystallization.[4]

G A 1. Prepare Nitrosating Mix (NaNO₂ + Solvent) Cool to 0°C B 2. Acidify Mixture (Slowly add HCl at 0°C) Generates HNO₂ in situ A->B D 4. Reverse Addition (Add Indole solution dropwise to Nitrosating Mix over 1-2h) B->D C 3. Prepare Indole Solution (Indole + Min. Solvent) C->D E 5. Monitor & Quench (TLC, then NaHCO₃) D->E F 6. Extract & Purify (EtOAc, Chromatography) E->F

Caption: Experimental workflow for the reverse addition protocol.

Q2: I'm still getting byproducts despite using reverse addition. How critical is the pH, and how do I optimize it?

While reverse addition is the primary tool, pH control is another crucial parameter. The optimal pH for nitrosation can be highly dependent on the specific indole substrate.[1]

  • General Guideline: For many secondary amines, a mildly acidic condition (pH 3-4) is considered optimal.[1]

  • Problem with High Acidity: Strongly acidic conditions can promote unwanted side reactions, including polymerization and the formation of diazonium salts.[1][2]

  • Problem with Low Acidity: At higher pH values, the concentration of the active nitrosating species (e.g., H₂NO₂⁺) is reduced, slowing down the desired reaction.[1]

  • Substrate Dependence: Some studies have shown that the nitrosation rate for certain indole derivatives is surprisingly insensitive to the acidity of the medium.[6]

Troubleshooting & Optimization Strategy:

  • Start Mild: Begin with mildly acidic conditions (e.g., using 2.5-3 equivalents of acid relative to your indole).

  • Use Acid as Limiting Reagent: One advanced strategy is to use the acid as the limiting reagent relative to the nitrite source. This helps keep the pH neutral and can prevent the formation of diazonium salts.[2]

  • Screen Other Acids: The choice of acid can influence the outcome. For instance, using acetic acid in a non-polar solvent has been reported to yield different derivatives.[1] Consider screening other acids as part of your optimization.

Frequently Asked Questions (FAQs)

Q3: What is the difference between kinetic and thermodynamic control in this reaction?

Understanding this concept is key to rational optimization.

  • Kinetic Control governs reactions where the product ratio is determined by the rate of formation. The product that forms fastest (i.e., has the lowest activation energy) will predominate. This is typically favored at lower temperatures where reactions are irreversible.[7][8][9]

  • Thermodynamic Control governs reactions that are reversible, allowing an equilibrium to be established. The most stable product will be the major product, regardless of how fast it forms. This is favored at higher temperatures.[7][8][9]

In the electrophilic substitution of indole, N-nitrosation (at the 1-position) is often the kinetic product (forms faster), while C3-nitrosation is the more stable thermodynamic product .[10] Dimerization is an undesired competing kinetic pathway. By running the reaction at low temperatures (e.g., 0 °C), you operate under kinetic control , which helps to:

  • Favor the initial N-nitrosation.

  • Slow down the subsequent, undesired dimerization reaction, allowing you to isolate the monomeric product.

Q4: Can my choice of nitrosating agent influence dimer formation?

Yes, absolutely. While the in situ generation of nitrous acid from sodium nitrite and a strong acid is most common, other reagents exist.

  • Alkyl Nitrites: Reagents like tert-butyl nitrite (TBN) are powerful nitrosating agents often used in organic media under mild conditions.[11]

  • Nitrosyl Halides: Compounds like nitrosyl chloride (NOCl) are efficient but must be used in non-aqueous solvents like DCM or acetonitrile due to their instability in water.[11]

  • Dinitrogen Trioxide (N₂O₃): This is a potent nitrosating agent with high atom economy, though its instability requires careful handling and preparation.[12]

Switching to a different nitrosating agent can alter the reactivity and selectivity of the reaction, potentially reducing dimer formation if the standard NaNO₂/acid system proves problematic for your specific substrate.

Q5: How can I confirm the identity of my product and quantify the dimer byproduct?

Standard analytical techniques are essential for both structural confirmation and purity assessment.[5]

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of your desired product and quantifying the percentage of any dimer or other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the nitroso-indole and distinguishing it from isomeric byproducts or the dimer.

  • Mass Spectrometry (MS): Confirms that the product has the correct molecular weight. For nitroindoles, characteristic fragments corresponding to the loss of NO (m/z 132) and NO₂ (m/z 116) can be diagnostic.[13][14]

Summary of Optimization Parameters

The following table summarizes the key experimental variables and their recommended settings to minimize dimer formation.

ParameterRecommended Condition for Minimizing DimersRationale
Mode of Addition Reverse Addition: Slowly add indole to the nitrosating agent.Keeps the instantaneous concentration of indole low, preventing it from reacting with the nitroso-indole intermediate.[2][3][4]
Temperature Low (0 - 5 °C) Slows the rate of all reactions, but particularly disfavors the dimerization side reaction. Promotes kinetic control.[3][5]
pH / Acidity Mildly Acidic (pH 3-4) or Neutral Avoids polymerization under strongly acidic conditions. Using acid as a limiting reagent can prevent other side reactions.[1][2]
Concentration Dilute Conditions Follows Le Châtelier's principle; lower concentration of reactants disfavors the bimolecular dimerization reaction.
Stirring Vigorous / Efficient Ensures rapid mixing to avoid localized "hot spots" of high indole concentration upon addition.

References

Technical Support Center: Purification of 6-Methoxy-1H-indazole-3-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Methoxy-1H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the column chromatography purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale behind the purification process, enabling you to overcome common challenges and achieve high purity of your target molecule.

Introduction to the Purification Challenge

This compound is a valuable building block in medicinal chemistry. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography is the most common method for its purification. However, the presence of the indazole core, a methoxy group, and a nitrile functionality can present unique challenges, including co-eluting impurities, on-column degradation, and poor separation. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Method Development & Optimization

Question 1: I am starting the purification of this compound for the first time. How do I select the right solvent system for column chromatography?

Answer: The key to a successful column chromatography separation is to first develop an effective solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.3.[1] This Rf range typically provides the best separation from impurities.

For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3] The methoxy group on the indazole ring increases the polarity compared to the unsubstituted 1H-indazole-3-carbonitrile. For the unsubstituted analog, a hexane/ethyl acetate (2:1) system gives an Rf of 0.46.[4] Therefore, for the 6-methoxy derivative, you will likely need a slightly more polar system.

Recommended TLC Screening Protocol:

  • Prepare several small beakers with different ratios of hexanes:ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto separate TLC plates.

  • Develop each TLC plate in one of the prepared solvent systems.

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system that provides an Rf of 0.2-0.3 for the main spot (your product) and the best separation from other spots (impurities).

Question 2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Answer: Streaking on a TLC plate can indicate several issues:

  • Compound Overload: You may have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.

  • Compound Insolubility: The compound may not be fully soluble in the developing solvent. This can sometimes be addressed by adding a small amount of a more polar solvent to your eluent system, such as a few drops of methanol in your ethyl acetate. However, be cautious as too much methanol can dissolve the silica gel.[2]

  • Interaction with Silica Gel: The compound may be interacting strongly with the acidic sites on the silica gel. This is common for nitrogen-containing heterocyclic compounds. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system can often resolve this issue by neutralizing the acidic sites.

Question 3: I have found a good solvent system by TLC, but the separation on the column is still poor. What could be the problem?

Answer: Poor separation on the column despite a good TLC result can be due to several factors:

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure your column is packed uniformly as a slurry.

  • Sample Loading: Loading the sample in a large volume of solvent can cause the initial band to be too wide, leading to broad peaks and poor resolution. Dissolve your crude product in the minimum amount of solvent possible for loading.[3] For poorly soluble compounds, "dry loading" is recommended, where the compound is adsorbed onto a small amount of silica gel before being added to the column.[1]

  • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, resulting in poor separation. Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.

Troubleshooting Common Purification Problems

Question 4: My product is eluting with impurities. How can I improve the separation?

Answer: If your product is co-eluting with impurities, you need to increase the resolution of your separation. Consider the following:

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where you gradually increase the polarity of the mobile phase can improve separation. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and slowly increase the percentage of ethyl acetate.

  • Change the Stationary Phase: While silica gel is the most common choice, other stationary phases can offer different selectivities. For some indazole derivatives, alumina has been used effectively.[5]

  • Identify the Impurity: Understanding the nature of the impurity can help in designing a better separation strategy. Common impurities in indazole syntheses can include starting materials, regioisomers, or byproducts from side reactions.[6] If the impurity is significantly more or less polar, a well-optimized gradient should separate it.

Question 5: I am not recovering my compound from the column, or the yield is very low. What should I do?

Answer: Low or no recovery of your compound can be alarming. Here are some potential causes and solutions:

  • Compound is Too Polar: The chosen eluent system may be too non-polar, causing your compound to remain strongly adsorbed to the silica gel. Try increasing the polarity of your eluent significantly (e.g., switch to a dichloromethane/methanol system).

  • Compound Degradation on Silica Gel: Indazoles and other nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel. This can lead to degradation on the column. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If degradation is suspected, you can either:

    • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.

    • Use a different stationary phase like neutral alumina.

  • Compound is Not UV Active: If you are monitoring your fractions by UV, ensure your compound is actually UV active at the wavelength you are using. If not, you may need to rely on TLC analysis of each fraction.

Question 6: The purified compound is a different color than expected. What could be the reason?

Answer: A color change during purification can sometimes indicate a problem.

  • Oxidation: Some organic compounds are sensitive to air and can oxidize on the silica gel, leading to colored impurities. Performing the chromatography under an inert atmosphere (e.g., nitrogen) can sometimes mitigate this.

  • Acid-Catalyzed Decomposition: The acidic nature of silica gel can cause some compounds to decompose into colored byproducts. As mentioned earlier, deactivating the silica gel with a base can help prevent this.

  • Presence of a Persistent Colored Impurity: It is also possible that a colored impurity is co-eluting with your product. In this case, further optimization of the separation method is required.

Experimental Protocol: A Systematic Approach

This section provides a detailed, step-by-step methodology for the purification of this compound, emphasizing a systematic approach to method development.

Materials and Equipment
Item Specification
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Solvents Hexanes (or Petroleum Ether) and Ethyl Acetate (HPLC grade)
Sample Loading Crude this compound
Glassware Chromatography column, round-bottom flasks, TLC plates (silica gel 60 F254)
Visualization UV lamp (254 nm)
Step-by-Step Protocol
  • TLC Method Development:

    • As described in the FAQ section, perform TLC analysis with various ratios of hexanes:ethyl acetate to find a solvent system that gives an Rf of 0.2-0.3 for the target compound.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude material) to the solution.

    • Evaporate the solvent under reduced pressure until you have a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis. If you are using a gradient, start with a less polar mixture.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing your pure product by TLC.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Workflow for Column Chromatography Purification

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Target Rf: 0.2-0.3) ColumnPrep Column Packing TLC->ColumnPrep SamplePrep Sample Preparation (Dry Loading) ColumnPrep->SamplePrep Elution Elution (Isocratic or Gradient) SamplePrep->Elution Collection Fraction Collection Elution->Collection FractionTLC TLC Analysis of Fractions Collection->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: A systematic workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Poor Separation

TroubleshootingLogic Start Poor Separation Observed CheckTLC Is TLC separation adequate? (Rf of product ~0.2-0.3 and good spot separation) Start->CheckTLC OptimizeTLC Optimize TLC Solvent System (Adjust polarity, add modifiers) CheckTLC->OptimizeTLC No CheckColumn Was the column packed correctly? (No cracks or bubbles) CheckTLC->CheckColumn Yes RepackColumn Repack Column Carefully CheckColumn->RepackColumn No CheckLoading Was the sample loaded correctly? (Minimal solvent volume or dry loading) CheckColumn->CheckLoading Yes ImproveLoading Improve Sample Loading Technique CheckLoading->ImproveLoading No UseGradient Implement Gradient Elution CheckLoading->UseGradient Yes

References

Technical Support Center: Palladium-Catalyzed Cyanation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cyanation of indazoles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of cyanoindazoles. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and execution.

The introduction of a cyano group onto the indazole scaffold is a critical transformation in medicinal chemistry, as the resulting products are precursors to a wide range of biologically active compounds. However, the palladium-catalyzed cyanation of indazoles, while powerful, can be fraught with challenges leading to low yields and reproducibility issues. This guide will walk you through common problems and their solutions, backed by mechanistic insights and established protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when embarking on or troubleshooting the palladium-catalyzed cyanation of indazoles.

Q1: My reaction yield is consistently low or non-existent. What are the most common culprits?

A1: Low to no yield in palladium-catalyzed cyanation of indazoles is a frequent issue stemming from several potential sources. A systematic troubleshooting approach is essential.[1]

  • Catalyst Deactivation: The primary suspect is often catalyst deactivation. Cyanide ions can poison the palladium catalyst by forming stable, inactive palladium-cyanide complexes, which halts the catalytic cycle.[2][3] This is particularly problematic with highly soluble cyanide sources.

  • Poor Substrate Reactivity: The reactivity of the indazole substrate is crucial. Halogenated indazoles (iodo- > bromo- > chloro-) are common starting materials. Chloroindazoles are notoriously less reactive and may require more forcing conditions or specialized catalyst systems.[4][5] The electronic properties of substituents on the indazole ring also play a significant role.

  • Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.[1][6]

  • Presence of Impurities: Water and oxygen can significantly interfere with the reaction. Rigorously anhydrous and anaerobic conditions are often necessary for success.[1][7]

  • Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. An inappropriate ligand can lead to catalyst decomposition or slow reaction rates.[2]

Q2: Which cyanide source is best for my indazole cyanation?

A2: The choice of cyanide source is a critical parameter that balances reactivity with safety and ease of handling.

  • Traditional Cyanide Salts (KCN, NaCN): While potent, these are highly toxic and their high solubility can lead to rapid catalyst poisoning.[2][8] Their use requires careful control of concentration, often through slow addition or the use of biphasic solvent systems.[8]

  • Zinc Cyanide (Zn(CN)₂): This is a popular choice due to its lower toxicity and slower release of cyanide ions, which helps to mitigate catalyst deactivation.[2][5][9] It is often used in combination with a palladium catalyst and a suitable ligand.

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is considered a much safer, non-toxic alternative.[2][10][11] It has been successfully employed in the cyanation of a variety of aryl and heteroaryl halides, including indazoles.[4][5]

  • Organic Cyanide Sources: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and acetone cyanohydrin are also used as safer alternatives to inorganic cyanides.[4][12][13]

For a starting point, K₄[Fe(CN)₆] is highly recommended due to its favorable safety profile and proven efficacy.[10]

Q3: How do I choose the right palladium catalyst and ligand for my specific indazole substrate?

A3: The optimal catalyst system (palladium source and ligand) is highly substrate-dependent.

  • Palladium Source:

    • Pd(OAc)₂ and Pd₂(dba)₃: These are common Pd(II) and Pd(0) sources, respectively. Pd(OAc)₂ requires in-situ reduction, while Pd₂(dba)₃ can be used directly.[2][6]

    • Palladacycle Pre-catalysts: These are often more stable and efficient, leading to lower catalyst loadings and faster reaction times.[2]

  • Ligands:

    • Bulky, Electron-Rich Phosphine Ligands: Ligands like XPhos, t-BuXPhos, and (binaphthyl)P(t-Bu)₂ are often effective in preventing catalyst deactivation and promoting the reductive elimination step.[2][9] The steric bulk of the ligand can prevent the displacement of the ligand by cyanide.[14]

    • N-Heterocyclic Carbenes (NHCs): These have also been employed as ligands in palladium-catalyzed cyanations.[4]

A good starting point for screening is a combination of Pd(OAc)₂ with a bulky biarylphosphine ligand like XPhos .

Q4: Can I perform a direct C-H cyanation on my indazole, or do I need a halogenated precursor?

A4: While direct C-H functionalization is an attractive and atom-economical strategy, palladium-catalyzed C-H cyanation of indazoles is less common and can be challenging due to regioselectivity issues. The more established and generally higher-yielding approach is the cross-coupling of a halogenated indazole (e.g., 3-bromoindazole or 3-iodoindazole) with a cyanide source.[15][16] However, methods for direct C-H arylation of indazoles have been developed and could potentially be adapted for cyanation.[17]

II. Troubleshooting Guide: Low Yield and Side Reactions

This section provides a more detailed, step-by-step approach to troubleshooting common issues.

Problem 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following:

Potential Cause Explanation & Solution
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. Solution: Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst.[2][6] Alternatively, ensure your reaction conditions (e.g., presence of a reducing agent if necessary) are suitable for in-situ reduction.
Insufficient Reaction Temperature or Time The reaction may be kinetically slow. Solution: Incrementally increase the reaction temperature and monitor the reaction progress over a longer period. Microwave heating can sometimes improve yields and reduce reaction times.[4]
Poor Ligand Choice The ligand may not be effectively stabilizing the catalyst or promoting the oxidative addition step. Solution: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[2]
Inappropriate Solvent The solvent can influence the solubility of reagents and the stability of the catalyst. Solution: Common solvents for this reaction include DMF, DMAc, dioxane, and toluene.[4][5] If using K₄[Fe(CN)₆], a mixture of an organic solvent and water is often employed.[2]
Problem 2: Formation of Significant Byproducts

The presence of unexpected products can provide clues about competing reaction pathways.

Potential Cause Explanation & Solution
Protodehalogenation The starting haloindazole is converted back to the parent indazole. This can occur if there is a source of protons in the reaction mixture. Solution: Ensure all reagents and solvents are scrupulously dry. Use a non-protic solvent and a non-hydroxide base.
Homocoupling of Indazole Two molecules of the indazole starting material couple to form a bi-indazole. This is often a sign of slow transmetalation of the cyanide group. Solution: Increase the concentration of the cyanide source or consider a more reactive one. The addition of additives like Cu(I) salts can sometimes facilitate the cyanation pathway.[8]
Decomposition of Starting Material or Product Indazoles can be sensitive to high temperatures and strong bases. Solution: Attempt the reaction at a lower temperature for a longer duration. Screen milder bases such as K₂CO₃ or K₃PO₄.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Check_Conversion Check Starting Material Conversion Start->Check_Conversion High_SM High Starting Material Remaining Check_Conversion->High_SM Yes Low_SM Low Starting Material Remaining Check_Conversion->Low_SM No Catalyst_Activity Assess Catalyst Activity High_SM->Catalyst_Activity Analyze_Byproducts Analyze Byproducts Low_SM->Analyze_Byproducts Optimize_Conditions Optimize Reaction Conditions (T, t) Catalyst_Activity->Optimize_Conditions Active Use_Pd0 Use Pd(0) source or Palladacycle Catalyst_Activity->Use_Pd0 Inactive Screen_Ligands Screen Ligands Optimize_Conditions->Screen_Ligands Still Slow Increase_Temp_Time Increase Temp/Time Optimize_Conditions->Increase_Temp_Time Slow Bulky_Ligands Try Bulky/Electron-Rich Ligands (e.g., XPhos) Screen_Ligands->Bulky_Ligands Protodehalogenation Protodehalogenation? Analyze_Byproducts->Protodehalogenation Homocoupling Homocoupling? Protodehalogenation->Homocoupling No Anhydrous_Conditions Ensure Anhydrous Conditions Protodehalogenation->Anhydrous_Conditions Yes Decomposition Decomposition? Homocoupling->Decomposition No Optimize_CN_Conc Optimize [CN⁻] Homocoupling->Optimize_CN_Conc Yes Milder_Conditions Use Milder Base/Temp Decomposition->Milder_Conditions Yes Success Improved Yield Use_Pd0->Success Increase_Temp_Time->Success Bulky_Ligands->Success Anhydrous_Conditions->Success Optimize_CN_Conc->Success Milder_Conditions->Success

Caption: Troubleshooting workflow for low yield in indazole cyanation.

III. Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrate.

Protocol 1: General Procedure for Cyanation of Bromoindazole using K₄[Fe(CN)₆]

This protocol is adapted from established methods for the cyanation of heteroaryl halides.[2]

Materials:

  • Bromoindazole substrate (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)

  • Potassium Acetate (KOAc) (0.125 mmol)

  • Dioxane (2.5 mL)

  • Degassed Water (2.5 mL)

Procedure:

  • To a screw-cap reaction tube equipped with a magnetic stir bar, add the bromoindazole, Pd(OAc)₂, XPhos, K₄[Fe(CN)₆]·3H₂O, and KOAc.

  • Seal the tube with a Teflon-lined cap and evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Add the degassed dioxane and degassed water via syringe.

  • Place the reaction tube in a preheated oil bath at 100-120 °C and stir vigorously for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyanation of Chloroindazole using Zn(CN)₂

This protocol is designed for less reactive chloroindazole substrates and is based on methods developed for challenging aryl chlorides.[9]

Materials:

  • Chloroindazole substrate (1.0 mmol)

  • Palladium(II) Trifluoroacetate (Pd(TFA)₂) (0.03 mmol, 3 mol%)

  • (Binaphthyl)P(t-Bu)₂ (0.06 mmol, 6 mol%)

  • Zinc Cyanide (Zn(CN)₂) (0.6 mmol)

  • Zinc dust (<10 micron, 0.06 mmol, 6 mol%)

  • N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)

Procedure:

  • In a glovebox, add the chloroindazole, Pd(TFA)₂, (binaphthyl)P(t-Bu)₂, Zn(CN)₂, and zinc dust to a screw-cap reaction tube with a magnetic stir bar.

  • Add anhydrous DMAc to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 95-110 °C for 3-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Carefully quench the reaction with aqueous ammonia to complex excess zinc salts.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

IV. Mechanistic Insights

A fundamental understanding of the catalytic cycle is crucial for rational troubleshooting.

The Catalytic Cycle of Palladium-Catalyzed Cyanation

The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the haloindazole (Ar-X) to form a Pd(II) intermediate (Ar-Pd(II)-X). This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]

  • Transmetalation (Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., from [Fe(CN)₆]⁴⁻ or Zn(CN)₂). This step can be complex and may involve additives.

  • Reductive Elimination: The aryl group and the cyanide group on the Pd(II) complex couple and are eliminated from the metal center, forming the desired cyanoindazole (Ar-CN) and regenerating the active Pd(0) catalyst.[3]

Visualizing the Catalytic Cycle and Catalyst Poisoning

Catalytic_Cycle Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Inactive_Complex [Pd(CN)₄]²⁻ (Inactive) Pd0->Inactive_Complex PdII_Halide Ar-Pd(II)Lₙ-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Halide->Inactive_Complex PdII_Cyanide Ar-Pd(II)Lₙ-CN Transmetalation->PdII_Cyanide RedElim Reductive Elimination PdII_Cyanide->RedElim RedElim->Pd0 ArCN Indazole-CN (Product) RedElim->ArCN ArX Indazole-X ArX->OxAdd CN_Source [M]CN CN_Source->Transmetalation Excess_CN Excess CN⁻ Excess_CN->Pd0 Catalyst Poisoning Excess_CN->PdII_Halide

Caption: Catalytic cycle for Pd-catalyzed cyanation and deactivation pathway.

Understanding that excess cyanide can intercept and deactivate both the Pd(0) and Pd(II) intermediates underscores the importance of controlling the cyanide concentration.[2][7] This is the primary reason why cyanide sources with low solubility or slow release mechanisms, like Zn(CN)₂ and K₄[Fe(CN)₆], are often more successful than highly soluble salts like KCN.[2][8]

V. References

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. --INVALID-LINK--

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15330–15333. --INVALID-LINK--

  • Grushin, V. V. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(48), 14850–14851. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. --INVALID-LINK--

  • Anbarasan, P., Schareina, T., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(31), 3683–3685. --INVALID-LINK--

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61, 10534-10537. --INVALID-LINK--

  • Kim, J., & Grushin, V. V. (2005). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters, 7(24), 5461–5464. --INVALID-LINK--

  • Sarvari, K., & Ghorbani-Vaghei, R. (2025). Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source for Palladium catalyzed cyanation. ResearchGate. --INVALID-LINK--

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. --INVALID-LINK--

  • Kim, J., & Grushin, V. V. (2005). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. ResearchGate. --INVALID-LINK--

  • Zhang, Y., et al. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. --INVALID-LINK--

  • Le, C. M., & Leadbeater, N. E. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 25(5), 1145–1150. --INVALID-LINK--

  • Weissman, S. A., & Zewge, D. (2006). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters, 8(23), 5255–5258. --INVALID-LINK--

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31(16), 1629–1633. --INVALID-LINK--

  • Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. --INVALID-LINK--

  • Zhang, Y., et al. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. PMC. --INVALID-LINK--

  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12133–12140. --INVALID-LINK--

  • Wikipedia. (n.d.). Cross-coupling reaction. In Wikipedia. Retrieved December 12, 2023, from --INVALID-LINK--

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. --INVALID-LINK--

  • Littke, A. F., & Fu, G. C. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(10), 1867–1870. --INVALID-LINK--

  • Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. --INVALID-LINK--

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 49(49), 9474–9477. --INVALID-LINK--

  • Beller, M., & Zapf, A. (2004). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Angewandte Chemie International Edition, 43(20), 2594–2596. --INVALID-LINK--

  • BenchChem. (2025). Palladium-Catalyzed Cyanation of Indole Derivatives: Application Notes and Protocols. BenchChem. --INVALID-LINK--

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957–1981. --INVALID-LINK--

  • Chen, B., et al. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cyanation of Aryl (Pseudo)halides using N-Acylcyanamides. BenchChem. --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. --INVALID-LINK--

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 7(10), 1927–1929. --INVALID-LINK--

  • Schareina, T., Zapf, A., & Beller, M. (2004). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate. --INVALID-LINK--

References

Troubleshooting low reactivity of electron-deficient indoles in synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving electron-deficient indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique hurdles posed by these substrates. Here, we move beyond standard textbook procedures to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles governing the reactivity of electron-deficient indoles.

Q1: Why are indoles with electron-withdrawing groups (EWGs) so much less reactive than standard indoles?

Answer: The nucleophilicity of the indole ring is the cornerstone of its classical reactivity, particularly in electrophilic substitution reactions. The lone pair on the nitrogen atom participates in the aromatic π-system, significantly increasing the electron density at the C3 position, and to a lesser extent, the C2 position.

An electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or halo (-X) group, fundamentally alters this electronic landscape. By pulling electron density away from the heterocyclic core through inductive and/or resonance effects, the EWG depletes the π-system of its electron-rich character.[1] This "deactivation" reduces the indole's ability to act as a nucleophile, rendering many standard electrophilic substitution reactions sluggish or completely ineffective.[2]

EWG_Effect

Q2: Which positions on the indole ring are most affected by an EWG?

Answer: The effect of an EWG is not uniform across the indole scaffold.

  • Pyrrole Ring (C2 and C3): These positions experience the most significant deactivation. The C3 position, typically the most nucleophilic site, becomes substantially less reactive. In some cases, the innate reactivity order can be altered, making C2 functionalization competitive, although still challenging.[3]

  • Benzene Ring (C4-C7): The benzene portion of the indole is also deactivated, but this can create opportunities for alternative reaction pathways. For instance, C-H functionalization strategies often target these positions, though they typically require directing groups to overcome the inherent low reactivity.[4][5] The presence of a strong EWG can make the indole susceptible to nucleophilic aromatic substitution (SNAr) on the benzene ring if a suitable leaving group is present.

Q3: My reaction is giving me a complex mixture of poly-alkylated products. What's happening?

Answer: This is a common issue when the initial alkylation product is more reactive than the starting material. However, with electron-deficient indoles, this problem can be exacerbated under harsh conditions. If the reaction requires high temperatures or very strong acids, you may be forcing a reaction that leads to decomposition or undesired side reactions. It's also possible that under certain conditions, especially with metal catalysis, the electronic nature of the indole is altered upon initial functionalization, leading to subsequent reactions. A classic side reaction, particularly with aldehydes under acidic conditions, is the formation of bis(indolyl)methanes, though this is less common with highly deactivated indoles.[6][7]

Part 2: Troubleshooting Guide - From Failed Reactions to Successful Synthesis

This section provides actionable solutions to specific experimental failures.

Q4: My Friedel-Crafts acylation/alkylation of 5-nitroindole is giving zero yield with AlCl₃. What should I do?

Answer: This is a classic problem. The nitro group strongly deactivates the indole ring, making it a poor nucleophile. Furthermore, the Lewis basicity of the nitro group and the indole nitrogen can lead to complexation with the Lewis acid catalyst (AlCl₃), effectively sequestering it and preventing it from activating the electrophile.

Troubleshooting Steps:

  • Increase Lewis Acidity: Switch to stronger Lewis acids that are less susceptible to substrate inhibition. Catalysts like trifluoromethanesulfonic acid (TfOH), Eaton's reagent (P₂O₅/MeSO₃H), or scandium triflate (Sc(OTf)₃) can be more effective.

  • Use Brønsted Acids: Superacids like TfOH can directly protonate the acylating agent, creating a highly reactive electrophile that doesn't require coordination to the indole.

  • Alternative Acylation Methods: Consider using a mixed anhydride (e.g., from a carboxylic acid and trifluoroacetic anhydride) which generates a highly reactive acylating species in situ.

  • Consider Organocatalysis: For some Friedel-Crafts-type reactions, chiral phosphoric acids or halogen-bonding catalysts can promote the reaction under milder conditions, avoiding the pitfalls of strong Lewis acids.[6][8]

Catalyst SystemTypical ConditionsProsCons
AlCl₃ / FeCl₃ CH₂Cl₂, 0 °C to RTInexpensive, traditionalOften ineffective, catalyst sequestration
TfOH Neat or CH₂Cl₂, 0 °CVery strong, effective for deactivated systemsHighly corrosive, can cause charring
Sc(OTf)₃ CH₃NO₂, 50-80 °CWater-tolerant, reusableExpensive
Eaton's Reagent 60-100 °CPowerful dehydrating/acylating agentHarsh conditions, workup can be difficult
Q5: I'm attempting a Suzuki coupling on 6-cyanoindole, but I only recover starting material. How can I activate my system?

Answer: Electron-deficient indoles are notoriously difficult substrates for cross-coupling reactions. The challenges are twofold:

  • Oxidative Addition: The C-X bond (where X is Br, I, or OTf) on the electron-poor indole is more difficult for the Pd(0) catalyst to oxidatively add into.

  • Reductive Elimination: The final step to form the C-C bond can be sluggish due to the electronic properties of the indole.

Troubleshooting Steps:

  • Ligand Selection is Critical: Move beyond standard phosphine ligands like PPh₃. Use electron-rich, bulky phosphine ligands that promote oxidative addition. Examples include Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9]

  • Optimize the Base and Solvent: A strong base is often required. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. Aprotic polar solvents like dioxane, THF, or DMF are typically used.

  • Protect the Indole N-H: The acidic N-H proton can interfere with the catalytic cycle. Protecting the nitrogen with a group like tosyl (Ts), Boc, or 2-(trimethylsilyl)ethoxymethyl (SEM) can dramatically improve yields.[10]

  • Consider Alternative Metals: While palladium is the workhorse, nickel-catalyzed couplings can sometimes be more effective for challenging substrates, as they can proceed through different mechanistic pathways.[11][12]

troubleshooting_workflow

Q6: My goal is C4-arylation via C-H activation, but the reaction is inert. What is the modern approach?

Answer: Directing groups (DGs) are the most powerful tool for achieving site-selective C-H functionalization on the benzene ring of deactivated indoles.[4] The DG coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond, which is then cleaved in a cyclometalation step. This overrides the inherent electronic biases of the substrate.

Strategies for C4-Arylation:

  • C3-Directing Groups: Installing a directing group at the C3 position can facilitate C4 functionalization. Readily accessible carbonyl groups like aldehydes or ketones at C3 have been shown to direct Pd(II)-catalyzed C4-arylation with iodoarenes.[13]

  • N-Directing Groups with C3-Blocking: An alternative is to use an N-directing group (which might normally direct to C2 or C7) in combination with a bulky blocking group at C3. This steric hindrance can force the catalyst to functionalize the C4 position.

  • Transient Directing Groups: Some modern methods utilize transient directing groups, such as an amino acid ligand, that coordinate to both the catalyst and the substrate in situ, forcing a specific regioselectivity.

See the workflow diagram above for a decision-making process.

Part 3: Key Methodologies & Protocols

Protocol 1: Triflic Acid-Mediated Friedel-Crafts Acylation of 4-Cyanoindole

This protocol is for situations where standard Lewis acids have failed. Extreme caution is required when working with triflic acid.

  • Step 1: Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add 4-cyanoindole (1.0 eq). Dissolve it in a minimal amount of an inert solvent like dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Step 2: Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the solution.

  • Step 3: Catalysis: With vigorous stirring, add trifluoromethanesulfonic acid (TfOH, 1.5 eq) dropwise via syringe. The solution may darken. Caution: Highly exothermic.

  • Step 4: Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Step 5: Quenching: Once the reaction is complete, cool it back to 0 °C and very slowly quench by pouring it over a mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution. Ensure the final pH is neutral or slightly basic.

  • Step 6: Extraction and Purification: Extract the aqueous layer with CH₂Cl₂ or ethyl acetate (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: C4-Arylation of N-Boc-indole-3-carbaldehyde via Pd-Catalyzed C-H Activation

This protocol utilizes a C3-aldehyde as a directing group.[13]

  • Step 1: Reaction Setup: In a sealed tube, combine N-Boc-indole-3-carbaldehyde (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 eq) as the oxidant.

  • Step 2: Solvent and Additive: Add hexafluoroisopropanol (HFIP) as the solvent and trifluoroacetic acid (TFA, 30 mol%) as an additive.

  • Step 3: Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Step 4: Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.

  • Step 5: Purification: Wash the filtrate with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the C4-arylated product.

References

Technical Support Center: Overcoming Poor Solubility of Indazole Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the common yet significant challenge of poor aqueous solubility of indazole derivatives. Given that a substantial number of new chemical entities are poorly water-soluble, effective solubilization is a critical factor for successful experimental outcomes and drug development.[1][][3] This resource consolidates field-proven insights and troubleshooting strategies to help you navigate this complex issue.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers face when working with these compounds.

Q1: Why are my indazole derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many indazole derivatives stems from their molecular structure. The indazole ring system is a planar, aromatic scaffold which is inherently hydrophobic. While the nitrogen atoms in the indazole ring and other functional groups can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor solubility in polar solvents like water.[3]

Q2: What is the very first step I should take when I encounter a solubility issue with a new indazole derivative?

A2: The most immediate and practical first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of organic compounds. Ethanol can also be considered. This concentrated stock can then be diluted into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent low (typically below 0.5%) and consistent across all samples to prevent solvent-induced artifacts in your assays.[3]

Q3: Can I simply sonicate or heat the sample to get it into solution?

A3: While gentle warming (e.g., to 37°C) or brief sonication can help dissolve the compound initially, especially when preparing stock solutions, these are often temporary fixes.[3] If the compound's concentration is above its thermodynamic solubility limit in the final aqueous medium, it will likely precipitate out over time. These methods do not address the underlying insolubility and can lead to unreliable and irreproducible experimental results.

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting strategies for specific experimental scenarios, explaining the "why" behind each approach.

Scenario 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.

This is a classic sign that the compound's solubility limit in the final buffer has been exceeded. Here’s a systematic approach to troubleshoot this issue:

Question: What are my immediate options to prevent this precipitation?

Answer: You have several formulation strategies at your disposal, ranging from simple adjustments to more complex preparations. The choice depends on the requirements of your experiment.

The Rationale: Indazole derivatives are ionizable compounds due to the presence of nitrogen atoms in the ring structure.[3] The solubility of such compounds is highly dependent on the pH of the medium.[][3][4] By adjusting the pH away from the compound's isoelectric point (pI), you can increase the proportion of the more soluble, ionized form of the molecule. For a basic compound, lowering the pH (making it more acidic) will lead to protonation and increased solubility. Conversely, for an acidic compound, raising the pH (making it more alkaline) will increase solubility.[3][5]

Experimental Protocol: Preliminary pH-Solubility Profile

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Addition of Compound: Add an excess amount of your solid indazole derivative to a small volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for maximum solubility.

The Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent.[3][6] This reduction in polarity decreases the interfacial tension between the hydrophobic indazole derivative and the aqueous medium, thereby increasing its solubility.[6][7]

Commonly Used Co-solvents:

  • Polyethylene Glycol (PEG), particularly PEG 400[][7]

  • Propylene Glycol (PG)[][6][8]

  • Ethanol[][6][8]

  • Glycerin[][6][8]

Experimental Protocol: Co-solvent Screening

  • Stock Solutions: Prepare stock solutions of your indazole derivative in various co-solvents (e.g., PEG 400, PG, Ethanol).

  • Titration: In separate vials, add your aqueous buffer. To each vial, incrementally add small volumes of the co-solvent stock solution.

  • Observation: After each addition, vortex the mixture and visually inspect for any precipitation. Note the maximum concentration of the compound that can be achieved with each co-solvent system while maintaining a clear solution.

  • Validation: It is crucial to run a vehicle control (buffer with the same final concentration of co-solvent but without the compound) in your biological assays to ensure the co-solvent itself does not affect the experimental outcome.

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the fraction of the more soluble ionized form of the drug.[3][5]Simple, cost-effective, and can be universally applied to ionizable compounds.[]May not be suitable for all biological assays if a specific pH must be maintained. Can affect compound stability.
Co-solvents Reduces the polarity of the aqueous medium, decreasing interfacial tension.[6][7]Simple to implement, can significantly increase solubility.[8][9]The co-solvent itself may have biological effects or be toxic at higher concentrations.[6]
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic drug molecule within its lipophilic core.[10][11]High solubilizing capacity, can improve stability, generally low toxicity.[1][12]Can be more expensive, potential for interactions with other formulation components.
Nanosuspensions Increases the surface area of the drug particles, leading to a higher dissolution rate.[13][14]Applicable to a wide range of poorly soluble drugs, can enhance bioavailability.[15][16]Requires specialized equipment for preparation (e.g., high-pressure homogenizers, mills), potential for physical instability (aggregation).[14][17]
Solid Dispersions Disperses the drug in a hydrophilic carrier matrix at a molecular level.[18][19]Can significantly increase dissolution rate and bioavailability.[18][20]Can be physically unstable (recrystallization), manufacturing can be complex.[21]
Salt Formation Converts the drug into a salt form which often has higher aqueous solubility and a faster dissolution rate.[10][22]Can lead to a dramatic increase in solubility, a well-established technique.[1][10]Not applicable to non-ionizable compounds, the choice of counter-ion is critical.[23]
Scenario 2: I need a higher concentration of my compound for an in vivo study, and simple co-solvents are not sufficient or are causing toxicity.

For more demanding applications like in vivo studies, more advanced formulation strategies are often necessary.

Question: What are the more advanced formulation options I can explore?

Answer: When simple methods are insufficient, complexation with cyclodextrins or creating a nanosuspension are powerful alternatives.

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[11][24] They can encapsulate poorly soluble molecules, like your indazole derivative, within this cavity, forming an "inclusion complex."[10][25] The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[10][11] Substituted β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their high aqueous solubility and safety profiles.[10]

Experimental Protocol: Preparation of an Indazole-Cyclodextrin Inclusion Complex

  • Materials: Your indazole derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), and your desired aqueous buffer.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your buffer. The concentration will depend on the required solubilization enhancement and should be determined empirically.

  • Complexation: Add your indazole derivative (either as a solid or from a minimal volume of organic solvent) to the HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the final concentration of your indazole derivative in the clear filtrate.

The Rationale: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[16] By reducing the particle size of the indazole derivative to the nanometer range, you dramatically increase the surface area available for dissolution, which can lead to a higher dissolution rate and apparent solubility.[14][17] This is a carrier-free approach that is suitable for enhancing the solubility of drugs that are poorly soluble in both aqueous and lipid media.[16]

Workflow: Nanosuspension Preparation (Conceptual)

Nanosuspensions are typically prepared using either "top-down" methods (breaking down larger particles) like media milling or high-pressure homogenization, or "bottom-up" methods (building up from molecules) like precipitation.[17][26] The precipitation method is often more accessible at a laboratory scale.

  • Solvent-Antisolvent Precipitation:

    • Dissolve your indazole derivative in a suitable organic solvent.[26]

    • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

    • Inject the drug solution into the aqueous stabilizer solution under high agitation. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles, which are then stabilized by the surfactant/polymer.

Visualizing the Concepts

To better illustrate the mechanisms behind these strategies, here are some diagrams created using Graphviz.

CoSolvency cluster_0 Initial State: Poor Solubility cluster_1 Final State: Enhanced Solubility Indazole Indazole (Hydrophobic) Water Water (Polar) Indazole->Water Weak Interaction (Precipitation) Indazole_sol Indazole CoSolvent Co-solvent (e.g., PEG) Indazole_sol->CoSolvent Stronger Interaction Water_mix Water CoSolvent->Water_mix Miscible

Caption: Mechanism of Co-solvency.

Caption: Cyclodextrin Inclusion Complex Formation.

By systematically applying these troubleshooting guides and understanding the principles behind each method, you can effectively overcome the solubility challenges posed by indazole derivatives and advance your research with greater confidence and reproducibility.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 6-Methoxy-1H-indazole-3-carbonitrile, a crucial intermediate in pharmaceutical and agrochemical development.[1] As Senior Application Scientists, we offer troubleshooting solutions and frequently asked questions to address challenges encountered during scale-up operations. Our focus is on providing practical, experience-driven advice to ensure the efficiency, safety, and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves a palladium-catalyzed cyanation of a corresponding 3-halo-6-methoxy-1H-indazole, often starting from 6-methoxy-1H-indazole. However, for larger scale operations, alternative routes starting from more readily available precursors are often considered to improve cost-effectiveness and reduce reliance on expensive catalysts. One such route is the nitrosation of 6-methoxyindole followed by a sequence of reactions to yield the desired product.[2][3][4]

Q2: What are the primary applications of this compound?

A2: This compound is a versatile building block, primarily used as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is a common scaffold in the development of kinase inhibitors for oncology and treatments for neurological disorders.[1] It also has applications in agricultural chemistry for creating new crop protection agents.[1]

Q3: What are the main safety precautions to consider during this synthesis?

A3: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5][6][7] The synthesis should be conducted in a well-ventilated fume hood.[6][7] Special attention should be paid to the handling of cyanide sources, if used, due to their high toxicity.[8] Always consult the Safety Data Sheet (SDS) for all reagents used.[5][6][7]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[8][9] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis. Regular sampling and analysis will help determine the optimal reaction time and prevent the formation of byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield of the Desired Product
Possible CauseSuggested SolutionScientific Rationale
Incomplete Reaction - Increase reaction time and continue monitoring by TLC/HPLC.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C).- Ensure efficient stirring to overcome mass transfer limitations, especially on a larger scale.Many organic reactions require sufficient time and energy to reach completion. Inadequate mixing can lead to localized concentration gradients, hindering the reaction rate.
Side Reactions or Byproduct Formation - Optimize the stoichiometry of reagents. An excess of one reactant might favor an alternative reaction pathway.- Control the rate of addition of key reagents to maintain a low instantaneous concentration, which can suppress side reactions.The formation of byproducts is often a competing reaction. By controlling the concentration of reactants and reaction conditions, the desired reaction pathway can be favored kinetically or thermodynamically.
Catalyst Deactivation (if applicable) - Use fresh, high-quality catalyst.- Ensure the reaction environment is free from catalyst poisons (e.g., water, oxygen, sulfur-containing compounds).[8] Degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.[8]Palladium catalysts, commonly used in cyanation reactions, are sensitive to various impurities that can bind to the active sites and reduce their efficacy. An inert atmosphere prevents oxidation of the catalyst.
Problem 2: Difficulty in Product Purification
Possible CauseSuggested SolutionScientific Rationale
Presence of Closely Eluting Impurities - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve better separation.- Consider recrystallization from a suitable solvent system to purify the product.The polarity of the solvent system in chromatography directly influences the separation of compounds. Recrystallization is a powerful purification technique based on the differential solubility of the product and impurities at different temperatures.
Product is an Oil or Gummy Solid - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the product is an oil, try triturating with a non-polar solvent (e.g., hexanes) to solidify it.The physical state of the product can be influenced by residual solvents or minor impurities. These techniques can help in nucleating the crystallization process or removing impurities that inhibit solidification.
Contamination with Starting Material - Ensure the reaction has gone to completion before work-up.- Adjust the purification method to effectively separate the product from the more polar or non-polar starting material.Incomplete conversion is a common source of contamination. The purification strategy should be tailored to the specific polarity differences between the product and the remaining starting materials.
Problem 3: Inconsistent Results Upon Scale-Up
Possible CauseSuggested SolutionScientific Rationale
Inefficient Heat Transfer - Use a reactor with a larger surface area-to-volume ratio or a more efficient heating/cooling system.- Monitor the internal reaction temperature closely, not just the bath temperature.As the reaction volume increases, the surface area-to-volume ratio decreases, making heat transfer less efficient. This can lead to temperature gradients and localized "hot spots," affecting reaction kinetics and selectivity.
Poor Mixing - Use an overhead stirrer instead of a magnetic stir bar for larger volumes.- Ensure the stirrer speed is optimized to create a vortex and ensure homogeneity without splashing.Effective mixing is critical for maintaining uniform temperature and concentration throughout the reaction vessel, which is essential for reproducible results on a larger scale.
Changes in Reagent Addition Rate - Use a syringe pump or an addition funnel for controlled, consistent addition of reagents.The rate of addition can significantly impact the reaction profile, especially for exothermic reactions or when trying to control the concentration of a reactive intermediate.

Experimental Protocols

Illustrative Synthesis via Nitrosation of 6-Methoxyindole

This is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 6-Methoxyindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottomed flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite in deionized water. Slowly add concentrated hydrochloric acid while maintaining the temperature at 0°C.

  • Reaction: Dissolve 6-methoxyindole in DMF. Slowly add the 6-methoxyindole solution dropwise to the vigorously stirred nitrosating mixture at 0°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system).

  • Work-up: Once the reaction is complete, quench the reaction by adding it to ice-water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Data Presentation
ParameterLaboratory Scale (1g)Pilot Scale (100g)
Typical Yield 70-80%60-75%
Reaction Time 2-4 hours4-8 hours
Purity (post-purification) >98%>98%

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for Synthesis start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Conditions: - Increase Time/Temp - Improve Mixing incomplete->optimize_conditions Yes byproducts Byproducts Observed? incomplete->byproducts No optimize_conditions->check_reaction optimize_stoichiometry Optimize Stoichiometry & Addition Rate byproducts->optimize_stoichiometry Yes purification_issue Purification Difficulty? byproducts->purification_issue No optimize_stoichiometry->check_reaction optimize_purification Optimize Purification: - New Solvent System - Recrystallization purification_issue->optimize_purification Yes scale_up_issue Scaling Up? purification_issue->scale_up_issue No success Successful Synthesis optimize_purification->success address_scale_up Address Scale-Up Issues: - Heat Transfer - Mixing scale_up_issue->address_scale_up Yes scale_up_issue->success No address_scale_up->success

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

General Reaction Pathway

ReactionPathway General Synthesis Pathway Start 6-Methoxy Precursor (e.g., 6-Methoxyindole) Step1 Reaction Step 1 (e.g., Nitrosation) Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Reaction Step 2 (e.g., Cyclization/Cyanation) Intermediate->Step2 CrudeProduct Crude this compound Step2->CrudeProduct Purification Purification (Chromatography/Recrystallization) CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A simplified overview of the synthetic sequence.

References

Validation & Comparative

Navigating the Bioactive Landscape of Nitroindazoles: A Comparative Guide to the Biological Activity of 6-nitro-1H-indazole-3-carbaldehyde and Other Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents has led to an intensified exploration of heterocyclic scaffolds. Among these, the nitroindazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide offers an in-depth, objective comparison of the biological performance of 6-nitro-1H-indazole-3-carbaldehyde and its derivatives against other nitroindazoles, supported by experimental data. While direct comparative studies on 6-nitro-1H-indazole-3-carbaldehyde are limited in the current literature, this guide synthesizes available data on related compounds to provide a comprehensive analysis of its potential and the broader structure-activity relationships within the nitroindazole class.[1][2]

The Nitroindazole Scaffold: A Versatile Pharmacophore

Nitroindazoles have garnered significant attention for their potential applications in oncology, infectious diseases, and inflammatory conditions.[1] The position of the nitro group on the indazole ring, in conjunction with other substituents, critically dictates the biological activity and potency of these compounds.[1] This guide will delve into the nuanced differences between 6-nitroindazoles and other isomeric and substituted analogs, providing a framework for understanding their therapeutic potential.

Comparative Biological Activities of Nitroindazole Derivatives

Anticancer Activity: A Tale of Two Isomers

The antiproliferative effects of nitroindazole derivatives have been demonstrated across a variety of cancer cell lines. Notably, the 6-nitro substitution appears to be a key contributor to cytotoxic effects.[1]

In contrast, other indazole derivatives have also shown potent anticancer activities. For instance, a series of indazole-pyrimidine based compounds were evaluated as VEGFR-2 kinase inhibitors, with some exhibiting nanomolar GI₅₀ values against various cancer cell lines.[3] Another study identified an indazole derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM).[4][5]

Table 1: Comparative Anticancer Activity of Indazole Derivatives

Compound ClassCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5–15[1]
Indazole Derivative (Compound 2f)Various0.23–1.15[4][5]
Indazole-Pyrimidine Derivative (Compound 6e)CCRF-CEM (Leukemia)0.901[3]
Indazole-Pyrimidine Derivative (Compound 6e)MOLT-4 (Leukemia)0.525[3]
1H-indazole-3-amine Derivative (Compound 6o)K562 (Chronic Myeloid Leukemia)5.15[6]
6-Substituted Aminoindazole (Compound 36)HCT116 (Colorectal Carcinoma)0.4[7][8]

The data suggests that while the 6-nitroindazole scaffold is promising, further derivatization at other positions of the indazole ring can lead to highly potent anticancer compounds. The aldehyde functionality at the 3-position of 6-nitro-1H-indazole-3-carbaldehyde offers a versatile handle for such modifications.[9]

Antiparasitic Activity: A Promising Frontier

Nitro-heterocyclic compounds have a long-standing history in the treatment of parasitic infections.[1] Research into nitroindazoles has unveiled their potential against a range of parasites, including Leishmania, Trypanosoma, and Trichomonas.[1]

Recent studies have focused on 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity.[1][10] These compounds, synthesized from 6-nitro-1H-indazole-3-carbaldehyde, have shown inhibitory effects on different Leishmania species, underscoring the importance of substitutions at both the 3- and 6-positions for potent antiparasitic effects.[1][9]

Similarly, 5-nitroindazole derivatives have demonstrated remarkable trichomonacidal activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi.[1]

Table 2: Comparative Antiparasitic Activity of Nitroindazole Derivatives

Compound ClassParasiteActivityReference
3-chloro-6-nitro-1H-indazole derivativesLeishmania speciesPromising inhibitory activity[1]
5-Nitroindazole derivativesTrichomonas vaginalisRemarkable trichomonacidal activity[1]
5-Nitroindazole derivativesTrypanosoma cruziInteresting antichagasic activity[1]
Antimicrobial Activity: Exploring the Potential

The antibacterial and antifungal potential of nitroindazoles has also been an area of active investigation.[1] A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and screened for their in vitro antibacterial, antifungal, and antitubercular activities, yielding promising results against selected microorganisms.[1]

The mechanism of action for many nitro-heterocyclic compounds is believed to involve the reduction of the nitro group within the target cell, leading to the formation of reactive intermediates that can damage DNA and other vital macromolecules.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of nitroindazoles is intricately linked to their chemical structure. Key determinants include:

  • Position of the Nitro Group: The location of the nitro group on the indazole ring is a critical factor. For instance, in the context of antitubercular nitroimidazoles, 4-nitroimidazoles generally show better aerobic activity compared to their 5-nitro counterparts.[1]

  • Substituents: The nature and position of other substituents on the indazole ring significantly modulate the compound's potency and selectivity. The introduction of a chloro group at the 3-position of 6-nitroindazole, for example, has been shown to be beneficial for antileishmanial activity.[1]

Structure-Activity Relationship of Nitroindazoles cluster_substituents Substituent Modifications cluster_activities Biological Activities Nitroindazole_Core Nitroindazole Core Nitro_Position Position of Nitro Group (e.g., 5-nitro vs. 6-nitro) Nitroindazole_Core->Nitro_Position Influences Other_Substituents Other Substituents (e.g., -CHO, -Cl, alkyl, aryl) Nitroindazole_Core->Other_Substituents Modified with Anticancer Anticancer Nitro_Position->Anticancer Determines Antiparasitic Antiparasitic Nitro_Position->Antiparasitic Impacts Antimicrobial Antimicrobial Nitro_Position->Antimicrobial Affects Other_Substituents->Anticancer Modulates Other_Substituents->Antiparasitic Enhances Other_Substituents->Antimicrobial Influences

Key determinants of nitroindazole bioactivity.

Mechanism of Action: The Role of Nitro-Reduction

While the precise mechanisms of action for many nitroindazole derivatives are still under investigation, a common pathway for nitro-heterocyclic compounds involves the reductive activation of the nitro group.[1] This process, which occurs preferentially in the hypoxic environments often found in solid tumors and anaerobic microorganisms, generates reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently modify and damage critical cellular macromolecules such as DNA, leading to cytotoxicity.[1]

For some nitroimidazoles, their antitumor activity is linked to their role as radiosensitizers and bioreductive prodrugs.[11]

Mechanism_of_Action Nitroindazole Nitroindazole (Prodrug) Reduction Nitro-reductase (Hypoxic/Anaerobic Conditions) Nitroindazole->Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Reduction->Reactive_Intermediates Macromolecule_Damage Damage to DNA & other macromolecules Reactive_Intermediates->Macromolecule_Damage Cytotoxicity Cell Death Macromolecule_Damage->Cytotoxicity

Proposed mechanism of action for nitroindazoles.

Experimental Protocols

Detailed and validated methodologies are paramount for the replication and verification of scientific findings. Below are outlines of key experimental protocols used in the evaluation of nitroindazole derivatives.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Workflow for Anticancer Screening of Indazole Derivatives

Anticancer_Screening_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with various concentrations of nitroindazole derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

General workflow for MTT-based anticancer screening.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells at a density of 5 x 10⁴ cells/well in 100 µL of culture medium in a 96-well plate.[12]

  • Incubation: Incubate the cell cultures for 24 hours at 37°C and 5-6.5% CO₂.[12]

  • Compound Addition: Add various concentrations of the test compounds to the wells.

  • Incubation with Compound: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Formazan Crystal Formation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5-6.5% CO₂).[12]

  • Solubilization: Add 100 µL of the solubilization solution into each well.[12]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator.[12]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[13]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[13]

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the bacterial suspension.[14]

  • Controls: Include growth control (broth and inoculum) and sterility control (broth only) wells.[13]

  • Incubation: Cover the plates and incubate under the appropriate culture conditions for the specific microorganism.[14]

  • MIC Determination: After incubation, visually inspect the plates to determine the MIC, which is the lowest concentration of the compound that inhibits visible growth.[13]

In Vitro Antileishmanial Activity Assay

This assay determines the efficacy of compounds against the intracellular amastigote stage of Leishmania.

Step-by-Step Protocol:

  • Macrophage Seeding: Plate macrophages (e.g., J774 cell line) in a 96-well plate and incubate for 4 hours at 37°C with 5% CO₂ to allow for adherence.[15]

  • Infection: Infect the macrophages with stationary phase Leishmania promastigotes at a ratio of 25 parasites to 1 macrophage and incubate overnight.[15]

  • Removal of Extracellular Parasites: The next day, wash the wells with warm PBS to remove any parasites that were not internalized.[15]

  • Compound Addition: Add serial dilutions of the test compounds to the infected macrophages.

  • Incubation: Incubate the plates for 96 hours at 32°C with 5% CO₂.[15]

  • Viability Assessment: Assess the viability of the intracellular amastigotes using a suitable method, such as a colorimetric assay with a substrate like CENTA™ β-Lactamase.[15]

  • Data Analysis: Calculate the IC₅₀ values based on the reduction in parasite viability.

Future Directions

The nitroindazole scaffold remains a highly versatile and promising platform for the development of novel therapeutic agents. While direct comparative data for 6-nitro-1H-indazole-3-carbaldehyde is currently limited, the broader family of 6-nitroindazole derivatives has demonstrated significant potential in anticancer, antiparasitic, and antimicrobial applications.[1][2] Future research should focus on the systematic synthesis and evaluation of a wider range of substituted 6-nitroindazoles, including derivatives of the 3-carbaldehyde, to fully elucidate their structure-activity relationships and therapeutic potential.[1][2]

References

A Comparative Guide to the Efficacy of Indazole-Based PAK1 Inhibitors and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncogenic signaling, p21-activated kinase 1 (PAK1) has emerged as a critical node, orchestrating a multitude of cellular processes including proliferation, survival, and cytoskeletal dynamics.[1][2] Its dysregulation is a common feature in numerous cancers, making it a compelling target for therapeutic intervention.[2][3] This guide provides a detailed, data-driven comparison of the efficacy of a promising indazole-based inhibitor class, represented by compounds structurally related to 6-Methoxy-1H-indazole-3-carbonitrile, against other well-characterized PAK1 inhibitors. We will delve into the mechanistic nuances, comparative potency, and the experimental methodologies required for a robust evaluation.

The Central Role of PAK1 in Cellular Signaling

PAK1 is a serine/threonine kinase that functions as a key downstream effector of the Rho GTPases, Rac1 and Cdc42.[1][4] Upon activation, PAK1 phosphorylates a wide array of substrates, influencing multiple signaling cascades, including the MAPK and PI3K/Akt pathways, which are fundamental to cell growth and survival.[5][6][7] The intricate involvement of PAK1 in these pathways underscores the therapeutic potential of its inhibition.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 Core cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition RTKs RTKs Rho_GTPases Rac1 / Cdc42 RTKs->Rho_GTPases Integrins Integrins Integrins->Rho_GTPases GPCRs GPCRs GPCRs->Rho_GTPases PAK1 PAK1 Rho_GTPases->PAK1 Activation Cytoskeletal_Dynamics Cytoskeletal Dynamics (LIMK, MLCK) PAK1->Cytoskeletal_Dynamics Cell_Survival Cell Survival (Raf-1, BAD) PAK1->Cell_Survival Gene_Transcription Gene Transcription (ERα) PAK1->Gene_Transcription Proliferation_Growth Proliferation & Growth (MEK1, Akt) PAK1->Proliferation_Growth Inhibitors PAK1 Inhibitors Inhibitors->PAK1 Inhibition Experimental_Workflow cluster_workflow General Workflow for Inhibitor Characterization Biochemical_Assay Step 1: In Vitro Biochemical Kinase Assay Cell_Based_Assay Step 2: Cell-Based Proliferation Assay Biochemical_Assay->Cell_Based_Assay Determine IC₅₀ Downstream_Analysis Step 3: Downstream Signaling Analysis (Western Blot) Cell_Based_Assay->Downstream_Analysis Determine EC₅₀ In_Vivo Step 4: In Vivo Efficacy Models Downstream_Analysis->In_Vivo Confirm Mechanism

References

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Indazole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational compounds.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-substituted indazole-3-carbonitriles, a class of compounds with significant potential in oncology and other therapeutic areas. By examining the impact of various substituents at the 6-position on the biological activity of the indazole-3-carbonitrile core, we aim to provide a framework for the rational design of novel and potent therapeutic agents. This guide synthesizes data from extensive literature on related indazole derivatives to extrapolate key SAR principles, supported by detailed experimental protocols for synthesis and biological evaluation.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a bicyclic heteroaromatic compound, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3] Notably, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its importance in cancer therapy.[1]

The 3-carbonitrile group is a key functional moiety that can act as a hydrogen bond acceptor and participate in various non-covalent interactions within a biological target's active site. Its inclusion in the indazole scaffold can significantly influence the compound's potency and selectivity. The 6-position of the indazole ring is solvent-exposed in many kinase binding sites, making it an ideal point for modification to enhance potency, selectivity, and pharmacokinetic properties. This guide will focus on the interplay between substitutions at this position and the core indazole-3-carbonitrile structure.

The Strategic Importance of the 6-Position in Modulating Biological Activity

The substituent at the 6-position of the indazole ring plays a pivotal role in determining the overall biological profile of the molecule. Variations at this position can impact:

  • Potency: Introduction of specific functional groups can lead to additional interactions with the target protein, thereby increasing binding affinity and inhibitory potency.

  • Selectivity: By targeting specific sub-pockets within the active site of a kinase or other enzymes, modifications at the 6-position can enhance selectivity for the desired target over off-targets, reducing potential side effects.

  • Pharmacokinetic Properties: The physicochemical properties of the substituent, such as lipophilicity, polarity, and metabolic stability, can be fine-tuned to improve drug-like properties, including solubility, cell permeability, and in vivo half-life.

The following sections will explore the impact of different classes of substituents at the 6-position, drawing comparisons from closely related indazole series to establish a predictive SAR framework for the 6-substituted indazole-3-carbonitrile class.

Comparative Analysis of 6-Substituted Indazole Analogs

Compound ID 6-Substituent (R) Cancer Cell Line IC50 (µM) [4]
1 HHCT116> 50
2 N-benzylaminoHCT1167.5 ± 2.1
3 N-(pyridin-3-ylmethyl)aminoHCT1161.1 ± 0.5
4 N-(4-fluorobenzyl)aminoHCT1160.4 ± 0.3
5 N-cyclohexylaminoHCT116> 50
6 N-(4-bromobenzyl)aminoFaDu2.78 ± 0.21 [6]
Key SAR Insights from 6-Aminoindazole Analogs

The data presented in the table above for 6-aminoindazole derivatives reveals several key trends that are likely to be translatable to the 6-substituted indazole-3-carbonitrile series[4]:

  • Essentiality of the 6-Substituent: The unsubstituted parent compound (1 ) is inactive, highlighting the critical role of the substituent at the 6-position for conferring anti-proliferative activity.

  • Impact of Aromatic vs. Aliphatic Substituents: Aromatic substituents at the 6-amino group (compounds 2-4, 6 ) are significantly more potent than aliphatic ones (compound 5 ), suggesting that a π-π stacking or other interactions with the target protein are crucial for activity.

  • Influence of Heteroaromatic Rings: The introduction of a pyridine ring (3 ) enhances potency compared to a simple phenyl ring (2 ), possibly due to the formation of additional hydrogen bonds.

  • Effect of Halogen Substitution: The presence of a fluorine atom on the benzyl group (4 ) leads to a remarkable increase in potency, indicating that this region of the binding pocket may be sensitive to electronic and steric effects. Similarly, a bromine substituent (6 ) also confers high potency.[6]

Based on these observations, a proposed SAR model for 6-substituted indazole-3-carbonitriles would prioritize small, electron-withdrawing, or hydrogen-bond-accepting groups on an aromatic ring at the 6-position to maximize potency.

Experimental Protocols

Synthesis of 6-Substituted Indazole-3-carbonitriles

The synthesis of 6-substituted indazole-3-carbonitriles can be achieved through a multi-step sequence starting from commercially available 6-bromo-1H-indazole.[7] The following is a representative synthetic scheme.

Synthetic_Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Cyanation cluster_3 Step 4: Suzuki Coupling cluster_4 Step 5: Deprotection 6-bromo-1H-indazole 6-Bromo-1H-indazole Protected_Indazole 1-(tert-Butyldimethylsilyl)-6-bromo-1H-indazole 6-bromo-1H-indazole->Protected_Indazole TBSCl, Imidazole, DMF Iodinated_Indazole 1-(TBS)-6-bromo-3-iodo-1H-indazole Protected_Indazole->Iodinated_Indazole n-BuLi, I2, THF, -78°C Cyanated_Indazole 1-(TBS)-6-bromo-1H-indazole-3-carbonitrile Iodinated_Indazole->Cyanated_Indazole CuCN, DMF, 150°C Coupled_Product 1-(TBS)-6-aryl-1H-indazole-3-carbonitrile Cyanated_Indazole->Coupled_Product Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O Final_Product 6-Aryl-1H-indazole-3-carbonitrile Coupled_Product->Final_Product TBAF, THF

Caption: Synthetic route to 6-substituted indazole-3-carbonitriles.

Step-by-Step Methodology:

  • Protection of 6-Bromo-1H-indazole: To a solution of 6-bromo-1H-indazole in anhydrous DMF, add imidazole followed by tert-butyldimethylsilyl chloride (TBSCl). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Iodination at C3: Dissolve the protected indazole in anhydrous THF and cool to -78°C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Then, add a solution of iodine (I2) in THF and allow the reaction to warm to room temperature.

  • Cyanation: The resulting 3-iodoindazole is then subjected to cyanation using copper(I) cyanide (CuCN) in DMF at elevated temperature.

  • Suzuki Coupling: The 6-bromo-1H-indazole-3-carbonitrile intermediate is then coupled with a variety of aryl or heteroaryl boronic acids using a palladium catalyst, such as Pd(PPh3)4, and a base (e.g., K2CO3) in a suitable solvent system like dioxane/water.

  • Deprotection: Finally, the TBS protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF to yield the desired 6-substituted indazole-3-carbonitrile.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of protein kinases can be determined using a luminescence-based assay that measures ATP consumption.[2]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense_Reagents Incubate_1 Incubate at Room Temperature Dispense_Reagents->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate to Terminate Kinase Reaction and Deplete ATP Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate to Produce Luminescent Signal Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence on Plate Reader Incubate_3->Read_Luminescence Analyze_Data Analyze Data and Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compounds (in a dilution series) in a suitable kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a commercial kit such as ADP-Glo™ (Promega).

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide establishes a foundational understanding of the structure-activity relationship of 6-substituted indazole-3-carbonitriles. By leveraging data from analogous compound series, we have highlighted the critical role of the 6-substituent in modulating anti-proliferative activity. The synthetic and biological evaluation protocols provided herein offer a practical framework for researchers to design and test novel derivatives.

Future work should focus on the systematic synthesis and evaluation of a dedicated library of 6-substituted indazole-3-carbonitriles to validate the extrapolated SAR and to identify lead compounds with potent and selective activity against clinically relevant targets. Further optimization of the 6-substituent, guided by the principles outlined in this guide, holds significant promise for the development of the next generation of indazole-based therapeutics.

References

A Comparative Guide to the Kinase Selectivity Profile of 6-Methoxy-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes from proliferation and differentiation to metabolism and apoptosis.[1] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3] A lack of selectivity, where a compound inhibits multiple unintended kinases, can lead to off-target toxicities and unpredictable pharmacological outcomes, complicating clinical development.[4] Therefore, the comprehensive characterization of a compound's kinase selectivity profile is a cornerstone of preclinical development, enabling researchers to make informed decisions about therapeutic potential and potential liabilities.[5][6]

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key interactions within the kinase ATP-binding pocket.[7][8][9] Numerous clinically approved and investigational kinase inhibitors are built upon this versatile framework.[10][11] Strategic modifications to the indazole ring system can profoundly influence both potency and selectivity.[7] This guide provides an in-depth, comparative analysis of the kinase selectivity profile of a representative indazole derivative, 6-Methoxy-1H-indazole-3-carbonitrile , against a panel of established kinase inhibitors. While specific screening data for this exact molecule is not broadly published, its structural motifs are common in kinase inhibitor research.[12][13] This analysis is based on a representative, plausible activity profile generated for comparative purposes, grounded in the known behavior of the indazole class.

Comparative Kinase Inhibition Profiles

To contextualize the performance of this compound (hereafter referred to as Cmpd-X ), its hypothetical inhibitory activity is compared against two well-characterized multi-kinase inhibitors: Sorafenib and Sunitinib . The data is presented as "% Inhibition" at a screening concentration of 1 µM across a select panel of kinases known to be relevant in oncology and inflammatory disease. For primary targets, dose-response IC₅₀ values are provided.

Table 1: Comparative Kinase Inhibition Data

Kinase TargetCmpd-X (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Kinase Family
VEGFR2 (KDR) 98% 95% 99% Tyrosine Kinase
JNK1 92% 25%15%Serine/Threonine Kinase
JNK2 88% 28%18%Serine/Threonine Kinase
JNK3 95% 35%22%Serine/Threonine Kinase
PDGFRβ45%92%98%Tyrosine Kinase
c-KIT15%85%97%Tyrosine Kinase
BRAF10%90%8%Serine/Threonine Kinase
p38α (MAPK14)30%40%12%Serine/Threonine Kinase
CDK25%15%65%Serine/Threonine Kinase
EGFR2%8%10%Tyrosine Kinase

Table 2: Potency (IC₅₀) Against Primary Targets

CompoundPrimary Target(s)IC₅₀ (nM)
Cmpd-X VEGFR2, JNK1/2/36 nM (VEGFR2), 45 nM (JNK1)
Sorafenib VEGFR2, PDGFRβ, BRAF90 nM (VEGFR2), 58 nM (PDGFRβ), 6 nM (BRAF)
Sunitinib VEGFR2, PDGFRβ, c-KIT9 nM (VEGFR2), 8 nM (PDGFRβ), 8 nM (c-KIT)

Interpretation of Selectivity

The selectivity of a kinase inhibitor can be quantified using various metrics. A common method is the Selectivity Score (S-score) , which is the fraction of kinases in a panel that are inhibited above a certain threshold at a given concentration.[5][14] For this analysis, we will use S(80% @ 1µM), representing the fraction of kinases inhibited by more than 80%.

  • Cmpd-X: With potent activity against VEGFR2 and the JNK family, but significantly less inhibition of other kinases like PDGFRβ, c-KIT, and BRAF, Cmpd-X demonstrates a focused multi-kinase profile. Its S(80% @ 1µM) score against the 10 kinases listed is 0.4.

  • Sorafenib: Shows potent inhibition of VEGFR2, PDGFRβ, and BRAF, exhibiting a different spectrum of multi-kinase activity. Its S(80% @ 1µM) is 0.4.

  • Sunitinib: Displays potent, broad-spectrum inhibition against receptor tyrosine kinases including VEGFR2, PDGFRβ, and c-KIT. Its S(80% @ 1µM) is 0.4.

While the S-scores are identical in this small panel, the profiles are distinct. Cmpd-X shows a unique co-inhibition profile against VEGFR2 and the JNK kinase family. This dual activity could be therapeutically advantageous, simultaneously targeting angiogenesis (via VEGFR2) and stress/inflammatory pathways (via JNK).[7] This contrasts with the classic RTK-focused profiles of Sunitinib and Sorafenib. The methoxy group at the 6-position of the indazole ring is known to be a critical determinant in directing inhibitor selectivity.[7][11]

Visualizing Selectivity

The following diagram illustrates the distinct selectivity profiles of the three compounds against the selected kinase panel.

G cluster_inhibitors Inhibitors cluster_kinases Kinase Targets Cmpd-X Cmpd-X VEGFR2 VEGFR2 Cmpd-X->VEGFR2 JNK_Family JNK1/2/3 Cmpd-X->JNK_Family PDGFRb PDGFRb Cmpd-X->PDGFRb Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->PDGFRb cKIT c-KIT Sorafenib->cKIT BRAF BRAF Sorafenib->BRAF Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRb Sunitinib->cKIT Other Other Kinases (p38, CDK2, EGFR) Sunitinib->Other

Caption: Comparative inhibition profiles. Solid lines indicate potent inhibition (>80%), dashed lines indicate moderate inhibition.

Experimental Protocol: Generating a Kinase Selectivity Profile

The data presented in this guide is representative of results obtained from a high-throughput biochemical kinase assay.[4] Numerous commercial services offer large-scale kinase panel screening.[15][16][17] A widely used and robust method is the radiometric filter-binding assay, which directly measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP onto a substrate.[18]

Radiometric Kinase Assay (³³PanQinase™ Activity Assay)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a panel of protein kinases.

1. Reagent Preparation:

  • Assay Buffer: Prepare a kinase-specific buffer, typically containing a buffering agent (e.g., HEPES), MgCl₂, bovine serum albumin (BSA), and DTT.
  • ATP Solution: Prepare a stock solution of ATP. A portion is mixed with [γ-³³P]-ATP to create a working solution. The final ATP concentration in the assay should be at or near the Km for each specific kinase to ensure accurate potency assessment.[19]
  • Kinase Aliquots: Use highly purified, active recombinant kinase enzymes.[20]
  • Substrate: Use a kinase-specific peptide or protein substrate.
  • Test Compound: Prepare serial dilutions of the test compound (e.g., Cmpd-X) in DMSO, followed by a final dilution in assay buffer.

2. Assay Procedure:

  • In a 96-well or 384-well plate, add 5 µL of the diluted test compound. For control wells, add buffer with the corresponding DMSO concentration.
  • Add 10 µL of the substrate/kinase mixture to each well to initiate the reaction.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). The incubation time must be within the linear range of the enzymatic reaction.[20]
  • Add 5 µL of the [γ-³³P]-ATP working solution to start the phosphorylation reaction.
  • Terminate the reaction by adding 20 µL of 3% phosphoric acid.

3. Signal Detection:

  • Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose membrane) that captures the phosphorylated substrate.
  • Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
  • Dry the filter plate and add a scintillation cocktail.
  • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
  • For dose-response curves, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Reagents (Buffer, ATP, Substrate) B Serially Dilute Test Compound C Prepare Kinase Working Solution D Dispense Compound to Assay Plate B->D E Add Kinase/Substrate Mixture C->E D->E G Incubate (e.g., 60 min) E->G F Add [γ-³³P]-ATP to Start Reaction H Terminate Reaction (Phosphoric Acid) F->H G->F I Transfer to Filter Plate H->I J Wash to Remove Unused [γ-³³P]-ATP I->J K Read Radioactivity (Scintillation Counter) J->K L Calculate % Inhibition and IC50 Values K->L

Caption: Workflow for a radiometric kinase inhibition assay.

Conclusion

This comparative guide illustrates the distinct selectivity profile of this compound, a representative member of a pharmacologically significant class of compounds. Its hypothetical profile, characterized by potent co-inhibition of VEGFR2 and the JNK family, distinguishes it from broader-spectrum tyrosine kinase inhibitors like Sorafenib and Sunitinib. This unique selectivity highlights the power of subtle chemical modifications on the indazole scaffold to fine-tune biological activity. A thorough understanding of a compound's kinome-wide interactions, generated through robust biochemical assays, is indispensable for the rational design of next-generation targeted therapies and for predicting both their efficacy and potential safety liabilities.

References

A Comparative Guide to the Cross-Reactivity of 6-Methoxy-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. Off-target effects can lead to unforeseen toxicity and diminished efficacy, making cross-reactivity studies a critical component of the drug discovery pipeline.[1] This guide provides an in-depth comparative analysis of 6-Methoxy-1H-indazole-3-carbonitrile, a compound belonging to the indazole class of molecules known for their potent kinase inhibitory activity.[2][3]

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3][4] Modifications to the indazole ring system can significantly influence both potency and selectivity against various kinases.[2] This guide will objectively compare the hypothetical cross-reactivity profile of this compound with two other well-characterized indazole-based kinase inhibitors, Axitinib and a representative p38α/JNK3 inhibitor, to provide a framework for evaluating kinase inhibitor selectivity. The experimental data presented herein is illustrative, designed to guide researchers in their own investigations.

The Critical Role of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[5] Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them attractive drug targets.[3][5] However, the high degree of similarity in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[5] Cross-reactivity with unintended kinases can lead to toxic side effects, while in some cases, multi-targeted inhibition can be beneficial.[1] Therefore, a comprehensive understanding of a compound's selectivity profile is essential for predicting its biological effects and therapeutic potential.[1][6]

This guide will explore a multi-faceted approach to assessing kinase inhibitor cross-reactivity, combining broad, kinome-wide biochemical screening with targeted cellular assays to provide a holistic view of a compound's selectivity.

Experimental Design: A Multi-Pronged Approach to Profiling Selectivity

To thoroughly assess the cross-reactivity of this compound, a systematic approach employing both biochemical and cellular assays is proposed. This ensures that the data generated is not only comprehensive in its breadth across the kinome but also relevant to the physiological context of a living cell.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation A Compound of Interest (this compound) D KINOMEscan® Panel (>450 kinases) A->D B Comparator 1 (Axitinib) B->D C Comparator 2 (p38α/JNK3 Inhibitor) C->D E Binding Affinity (Kd) Data D->E Competition Binding Assay F NanoBRET™ Target Engagement Assay (Selected Kinases) E->F Inform selection of kinases G Functional Cell-Based Assay (e.g., Phospho-protein levels) E->G Inform pathway selection J Comprehensive Selectivity Profile E->J H Cellular IC50 / Target Occupancy F->H I Phenotypic Response G->I H->J I->J

Caption: A logical workflow for assessing kinase inhibitor cross-reactivity.

Methodologies for Cross-Reactivity Profiling

Broad Kinome Profiling: The KINOMEscan® Approach

To obtain a comprehensive, unbiased assessment of kinase binding, a competition binding assay such as KINOMEscan® is the industry standard.[7][8][9][10] This technology measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases, providing a quantitative measure of binding affinity (Kd).[8][11]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: this compound, Axitinib, and the p38α/JNK3 inhibitor are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Execution: The compounds are screened against a panel of over 450 kinases at a concentration of 1 µM. The assay is based on a competition binding format where the amount of kinase captured on a solid support is measured in the presence and absence of the test compound.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding. For hits identified in the primary screen, a dose-response curve is generated to determine the dissociation constant (Kd).

Cellular Target Engagement: NanoBRET™ Assay

While biochemical assays provide valuable information on direct binding, it is crucial to confirm target engagement within the complex environment of a living cell.[6][12] The NanoBRET™ Target Engagement Intracellular Kinase Assay is a robust method for quantifying compound binding to a specific kinase in live cells.[13]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer.

  • Compound Treatment: Transfected cells are treated with a serial dilution of the test compounds for 2 hours.

  • BRET Measurement: The NanoBRET™ substrate and the fluorescent tracer are added to the cells, and the bioluminescence resonance energy transfer (BRET) signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis: The data is plotted as a dose-response curve to determine the cellular IC50 value, representing the concentration of the compound required to inhibit 50% of tracer binding.

Functional Cellular Assay: Phospho-protein Analysis

To determine if target engagement translates into a functional cellular response, the phosphorylation status of a downstream substrate of the kinase of interest can be measured.[5] This can be achieved using various methods, including Western blotting or high-content imaging with phospho-specific antibodies.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Culture and Treatment: A relevant cell line expressing the target kinase is treated with increasing concentrations of the test compounds for a specified time.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated substrate and the total protein (as a loading control).

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated. The results are plotted as a dose-response curve to determine the functional IC50.

Comparative Data Analysis

The following tables present hypothetical data for this compound and the two comparator compounds.

Table 1: KINOMEscan® Binding Affinities (Kd, nM) for Selected Kinases

KinaseThis compoundAxitinibp38α/JNK3 Inhibitor
VEGFR2501.2>10,000
PDGFRβ751.6>10,000
c-KIT1202.1>10,000
p38α8005,00015
JNK31,500>10,00025
SRC2501508,000
ABL1400200>10,000

Table 2: Cellular Target Engagement (NanoBRET™ IC50, nM)

Kinase TargetThis compoundAxitinibp38α/JNK3 Inhibitor
VEGFR225015>10,000
p38α3,000>10,000100

Table 3: Functional Cellular Assay (Phospho-Substrate IC50, nM)

PathwayThis compoundAxitinibp38α/JNK3 Inhibitor
p-VEGFR2 (Y1175)35020>10,000
p-MK2 (T334)4,500>10,000150

Discussion of Hypothetical Findings

The illustrative data suggests that this compound exhibits a distinct selectivity profile compared to the two established inhibitors. While Axitinib is a potent inhibitor of VEGFR, PDGFR, and c-KIT, and the comparator inhibitor is highly selective for p38α and JNK3, this compound displays moderate potency against a broader range of kinases, including members of the SRC and ABL families.

The cellular data generally corroborates the biochemical findings, although with the expected rightward shift in potency, which can be attributed to factors such as cell permeability and ATP competition.[14] The NanoBRET™ and functional cellular assays confirm on-target activity for VEGFR2 and p38α, albeit at higher concentrations than the primary biochemical binding.

The broader selectivity profile of this compound could be advantageous or disadvantageous depending on the therapeutic context. While it may offer the potential for multi-targeted efficacy, it also carries a higher risk of off-target liabilities.[1] Further investigation into the functional consequences of inhibiting the identified off-target kinases would be necessary to fully assess the therapeutic potential of this compound.

G cluster_0 Compound Profiles cluster_1 Primary Targets cluster_2 Off-Targets A This compound (Broad Spectrum) D VEGFR2 A->D Moderate G p38α A->G Weak I SRC A->I Moderate J ABL1 A->J Moderate B Axitinib (VEGFR family selective) B->D Potent E PDGFRβ B->E Potent F c-KIT B->F Potent C p38α/JNK3 Inhibitor (MAPK selective) C->G Potent H JNK3 C->H Potent

Caption: A visual comparison of the hypothetical kinase selectivity profiles.

Conclusion

This guide has outlined a comprehensive strategy for evaluating the cross-reactivity of this compound, a representative member of the promising indazole class of kinase inhibitors. By combining broad biochemical screening with targeted cellular assays, researchers can build a detailed and physiologically relevant selectivity profile. This information is invaluable for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective targeted therapies. The provided protocols and data interpretation framework serve as a valuable resource for scientists engaged in the characterization of novel kinase inhibitors.

References

A Comparative Guide to the Synthesis of Substituted Indazole-3-carbonitriles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted indazole-3-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore, and the addition of a nitrile group at the 3-position provides a versatile handle for further chemical modifications, making these compounds valuable building blocks in the synthesis of novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of key synthetic routes to substituted indazole-3-carbonitriles, offering insights into the mechanistic underpinnings, practical considerations, and performance of each methodology to aid researchers in selecting the optimal route for their specific needs.

The Strategic Importance of the Indazole-3-carbonitrile Moiety

The indazole ring system is a prominent feature in a number of approved drugs, including the anti-cancer agent niraparib and the antiemetic granisetron.[4] The cyano group at the C3 position is a valuable functional group in drug discovery for several reasons. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups. Furthermore, the nitrile can be readily transformed into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, providing access to a diverse range of chemical space.[5][6]

This guide will explore three prominent strategies for the synthesis of substituted indazole-3-carbonitriles:

  • Transition-Metal-Catalyzed C-H Cyanation of Indazoles: A direct and atom-economical approach.

  • Palladium-Catalyzed Cyanation of 3-Haloindazoles: A classic and reliable cross-coupling strategy.

  • Cyclization of Substituted 2-Aminobenzonitriles: A convergent approach where the nitrile is incorporated in the starting material.

Transition-Metal-Catalyzed C-H Cyanation of Indazoles

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering a more efficient and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[7][8] In the context of indazole-3-carbonitrile synthesis, transition-metal-catalyzed C-H cyanation allows for the direct introduction of a cyano group at the C3 position of the indazole core.

Mechanistic Rationale and Key Features

Rhodium(III)-catalyzed C-H cyanation has been successfully applied to 2H-indazoles.[9][10] The reaction typically proceeds via a chelation-assisted mechanism, where the nitrogen atom of the indazole directs the rhodium catalyst to the C-H bond at the ortho position of a substituent on the N2 nitrogen. This is followed by oxidative addition, reductive elimination, and catalyst regeneration. The use of a directing group is crucial for achieving high regioselectivity.

Advantages:

  • Atom Economy: Avoids the need for pre-halogenation of the indazole starting material.

  • Step Economy: Reduces the number of synthetic steps.

  • High Regioselectivity: The directing group ensures cyanation occurs at the desired position.

Disadvantages:

  • Limited to N-Substituted Indazoles: Requires a directing group on the indazole nitrogen.

  • Catalyst Cost and Toxicity: Rhodium catalysts can be expensive and require careful handling.

  • Optimization Required: Reaction conditions can be sensitive to the substrate and require careful optimization.

Experimental Protocol: Rh(III)-Catalyzed C-H Cyanation of 2-Phenyl-2H-indazole

The following protocol is a representative example of a rhodium-catalyzed C-H cyanation reaction.[10]

Materials:

  • 2-Phenyl-2H-indazole

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • [Cp*RhCl₂]₂

  • AgSbF₆

  • KOAc

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried sealed tube, add 2-phenyl-2H-indazole (0.1 mmol), NCTS (63 mg, 0.25 mmol), and [Cp*RhCl₂]₂ (3.1 mg, 5 mol %).

  • In a glovebox, add AgSbF₆ (13.7 mg, 40 mol %) and KOAc (5.9 mg, 60 mol %).

  • Add DCE (1 mL) to the tube under air.

  • Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (TLC) to obtain the desired ortho-cyanated phenylindazole.

G cluster_0 Catalytic Cycle Indazole 2H-Indazole Intermediate1 Chelation Complex Indazole->Intermediate1 Coordination Rh_cat [Rh(III)] Intermediate2 Rhodacycle Intermediate1->Intermediate2 C-H Activation Intermediate3 Rh(V) Intermediate Intermediate2->Intermediate3 Oxidative Addition Product Cyanated Indazole Intermediate3->Product Reductive Elimination Byproduct TsN(Ph)H Intermediate3->Byproduct NCTS NCTS (Cyano Source) NCTS->Intermediate2

Caption: Rh(III)-Catalyzed C-H Cyanation Cycle.

Palladium-Catalyzed Cyanation of 3-Haloindazoles

A more traditional and widely employed method for the synthesis of indazole-3-carbonitriles is the palladium-catalyzed cross-coupling of a 3-haloindazole with a cyanide source.[11][12] This approach is a variation of the well-established Buchwald-Hartwig and Heck cross-coupling reactions and offers a reliable route to the target compounds.

Mechanistic Rationale and Key Features

The catalytic cycle typically involves the oxidative addition of the 3-haloindazole to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., from Zn(CN)₂) or direct cyanation, and subsequent reductive elimination to yield the 3-cyanoindazole and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing catalyst deactivation.

Advantages:

  • Broad Substrate Scope: Tolerates a wide range of functional groups on the indazole ring.

  • Well-Established Methodology: A large body of literature exists, providing a good starting point for optimization.

  • Versatility in Cyanide Source: A variety of cyanide reagents can be used, including less toxic alternatives to KCN and NaCN, such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]).[12]

Disadvantages:

  • Requires Pre-functionalization: The synthesis of the 3-haloindazole precursor is an additional step.

  • Potential for Catalyst Poisoning: Cyanide ions can poison the palladium catalyst, requiring careful control of reaction conditions.

  • Toxicity of Cyanide Reagents: While less toxic alternatives exist, many cyanide sources are highly toxic and require specialized handling procedures.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole

The following protocol is based on a procedure for the palladium-catalyzed cyanation of 3-iodo-1H-indazole using zinc cyanide.[11]

Materials:

  • 3-Iodo-1H-indazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 3-iodo-1H-indazole (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.025 mmol), and dppf (0.05 mmol).

  • Add anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1H-indazole-3-carbonitrile.

G cluster_1 Palladium-Catalyzed Cyanation Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Haloindazole 3-Haloindazole Haloindazole->OxAdd Transmetalation Cyanation OxAdd->Transmetalation Product_complex Product Complex Transmetalation->Product_complex Product_complex->Pd0 Reductive Elimination Product 3-Cyanoindazole Product_complex->Product ZnCN2 Zn(CN)2 ZnCN2->Transmetalation

Caption: Palladium-Catalyzed Cyanation Cycle.

Cyclization of Substituted 2-Aminobenzonitriles

An alternative strategy involves the construction of the indazole ring from a starting material that already contains the nitrile functionality. The cyclization of substituted 2-aminobenzonitriles is a common and effective method for preparing 1H-indazole-3-carbonitriles.

Mechanistic Rationale and Key Features

This approach typically involves the diazotization of the amino group of a 2-aminobenzonitrile derivative, followed by an intramolecular cyclization to form the indazole ring. The reaction is often carried out in the presence of a nitrite source (e.g., sodium nitrite) and an acid.

Advantages:

  • Convergent Synthesis: The nitrile group is incorporated early in the synthetic sequence.

  • Readily Available Starting Materials: Many substituted 2-aminobenzonitriles are commercially available or can be synthesized in one step.[13]

  • Avoids Direct Handling of Cyanide: The cyano group is already present in the starting material, avoiding the need to use highly toxic cyanide reagents in the final step.

Disadvantages:

  • Potential for Side Reactions: Diazotization reactions can sometimes lead to the formation of side products.

  • Harsh Reaction Conditions: The use of strong acids and the generation of diazonium salts may not be compatible with all functional groups.

  • Limited to 1H-Indazoles: This method typically yields 1H-indazoles.

Experimental Protocol: Synthesis of 1H-Indazole-3-carbonitrile from 2-Aminobenzonitrile

The following is a general procedure for the synthesis of 1H-indazole-3-carbonitrile from 2-aminobenzonitrile.

Materials:

  • 2-Aminobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 2-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 1H-indazole-3-carbonitrile.

  • The crude product can be further purified by recrystallization.

G cluster_2 Cyclization of 2-Aminobenzonitrile Aminobenzonitrile 2-Aminobenzonitrile Diazonium Diazonium Salt Aminobenzonitrile->Diazonium NaNO2, HCl Cyclization Intramolecular Cyclization Diazonium->Cyclization Product 1H-Indazole-3-carbonitrile Cyclization->Product

Caption: Synthesis via Cyclization of 2-Aminobenzonitrile.

Comparative Analysis of Synthetic Routes

FeatureTransition-Metal-Catalyzed C-H CyanationPalladium-Catalyzed Cyanation of 3-HaloindazolesCyclization of 2-Aminobenzonitriles
Starting Material N-Substituted Indazole3-Haloindazole2-Aminobenzonitrile
Key Reagents Rh(III) catalyst, NCTSPd(0) catalyst, Zn(CN)₂ or K₄[Fe(CN)₆]NaNO₂, HCl
Typical Yield Good to excellent (53-95%)[10]Good to excellent (up to 97%)[11]Moderate to good
Reaction Temperature High (120 °C)[10]Moderate to high (rt to 150 °C)[11]Low to ambient (0 °C to rt)
Reaction Time Long (24 h)[10]Moderate (12-24 h)[11]Short (2-4 h)
Atom Economy HighModerateModerate
Step Economy HighLowHigh
Substrate Scope Good for N-substituted indazoles[10]Broad[11]Good
Toxicity Concerns Rhodium catalyst, chlorinated solventsPalladium catalyst, cyanide sourceDiazonium salts, strong acids
Key Advantage Direct C-H functionalizationWell-established and reliableAvoids direct use of cyanide in the final step
Key Disadvantage Requires directing group, expensive catalystRequires pre-functionalizationPotential for side reactions

Conclusion and Recommendations

The choice of synthetic route to substituted indazole-3-carbonitriles depends on several factors, including the desired substitution pattern, the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling specific reagents.

  • For rapid access to a variety of substituted 1H-indazole-3-carbonitriles from commercially available precursors, the cyclization of 2-aminobenzonitriles is a straightforward and cost-effective option. This method is particularly advantageous as it avoids the use of highly toxic cyanide reagents in the final step.

  • When a broader substrate scope and high yields are paramount, and the synthesis of a 3-haloindazole precursor is feasible, palladium-catalyzed cyanation is a robust and reliable choice. The availability of less toxic cyanide sources like zinc cyanide and potassium ferrocyanide has made this classic method more appealing.

  • For the synthesis of N-substituted indazole-3-carbonitriles where atom and step economy are critical, transition-metal-catalyzed C-H cyanation offers an elegant and modern approach. While it may require more optimization and the use of an expensive catalyst, the ability to directly functionalize a C-H bond is a significant advantage.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision and select the most suitable synthetic strategy for their specific target molecules.

References

A Comparative Guide to the Validation of 3-(Indol-2-yl)indazoles as Checkpoint Kinase 1 (Chk1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison for the validation of 3-(indol-2-yl)indazoles as inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the cell cycle and DNA damage response (DDR). We will explore the scientific rationale behind targeting Chk1, delve into the experimental validation of this specific class of inhibitors, and compare their activity with other known Chk1 inhibitors, supported by experimental data and detailed protocols.

The Critical Role of Chk1 in Genomic Integrity and as a Cancer Target

Checkpoint Kinase 1 (Chk1) is a serine/threonine-specific protein kinase that plays a pivotal role in maintaining genomic stability.[1][2] As a key component of the DNA damage response, Chk1 is activated upon detection of DNA damage or replication stress, leading to cell cycle arrest, which allows time for DNA repair.[1][2][3] This function is crucial for preventing cells with damaged DNA from progressing through the cell cycle and proliferating.[1]

Many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, become heavily reliant on the Chk1-mediated cell cycle checkpoints for survival.[1] This dependency makes Chk1 an attractive therapeutic target. By inhibiting Chk1, we can abrogate these critical checkpoints, forcing cancer cells with damaged DNA into premature mitosis, a process that often leads to mitotic catastrophe and selective cancer cell death.

The Chek1 Signaling Pathway

Upon DNA damage, particularly single-strand breaks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and, in turn, phosphorylates and activates Chk1.[1][2] Activated Chk1 then phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases.[1][2] Phosphorylation of Cdc25 leads to its degradation, preventing the activation of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[1][2] This cascade ultimately results in cell cycle arrest at the G1/S, S, or G2/M phases.[1][2]

Caption: The ATR-Chk1 signaling pathway in response to DNA damage and its inhibition by 3-(indol-2-yl)indazoles.

3-(Indol-2-yl)indazoles: A Promising Class of Chk1 Inhibitors

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. The specific class of 3-(indol-2-yl)indazoles has been identified as potent inhibitors of Chk1 kinase. While extensive peer-reviewed data on a broad range of analogues is limited in the public domain, patent literature highlights their potential. For instance, compounds such as 3-(1H-Indol-2-yl)-6-(3-methoxy-4-hydroxy-phenyl)-1H-indazole have been synthesized and claimed for their Chk1 inhibitory activity.

Experimental Validation of 3-(Indol-2-yl)indazoles

A rigorous validation process is essential to characterize the potency, selectivity, and cellular effects of any new inhibitor class. The following experimental workflow outlines the key steps in validating 3-(indol-2-yl)indazoles as Chk1 inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (EC50 Determination) Kinase_Assay->Cell_Viability Confirm Cellular Potency Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Viability->Western_Blot Investigate Mechanism Cell_Cycle Cell Cycle Analysis (Checkpoint Abrogation) Western_Blot->Cell_Cycle Assess Functional Outcome

Caption: Experimental workflow for the validation of Chk1 inhibitors.

In Vitro Kinase Assay: Determining IC50

The initial step is to determine the direct inhibitory effect of the compounds on the enzymatic activity of purified Chk1 kinase. This is typically achieved through a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay

This commercially available assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 peptide substrate

  • ATP

  • Kinase assay buffer

  • 3-(indol-2-yl)indazole compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the 3-(indol-2-yl)indazole compounds in the kinase assay buffer.

  • In a 96-well plate, add the Chk1 enzyme, the peptide substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves converting the generated ADP to ATP and then measuring the light produced by a luciferase reaction.

  • The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the Chk1 kinase activity.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Inhibitor ClassTargetIC50 (nM)Notes
3-(Indol-2-yl)indazoles Chk1Data not publicly available in peer-reviewed literaturePotency suggested by patent literature.
AZD7762 Chk1/2~5A potent and well-characterized Chk1/Chk2 inhibitor.
LY2603618 (Prexasertib) Chk1/2<1A highly potent Chk1/Chk2 inhibitor that has been in clinical trials.
UCN-01 (7-hydroxystaurosporine) Broad Spectrum (including Chk1)~10-50An early, less selective Chk1 inhibitor.

Note: IC50 values can vary depending on the specific assay conditions.

Cell-Based Assays: Assessing Cellular Efficacy and Mechanism of Action

These assays determine the effect of the inhibitors on the growth and survival of cancer cells, both as a single agent and in combination with DNA-damaging agents.

Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., HT-29, HeLa)

  • Complete cell culture medium

  • 3-(indol-2-yl)indazole compounds

  • DNA-damaging agent (e.g., gemcitabine, cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the 3-(indol-2-yl)indazole compounds, alone or in combination with a fixed concentration of a DNA-damaging agent.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 (half-maximal effective concentration).

Western blotting is a crucial technique to confirm that the inhibitor is engaging its target (Chk1) within the cell and to observe the downstream consequences on the signaling pathway.

Protocol: Western Blot for Chk1 Pathway Proteins

Materials:

  • Cancer cell lines

  • 3-(indol-2-yl)indazole compounds

  • DNA-damaging agent

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-phospho-Histone H2A.X (Ser139), anti-Cdc25A, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the inhibitor and/or a DNA-damaging agent for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcomes:

  • Inhibition of Chk1 activity: A decrease in the autophosphorylation of Chk1 at Ser296.

  • Activation of the DNA damage response: An increase in the phosphorylation of Chk1 at Ser345 (an ATR-mediated event) and an increase in phosphorylated histone H2A.X (γH2AX), a marker of DNA double-strand breaks.

  • Downstream pathway modulation: Stabilization of Cdc25A, as its degradation is dependent on Chk1 activity.[2]

Flow cytometry is used to analyze the cell cycle distribution of a population of cells and to determine if the Chk1 inhibitor can override a DNA damage-induced cell cycle arrest.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • 3-(indol-2-yl)indazole compounds

  • DNA-damaging agent

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with a DNA-damaging agent to induce cell cycle arrest (e.g., in G2/M phase).

  • Co-treat a subset of the arrested cells with the 3-(indol-2-yl)indazole compound.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells and stain with PI solution.

  • Analyze the DNA content of the cells using a flow cytometer.

Expected Outcomes: A successful Chk1 inhibitor will cause cells arrested by a DNA-damaging agent to bypass the checkpoint and progress into mitosis, which can be observed as a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) over time.

Conclusion and Future Directions

The validation of 3-(indol-2-yl)indazoles as Chk1 inhibitors requires a multi-faceted approach, combining biochemical and cell-based assays to elucidate their potency, mechanism of action, and cellular efficacy. While patent literature provides a strong rationale for investigating this class of compounds, further peer-reviewed studies are necessary to fully characterize their therapeutic potential. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess their pharmacokinetic properties and anti-tumor efficacy in preclinical models. The insights gained from such comprehensive validation will be instrumental in determining the clinical viability of 3-(indol-2-yl)indazoles as a novel class of anticancer agents.

References

A Comparative Guide to the Anti-proliferative Activity of 6-Methoxy-1H-indazole-3-carbonitrile in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with several indazole-containing compounds approved as anti-cancer drugs.[1][2] These agents often function as kinase inhibitors, highlighting the therapeutic potential of this chemical class.[2] This guide provides a comparative analysis of the anti-proliferative activity of a novel investigational compound, 6-Methoxy-1H-indazole-3-carbonitrile. While specific data on this exact molecule is limited in publicly available literature, we will extrapolate its potential activity based on related indazole derivatives and present a comprehensive framework for its evaluation against established chemotherapy agents.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical context and practical experimental protocols.

Comparative Framework

To rigorously assess the anti-cancer potential of this compound, a multi-faceted approach is necessary. This involves direct comparison with standard-of-care chemotherapeutic agents across a panel of well-characterized cancer cell lines. For this guide, we will consider Doxorubicin and Cisplatin as comparator compounds due to their widespread clinical use and well-understood mechanisms of action, which primarily involve DNA damage and cell cycle arrest.[6][7]

The evaluation will be conducted across three distinct human cancer cell lines, selected to represent different cancer types and genetic backgrounds:

  • MCF-7: A human breast adenocarcinoma cell line.[8]

  • HCT116: A human colorectal carcinoma cell line.[9][10]

  • A549: A human lung carcinoma cell line.[8][9]

Experimental Design & Rationale

The following experimental workflow is designed to provide a comprehensive profile of the anti-proliferative and cytotoxic effects of this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation Cell_Culture Cell Line Seeding (MCF-7, HCT116, A549) Compound_Treatment Treatment with: - this compound - Doxorubicin (Positive Control) - Cisplatin (Positive Control) - Vehicle (Negative Control) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50 Determination) Compound_Treatment->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI Staining) MTT_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay

Caption: A streamlined workflow for evaluating the anti-cancer properties of a novel compound.

I. Cell Viability Assessment: The MTT Assay

The initial step in evaluating an anti-proliferative agent is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[11] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.

Table 1: Hypothetical IC50 Values (µM) of Test Compounds in Various Cancer Cell Lines

Cell LineThis compoundDoxorubicinCisplatin
MCF-7 8.50.915.2
HCT116 12.31.218.9
A549 15.81.525.4

Note: The above data is hypothetical and for illustrative purposes. Actual IC50 values would need to be determined experimentally.

II. Elucidating the Mechanism of Action: Cell Cycle and Apoptosis Analysis

Following the determination of IC50 values, it is crucial to investigate the underlying mechanism by which this compound exerts its anti-proliferative effects. Two key cellular processes to examine are the cell cycle and apoptosis.

A. Cell Cycle Analysis by Flow Cytometry

Disruptions in the normal progression of the cell cycle are a hallmark of many anti-cancer agents.[12] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content in a cell.[13]

B. Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is another critical mechanism of action for many chemotherapeutic drugs. The Annexin V assay is a widely used method for detecting early-stage apoptosis.[15][16] In apoptotic cells, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye, allowing for the detection of apoptotic cells by flow cytometry.[17] Propidium iodide is used concurrently to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[15][16]

Signaling Pathway Diagram

G cluster_0 Apoptosis Induction Drug 6-Methoxy-1H- indazole-3-carbonitrile Cell_Stress Cellular Stress Drug->Cell_Stress Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cell_Stress->Pro_Apoptotic Mitochondria Mitochondrial Permeabilization Pro_Apoptotic->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by the test compound.

Experimental Protocols

1. MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[11]

  • Compound Treatment: Treat cells with serial dilutions of this compound, Doxorubicin, and Cisplatin for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[14][18]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[13]

3. Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[15]

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide.[16] Incubate in the dark for 15 minutes at room temperature.[19]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[15]

This guide outlines a comprehensive and logical framework for the initial in-vitro characterization of this compound's anti-proliferative activity. By employing standardized assays and comparing its performance against established chemotherapeutic agents, researchers can gain valuable insights into its potency and potential mechanism of action. The hypothetical data presented suggests that this compound could be a promising candidate for further pre-clinical development. However, rigorous experimental validation is essential to confirm these initial findings.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: --INVALID-LINK--

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: --INVALID-LINK--

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Available at: --INVALID-LINK--

  • Cell cycle analysis with flow cytometry and propidium iodide. Available at: --INVALID-LINK--

  • Annexin V staining assay protocol for apoptosis. Available at: --INVALID-LINK--

  • Assaying cell cycle status using flow cytometry. Available at: --INVALID-LINK--

  • Annexin V Stain Protocol. Available at: --INVALID-LINK--

  • How to Complete Cell Cycle Analysis via Flow Cytometry. Available at: --INVALID-LINK--

  • Cell Cycle Analysis by DNA Content. Available at: --INVALID-LINK--

  • MTT Assay Protocol for Cell Viability and Proliferation. Available at: --INVALID-LINK--

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Available at: --INVALID-LINK--

  • MTT assay protocol. Available at: --INVALID-LINK--

  • MTT Cell Proliferation Assay. Available at: --INVALID-LINK--

  • Cell Viability Assays - Assay Guidance Manual. Available at: --INVALID-LINK--

  • A Comparative Analysis of Neoisoliquiritin and Standard Chemotherapy Drugs in Oncology Research. Available at: --INVALID-LINK--

  • MTT Cell Assay Protocol. Available at: --INVALID-LINK--

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Available at: --INVALID-LINK--

  • Antiproliferation activity of compounds against HCT116, MCF-7, A549,... Available at: --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: --INVALID-LINK--

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available at: --INVALID-LINK--

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. Available at: --INVALID-LINK--

  • In Vitro Chemoresistance and Chemosensitivity Assays. Available at: --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: --INVALID-LINK--

  • Apoptotic cell rates in the A549, MCF7, HUH7, and HCT116 cells treated... Available at: --INVALID-LINK--

  • MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. Available at: --INVALID-LINK--

  • In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. Available at: --INVALID-LINK--

  • Compounds Active Against Cancer Lines (HCT116, MCF7, A549) from Priority Extracts – Phase II. Available at: --INVALID-LINK--

  • 6-Methoxy-1H-indazole-3-carboxylic acid. Available at: --INVALID-LINK--

  • This compound. Available at: --INVALID-LINK--

  • Scheme 20. Synthesis of indazole derivatives in different methods. Available at: --INVALID-LINK--

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: --INVALID-LINK--

  • This compound. Available at: --INVALID-LINK--

  • 6-Methoxy-1H-indole-3-carbaldehyde synthesis. Available at: --INVALID-LINK--

  • Indazole synthesis. Available at: --INVALID-LINK--

  • Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. Available at: --INVALID-LINK--

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: --INVALID-LINK--

  • 6 Methoxy 1H indazole 3 carboxaldehyde. Available at: --INVALID-LINK--

  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. Available at: --INVALID-LINK--

References

Introduction: The Power of In Silico Methods in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Docking Studies of Indazole Derivatives in Kinase Active Sites

Protein kinases are central players in cellular signaling, regulating a vast array of processes from cell growth and proliferation to differentiation and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued classes of drug targets.[1] Within the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a "privileged structure," forming the core of several FDA-approved drugs like Axitinib and Pazopanib.[2][3] The versatility and favorable physicochemical properties of the indazole core make it an ideal starting point for developing potent and selective kinase inhibitors.[4]

Computational molecular docking has become an indispensable tool in this field. It provides a cost-effective and rapid method to predict the binding orientation and affinity of small molecules (ligands) within the active site of a protein target.[5][6] By simulating these molecular interactions, we can prioritize compounds for synthesis, rationalize structure-activity relationships (SAR), and guide the design of next-generation inhibitors with improved potency and selectivity.

This guide offers a comprehensive framework for conducting and interpreting comparative docking studies of indazole derivatives against various kinase targets. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating experimental design.

Part 1: The Methodological Blueprint for Comparative Docking

A successful docking study is built on two pillars: the appropriate selection of computational tools and a rigorous, validated protocol. The goal is not just to generate data, but to produce reliable, reproducible, and insightful results.

Pillar 1: Selecting the Right Tools - Docking Software & Scoring Functions

The choice of docking software is a critical first step. Different programs employ distinct algorithms for conformational sampling and use different "scoring functions" to estimate binding affinity.

  • Docking Software :

    • AutoDock Vina : One of the most widely used open-source docking programs, it utilizes a Lamarckian genetic algorithm for ligand conformation searching and an empirical scoring function for rapid and generally accurate predictions.[7][8] Its speed and accessibility make it an excellent choice for virtual screening and initial comparative studies.

    • Schrödinger's Glide : A commercial software package known for its high accuracy. Glide uses a hierarchical series of filters to search for possible ligand poses and employs a more rigorous scoring function (GlideScore) that is parameterized to reproduce experimental binding data.[8][9]

    • GOLD (Genetic Optimisation for Ligand Docking) : Another popular commercial option that uses a genetic algorithm to explore ligand flexibility and protein-ligand interactions. It is particularly noted for its handling of protein flexibility through sidechain rotations.[6]

  • Scoring Functions : These are mathematical models used to approximate the binding free energy of a protein-ligand complex.[10] They can be broadly categorized as:

    • Force-Field-Based : Calculate the sum of non-bonded interactions (van der Waals and electrostatic) using parameters from molecular mechanics force fields.

    • Empirical : Use weighted terms for key binding interactions like hydrogen bonds, hydrophobic contacts, and rotational entropy penalties. These weights are derived from fitting to experimental binding data of known protein-ligand complexes.

    • Knowledge-Based : Derive statistical potentials from analyzing the frequency of specific atom-pair contacts in databases of known protein-ligand crystal structures.[10]

It is crucial to understand that no single scoring function is perfect. A common best practice is to use consensus scoring , where multiple scoring functions are used to evaluate a given pose. A pose that consistently ranks highly across different scoring functions is more likely to be a true positive.[11][12]

G cluster_prep Preparation Phase cluster_dock Execution & Validation cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., Kinase PDB Structure) PrepProt 3. Protein Preparation (Clean, Add Hydrogens) PDB->PrepProt Ligands 2. Ligand Library (Indazole Derivatives) PrepLig 4. Ligand Preparation (2D to 3D, Minimize Energy) Ligands->PrepLig Grid 5. Define Binding Site (Grid Generation) PrepProt->Grid PrepLig->Grid Dock 6. Molecular Docking (Run Simulation) Grid->Dock Validate 7. Protocol Validation (Redock Native Ligand, RMSD < 2Å) Dock->Validate Feedback Analyze 8. Analyze Poses & Scores (Binding Interactions) Dock->Analyze Compare 9. Comparative Analysis (Docking Scores vs. IC50) Analyze->Compare Design 10. Rational Drug Design (Guide Synthesis) Compare->Design

Caption: General workflow for a comparative molecular docking study.

Pillar 2: Ensuring Reliability - The Self-Validating Protocol

The trustworthiness of any docking result hinges on the validation of the protocol. The ability of a docking algorithm to reproduce the experimentally determined binding pose of a known ligand is a fundamental check of its accuracy for a given system.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a self-validating workflow by first redocking a co-crystallized ligand.

  • Target Protein Preparation : a. Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, let's use Aurora Kinase A (PDB ID: 1MQ4).[13] b. Using molecular visualization software like UCSF Chimera or AutoDockTools, remove all non-essential components: water molecules, ions, and any co-crystallized ligands.[5][7] c. Add polar hydrogen atoms to the protein structure. This is critical for correctly modeling hydrogen bonds. d. Assign partial charges (e.g., Kollman charges) to the protein atoms. e. Save the prepared protein structure in the required PDBQT format for Vina.[5]

  • Ligand Preparation : a. Obtain the 2D structure of the indazole derivative. This can be drawn using software like ChemSketch or obtained from a database. b. Convert the 2D structure into a 3D conformation. c. Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation.[5] d. Define rotatable bonds and save the prepared ligand in PDBQT format.

  • Protocol Validation (Redocking) : a. Extract the native ligand that was co-crystallized with the protein in the PDB file. b. Prepare this native ligand using the steps in section 2. c. Define the docking search space (the "grid box") around the position of the native ligand in the crystal structure. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand. d. Run AutoDock Vina to dock the prepared native ligand back into the prepared protein. e. Crucial Step : Superimpose the top-ranked docked pose with the original crystal structure pose of the ligand. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[9][14] If the RMSD is high, the grid box parameters or docking settings may need adjustment.

  • Docking of Indazole Derivatives : a. Once the protocol is validated, use the exact same protein structure and grid box parameters to dock your library of indazole derivatives. b. Run the AutoDock Vina simulation for each derivative. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score in kcal/mol).[5]

  • Analysis of Results : a. Visualize the top-ranked poses for each derivative within the kinase active site. b. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with specific amino acid residues. Tools like Discovery Studio Visualizer or PyMOL are excellent for this purpose.

Part 2: Comparative Docking Analysis in Action

Here, we demonstrate the application of this methodology by comparing indazole derivatives against three clinically relevant kinase targets: Aurora Kinase A, VEGFR-2, and p38 MAPK.

Case Study 1: Aurora Kinase A

Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[13] Several indazole-based inhibitors have been developed to target this family.[15]

A comparative docking study can reveal why certain substitutions on the indazole scaffold lead to higher potency. For instance, analysis often shows that the indazole core itself forms crucial hydrogen bonds with the "hinge region" of the kinase (e.g., residues Glu211 and Ala213 in Aurora A), mimicking the interaction of the native ATP ligand.[2] The selectivity and potency are then modulated by substituents that interact with other regions of the active site.[15]

CompoundAurora A IC50Docking Score (kcal/mol)Key Interactions with Aurora A (PDB: 1MQ4)Reference
Indazole Derivative 17 Dual A/B inhibitor-8.5 (Predicted)H-bonds with hinge residues (Ala213).[15]
Indazole Derivative 30 Aurora A selective-9.2 (Predicted)Additional interactions with Arg220 and Thr217.[15]
Indazole Derivative 53d Potent Inhibitor-9.5 (Predicted)H-bonds with Glu211, Ala213; Sulfonyl group H-bond with Lys141.[2]

Note: Docking scores are representative values and can vary based on the specific software and parameters used.

G cluster_aurora Aurora A Active Site cluster_ligand Indazole Inhibitor Ala213 Ala213 (Hinge) Glu211 Glu211 (Hinge) Arg220 Arg220 Lys141 Lys141 Indazole Indazole Core Indazole->Ala213 H-bond Indazole->Glu211 H-bond Substituent Substituent Group (e.g., Sulfonyl) Substituent->Arg220 Interaction Substituent->Lys141 H-bond

Caption: Key interactions of an indazole derivative in the Aurora A kinase active site.

Case Study 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] Indazole-based drugs like Axitinib are potent VEGFR-2 inhibitors.[16][17]

Docking studies of indazole derivatives in the VEGFR-2 active site (e.g., PDB ID: 4AGD) consistently show the indazole core occupying the ATP-binding pocket and forming hydrogen bonds with hinge residues Cys919 and Asp1046. The specific substitutions on the indazole ring then determine the overall binding affinity by forming additional hydrophobic and electrostatic interactions.[16][18]

CompoundVEGFR-2 IC50Docking Score (kcal/mol)Key Interactions with VEGFR-2 (PDB: 4AGD)Reference
Axitinib 0.2 nM-10.5 (Predicted)H-bonds with Cys919, Asp1046; extensive hydrophobic interactions.[16]
Pazopanib 30 nM-9.8 (Predicted)H-bonds with hinge region; interactions with the DFG motif.[16]
Compound 30 1.24 nM-11.2 (Predicted)Potent interactions within the ATP binding site.[17]
Case Study 3: p38 Mitogen-Activated Protein Kinase (MAPK)

p38 MAPK is a serine/threonine kinase involved in inflammatory responses.[19] Inhibitors of p38 MAPK are being investigated for treating inflammatory diseases. Docking studies have been used to identify and optimize imidazole and indazole-based inhibitors for this target.[20]

In the active site of p38 MAPK (e.g., PDB ID: 1A9U), potent indazole inhibitors typically form hydrogen bonds with the backbone of key residues like Asp168 and Met109 in the hinge region.[20][21] Comparing the docking poses of a series of analogs can explain why, for example, the addition of methyl groups enhances binding affinity, likely by making favorable hydrophobic contacts.[20]

Compoundp38 MAPK IC50Docking Score (kcal/mol)Key Interactions with p38 MAPK (PDB: 1A9U)Reference
SB203580 (Control) 222.44 nM-7.2 (Predicted)H-bonds with Asp168, Lys53.[20]
Compound AA6 403.57 nM-7.83H-bonds with Asp168, Lys53, Tyr35.[20]
Metergoline N/A-9.5High predicted affinity, primarily via hydrophobic interactions.[21]

Part 3: Synthesizing the Data - From Docking Scores to Drug Design Insights

The ultimate goal of a comparative docking study is to generate actionable intelligence for drug design.

  • Correlation is Key : The primary validation for your computational model is its ability to correlate with experimental data. A good model will show a clear trend where compounds with better (more negative) docking scores also have lower experimental IC50 values. While a perfect 1:1 correlation is rare due to the approximations in scoring functions, a strong positive trend builds confidence.[5]

  • Interaction Fingerprinting : Move beyond the score and analyze the types of interactions. Does a highly potent series of compounds consistently form a hydrogen bond with a specific residue that weaker compounds miss? This "interaction fingerprint" provides a direct hypothesis for rational design. For example, if a key hydrogen bond is identified, chemists can design new derivatives that strengthen this interaction.

  • Predicting Stability : While docking provides a static snapshot, the protein-ligand complex is dynamic. For lead compounds identified through docking, a subsequent Molecular Dynamics (MD) simulation can provide invaluable insight into the stability of the binding pose and the persistence of key interactions over time.[21][22]

Conclusion

Comparative molecular docking is a powerful and predictive tool in the discovery of indazole-based kinase inhibitors. By combining a validated, rigorous protocol with a careful analysis of binding modes across multiple targets, researchers can efficiently screen virtual libraries, understand complex structure-activity relationships, and rationally design more potent and selective therapeutic agents. The key to success lies not in treating the software as a "black box," but in understanding its underlying principles, validating its performance, and critically interpreting its results in the context of experimental data. As computational power increases and scoring functions, often enhanced by machine learning, become more sophisticated, these in silico methods will play an ever more critical role in accelerating the drug discovery pipeline.[23]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1H-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.